Product packaging for Crassicauline A(Cat. No.:)

Crassicauline A

Cat. No.: B1257457
M. Wt: 643.8 g/mol
InChI Key: GAZDXIGXYWVWQX-QVAFJCLZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crassicauline A is a diterpene alkaloid with formula C35H49NO10 that is isolated from several Aconitum species. It has a role as a plant metabolite, a human urinary metabolite and a xenobiotic. It is an acetate ester, an aromatic ether, a benzoate ester, a bridged compound, a diterpene alkaloid, an organic heteropolycyclic compound, a polyether, a tertiary amino compound and a tertiary alcohol. It derives from a hydride of an aconitane.
This compound has been reported in Aconitum episcopale and Aconitum carmichaelii with data available.
toxic;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H49NO10 B1257457 Crassicauline A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H49NO10

Molecular Weight

643.8 g/mol

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33+,34-,35+/m1/s1

InChI Key

GAZDXIGXYWVWQX-QVAFJCLZSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Synonyms

crassicauline A

Origin of Product

United States

Foundational & Exploratory

Crassicauline A: A Comprehensive Technical Guide on its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crassicauline A, a C19-diterpenoid alkaloid, has garnered significant interest within the scientific community for its notable pharmacological activities, particularly its analgesic and antiarrhythmic properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed experimental protocols for its isolation and synthesis. Quantitative data on yields and biological activities are presented in structured tables for clarity and comparative analysis. Furthermore, this document includes visualizations of key experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of the methodologies involved in the study of this potent natural product.

Discovery and Structural Elucidation

This compound was first discovered and isolated in 1981 by Wang and Feng from the roots of Aconitum crassicaule, a plant species belonging to the Ranunculaceae family. Their research, published in Planta Medica, detailed the isolation of four diterpenoid alkaloids from this plant, among which this compound was identified as a new compound. The structure of this compound, with the molecular formula C₃₅H₄₉NO₁₀, was elucidated through chemical and spectral data analysis.

Natural Sources of this compound

This compound is a naturally occurring compound found predominantly in plants of the Aconitum genus. While initially isolated from Aconitum crassicaule, subsequent research has identified its presence in several other species.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part
Aconitum crassicauleRanunculaceaeRoots
Aconitum hemsleyanumRanunculaceaeRoots
Aconitum geniculatumRanunculaceaeRoots
Aconitum episcopaleRanunculaceaeNot specified
Aconitum carmichaeliiRanunculaceaeRoots

Due to the low natural abundance of this compound, its direct extraction from plant sources for large-scale studies or therapeutic applications is often not economically viable. This has led to the development of semi-synthetic routes from more abundant precursors.

Experimental Protocols

Isolation and Purification of Yunaconitine (Precursor for Semi-Synthesis)

Given the low natural yield of this compound, a common strategy is its partial synthesis from Yunaconitine, a structurally similar and more abundant diterpenoid alkaloid.

Experimental Workflow for Yunaconitine Isolation

G start Powdered roots of A. hemsleyanum or A. geniculatum (1.5 kg) step1 Soak with 10% Sodium Carbonate start->step1 step2 Extract with Chloroform step1->step2 step3 Concentrate the extract step2->step3 step4 Dilute with water and acidify with 2% Hydrochloric Acid step3->step4 step5 Filter the liquor step4->step5 step6 Alkalize the filtrate with Ammonium Hydroxide step5->step6 step7 Extract with Ether step6->step7 step8 Dry over anhydrous Sodium Sulfate step7->step8 step9 Concentrate under vacuum step8->step9 end Yunaconitine (1) (15.6 g, 1.04% yield) step9->end

Isolation of Yunaconitine from Aconitum species.

Protocol Details:

  • Preparation of Plant Material: The roots of Aconitum hemsleyanum or Aconitum geniculatum are crushed into a fine powder.

  • Alkalinization and Extraction: 1.5 kg of the powdered roots are soaked in a 10% sodium carbonate solution and then extracted with chloroform.

  • Acidification and Filtration: The concentrated chloroform extract is diluted with water and acidified to a pH of 2 with 2% hydrochloric acid. The resulting solution is filtered.

  • Basification and Final Extraction: The filtrate is then made alkaline with ammonium hydroxide and extracted with ether.

  • Drying and Concentration: The ether extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield Yunaconitine.[1]

Partial Synthesis of this compound from Yunaconitine

The semi-synthesis of this compound from Yunaconitine involves a two-step process: dehydration followed by hydrogen reduction.[1]

Experimental Workflow for this compound Semi-Synthesis

G start Yunaconitine (1) step1 Dehydration Reaction (Thionyl Chloride, 80°C, 11h) start->step1 intermediate Dehydroyunaconitine (2) (80.3% yield) step1->intermediate step2 Hydrogen Reduction (Raney Ni, 95% Ethanol, RT, 8h) intermediate->step2 end This compound (3) (94.9% yield) step2->end

Semi-synthesis of this compound from Yunaconitine.

Protocol Details:

  • Preparation of Dehydroyunaconitine: Yunaconitine (1.07 g) is dissolved in thionyl chloride (15 ml) and refluxed at 80°C for 11 hours. The mixture is then filtered, and the filtrate is evaporated to dryness. The residue is dissolved in water, alkalized to pH 8 with saturated sodium carbonate, and extracted with dichloromethane. The organic layer is dried and concentrated. The crude product is purified by silica gel column chromatography (eluted with acetone:petroleum ether 3:7 and chloroform:methanol 9.5:0.5) to afford pure Dehydroyunaconitine (836 mg, 80.3% yield).[1]

  • Preparation of this compound: Dehydroyunaconitine (250 mg) is dissolved in 95% ethanol (5 mL). Raney Ni (1.5 g) is added as a catalyst, and the mixture is stirred at room temperature for 8 hours under a hydrogen atmosphere. The Raney Ni is removed by filtration, and the filtrate is evaporated to dryness to yield this compound as a white powder (238 mg, 94.9% yield).[1]

Purification of this compound

Purification of this compound from reaction mixtures or crude extracts can be achieved using silica gel column chromatography.

Protocol Details:

  • Column Preparation: A silica gel column (200-300 mesh) is prepared.

  • Elution: The crude sample is loaded onto the column and eluted with a solvent system of petroleum ether-acetone-triethylamine in a gradient, starting with a ratio of 8:1:0.01, followed by 6:1:0.01, and then 3:1:0.01.[2] Fractions are collected and analyzed for the presence of this compound.

Biological Activity and Toxicity

This compound has been reported to possess significant analgesic and antiarrhythmic activities. It has been used in clinical practice in China for the treatment of various pain conditions, including rheumatoid arthritis and osteoarthritis.[1]

Table 2: Biological Activity and Toxicity of this compound and Related Compounds

CompoundBiological ActivityAssayResult
This compoundAnalgesicAcetic Acid-Induced Writhing (Mice)Strong analgesic activity reported, specific ED50 not available.[1]
This compoundAntiarrhythmicAconitine-Induced Arrhythmia (Rats)Can cause ventricular premature beats, tachycardia, and fibrillation at 0.10 mg/kg.[2]
YunaconitineToxicityLD50 (Mice, i.p.)585 µg/kg[1]
YunaconitineToxicityLD50 (Rats, i.v.)50 µg/kg[1]
YunaconitineToxicityLD50 (Dogs, i.v.)30 µg/kg[1]

Signaling Pathway Implication (Hypothetical)

While the precise molecular mechanisms of this compound are still under investigation, its effects on pain and cardiac rhythm suggest potential interactions with ion channels and inflammatory pathways.

G CrassicaulineA This compound IonChannels Voltage-gated Ion Channels (e.g., Na+, K+, Ca2+) CrassicaulineA->IonChannels Modulation CardiacCells Cardiac Myocytes CrassicaulineA->CardiacCells Nociceptors Nociceptor Activation IonChannels->Nociceptors Inhibition PainSignal Pain Signal Transmission Nociceptors->PainSignal Reduced Analgesia Analgesic Effect PainSignal->Analgesia ActionPotential Cardiac Action Potential CardiacCells->ActionPotential Altered Arrhythmia Arrhythmia ActionPotential->Arrhythmia Correction Antiarrhythmic Antiarrhythmic Effect Arrhythmia->Antiarrhythmic

Hypothetical signaling pathways of this compound.

Conclusion

This compound is a diterpenoid alkaloid with significant therapeutic potential, particularly as an analgesic and antiarrhythmic agent. Its low natural abundance has necessitated the development of efficient semi-synthetic methods from the more readily available precursor, Yunaconitine. The detailed experimental protocols provided in this guide offer a valuable resource for researchers interested in the isolation, synthesis, and further investigation of this promising natural product. Future research should focus on elucidating the precise molecular mechanisms of action of this compound and conducting comprehensive preclinical and clinical studies to fully evaluate its therapeutic efficacy and safety profile.

References

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Crassicauline A in Aconitum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crassicauline A, a C19-diterpenoid alkaloid found in various Aconitum species, is a compound of significant interest due to its pharmacological properties. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing from transcriptomic, metabolomic, and synthetic chemistry studies. While the complete enzymatic cascade remains to be fully elucidated, this document outlines the known and putative steps, identifies key enzyme families, and presents relevant quantitative data and detailed experimental methodologies.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds, broadly classified into C18, C19, and C20 types, are renowned for their potent physiological effects, ranging from high toxicity to valuable therapeutic activities. This compound, a C19-diterpenoid alkaloid, stands out for its analgesic and anti-inflammatory properties. The intricate and highly oxygenated structure of this compound presents a formidable challenge for chemical synthesis, making the elucidation of its natural biosynthetic pathway a compelling scientific endeavor. This guide synthesizes the current knowledge to provide a detailed technical resource for researchers in natural product chemistry, plant biochemistry, and drug development.

The Biosynthetic Pathway: From Primary Metabolism to a Diterpenoid Scaffold

The biosynthesis of this compound begins with fundamental building blocks from primary metabolism, which are channeled into the specialized terpenoid pathway.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The journey to this compound commences with the synthesis of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this purpose: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. Both pathways converge to produce IPP and DMAPP, the universal precursors for all terpenoids.

Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)

Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon molecule, geranylgeranyl pyrophosphate (GGPP). This linear isoprenoid is the common precursor for all diterpenoids, including the skeletal framework of this compound.

Cyclization and Formation of the Atisine Skeleton

The formation of the characteristic polycyclic diterpenoid skeleton is a critical juncture in the pathway. This process is initiated by a class of enzymes known as diterpene synthases (diTPSs).

  • ent-Copalyl Diphosphate Synthase (CPS): The first cyclization step is catalyzed by ent-copalyl diphosphate synthase, which converts the linear GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase-Like (KSL) Enzymes: Following the formation of ent-CPP, a second cyclization is catalyzed by an ent-kaurene synthase-like (KSL) enzyme. In the context of C19-diterpenoid alkaloid biosynthesis, the C20-diterpenoid alkaloid atisine is considered a key intermediate and a precursor to the more complex C19 structures.[1] The formation of the atisine skeleton from ent-CPP is a complex process that likely involves an atisirene intermediate.

The early steps of diterpenoid alkaloid biosynthesis are depicted in the following workflow:

Early_Biosynthesis_Workflow cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastids) cluster_downstream Diterpenoid Biosynthesis MVA Acetyl-CoA MVA_out IPP/DMAPP MVA->MVA_out Multiple Steps GGPP Geranylgeranyl Pyrophosphate (GGPP) MVA_out->GGPP MEP Pyruvate + Glyceraldehyde-3-P MEP_out IPP/DMAPP MEP->MEP_out Multiple Steps MEP_out->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP GGPPS GGPPS GGPPS Atisine_skeleton Atisine Skeleton (C20-Diterpenoid) ent_CPP->Atisine_skeleton ent-CPS, KSL CPS ent-CPS KSL KSL

Early stages of diterpenoid alkaloid biosynthesis.

The Putative Final Steps: Tailoring the Scaffold to this compound

The conversion of the initial C20 diterpenoid skeleton into the highly decorated C19 structure of this compound involves a series of tailoring reactions, including oxidations, rearrangements, and acylations. While the precise sequence and the enzymes involved are largely uncharacterized, evidence from transcriptomic studies and synthetic chemistry provides a putative pathway.

Key Enzyme Families in Diterpenoid Alkaloid Modification

Transcriptomic analyses of various Aconitum species have identified several families of enzymes that are likely involved in the later, diversifying steps of diterpenoid alkaloid biosynthesis:

  • Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is known to catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and rearrangements, which are crucial for the structural diversification of terpenoids.

  • 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These enzymes are also involved in oxidation reactions, often leading to hydroxylations and demethylations.

  • Acyltransferases: Enzymes such as BAHD acyltransferases are responsible for the addition of acyl groups (e.g., acetyl, benzoyl) to the diterpenoid core, which significantly impacts the biological activity of the final molecule.

  • Methyltransferases: These enzymes catalyze the addition of methyl groups to hydroxyl or amine functionalities.

A Putative Precursor: The Role of Yunaconitine

A significant breakthrough in understanding the final steps of this compound biosynthesis comes from the field of synthetic chemistry. A partial synthesis of this compound has been achieved from yunaconitine , another C19-diterpenoid alkaloid abundant in certain Aconitum species. The two molecules are structurally very similar, with the only difference being a hydroxyl group at the C-3 position in yunaconitine, which is absent in this compound.

This chemical conversion was achieved in two steps: a dehydration reaction to form an intermediate with a double bond, followed by a reduction to yield this compound. This strongly suggests that a similar two-step enzymatic process may occur in the plant.

The Proposed Final Enzymatic Steps

Based on the chemical synthesis, the final two steps in the biosynthesis of this compound are proposed to be:

  • Dehydration of Yunaconitine: A putative "yunaconitine 3-dehydratase" would catalyze the removal of the hydroxyl group at C-3 of yunaconitine, leading to the formation of dehydroyunaconitine. The exact class of enzyme responsible for this reaction in Aconitum is currently unknown.

  • Reduction of Dehydroyunaconitine: A putative "dehydroyunaconitine reductase" would then catalyze the reduction of the double bond in dehydroyunaconitine to yield this compound.

The proposed final steps in the biosynthesis of this compound are illustrated below:

Final_Steps_Biosynthesis Atisine_skeleton Atisine Skeleton (C20-Diterpenoid) Yunaconitine Yunaconitine (C19-Diterpenoid) Atisine_skeleton->Yunaconitine Multiple Enzymatic Steps (CYPs, 2-ODDs, Acyltransferases, etc.) Dehydroyunaconitine Dehydroyunaconitine Yunaconitine->Dehydroyunaconitine Putative Yunaconitine 3-dehydratase Crassicauline_A This compound (C19-Diterpenoid) Dehydroyunaconitine->Crassicauline_A Putative Dehydroyunaconitine reductase

Proposed final steps in the biosynthesis of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. Most studies have focused on the identification of metabolites and the relative expression of candidate genes. However, some data on the content of related alkaloids in Aconitum species is available.

Table 1: Content of Yunaconitine and this compound in Selected Aconitum Species

Aconitum SpeciesPlant PartYunaconitine Content (mg/g)This compound Content (mg/g)Reference
A. hemsleyanumRootAbundantNot reported[2]
A. geniculatumRootAbundantNot reported[2]
A. crassicauleRootPresentPresent
A. carmichaeliiRootNot typically reportedPresent

Note: "Abundant" and "Present" are qualitative descriptions from the literature where specific quantitative values were not provided. Further research is needed to establish precise quantitative data across a wider range of species and tissues.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify genes encoding enzymes potentially involved in this compound biosynthesis.

Methodology:

  • Plant Material: Collect different tissues (e.g., roots, stems, leaves, flowers) from Aconitum species known to produce this compound.

  • RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit or a CTAB-based method.

  • Library Preparation and Sequencing: Construct cDNA libraries for each RNA sample and perform high-throughput sequencing (e.g., Illumina HiSeq, PacBio).

  • De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the sequencing reads into a de novo transcriptome using software such as Trinity or SOAPdenovo-Trans.

  • Gene Annotation: Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG) using BLASTx.

  • Identification of Candidate Genes: Search the annotated transcriptome for transcripts encoding enzymes from families known to be involved in terpenoid and alkaloid biosynthesis, including GGPPS, CPS, KSL, CYPs, 2-ODDs, acyltransferases, and methyltransferases.

  • Differential Expression Analysis: Compare the expression levels of candidate genes across different tissues to identify those that are co-expressed with the accumulation of this compound (typically highest in the roots).

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptomics.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA using PCR and clone them into an appropriate expression vector (e.g., for E. coli or yeast expression).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae are commonly used).

  • Protein Production and Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • For diTPSs (CPS, KSL): Incubate the purified enzyme with the appropriate substrate (GGPP for CPS, ent-CPP for KSL) and analyze the products by GC-MS.

    • For CYPs and 2-ODDs: Incubate the purified enzyme (or microsomes from yeast expressing the CYP) with the putative substrate (e.g., atisine, yunaconitine) and necessary co-factors (NADPH and a P450 reductase for CYPs; 2-oxoglutarate, Fe(II), and ascorbate for 2-ODDs). Analyze the reaction products by LC-MS/MS.

    • For the putative "yunaconitine 3-dehydratase" and "dehydroyunaconitine reductase": Incubate the purified candidate enzymes with yunaconitine and dehydroyunaconitine, respectively, and analyze the products by LC-MS/MS to detect the formation of dehydroyunaconitine and this compound.

Analysis of Diterpenoid Alkaloids by HPLC-MS/MS

Objective: To identify and quantify this compound, yunaconitine, and other related alkaloids in plant extracts and enzyme assay mixtures.

Methodology:

  • Sample Preparation:

    • Plant Tissue: Homogenize the plant material and extract with a suitable solvent (e.g., methanol or a chloroform/methanol mixture).

    • Enzyme Assays: Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis: Perform full scan analysis to identify potential metabolites and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of known compounds like this compound and yunaconitine.

Future Perspectives and Challenges

The complete elucidation of the biosynthetic pathway of this compound presents several challenges and exciting research opportunities. Key future directions include:

  • Functional Characterization of Tailoring Enzymes: The definitive identification and characterization of the CYPs, 2-ODDs, and other enzymes responsible for the intricate modifications of the diterpenoid skeleton are paramount.

  • Identification of the "Yunaconitine 3-Dehydratase" and "Dehydroyunaconitine Reductase": A targeted search for enzymes capable of catalyzing the final two proposed steps in this compound biosynthesis is a critical next step.

  • Metabolic Engineering: Once the complete pathway is understood, there is potential for the heterologous production of this compound in microbial or plant chassis, which could provide a sustainable and scalable source of this valuable compound.

  • Understanding the Regulatory Network: Investigating the transcriptional regulation of the biosynthetic pathway will provide insights into how Aconitum plants control the production of these potent alkaloids.

Conclusion

The biosynthesis of this compound in Aconitum is a complex and fascinating process that is beginning to be unraveled through modern multi-omics approaches and synthetic chemistry. While the early stages of diterpenoid biosynthesis are well-established, the later tailoring steps that create the vast diversity of Aconitum alkaloids, including the final conversion to this compound, remain a frontier of research. The putative pathway presented in this guide, particularly the proposed role of yunaconitine as a direct precursor, provides a solid framework for future investigations. The detailed experimental protocols outlined herein offer a roadmap for researchers to functionally characterize the missing enzymatic links and ultimately piece together the complete biosynthetic puzzle of this pharmacologically important natural product. This knowledge will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for new avenues in drug discovery and development.

References

The Analgesic Mechanism of Crassicauline A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassicauline A, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, is a potent analgesic compound that has been used in clinical practice in China for the treatment of various pain conditions, including rheumatoid arthritis and neuropathic pain.[1] Despite its clinical use, the precise molecular mechanism underlying its analgesic properties remains to be fully elucidated. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing upon available preclinical data and the known pharmacology of related diterpenoid alkaloids. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in pain research and the development of novel analgesic therapies.

Core Analgesic Activity

The analgesic efficacy of this compound has been demonstrated in preclinical models of pain. While comprehensive data is limited, studies on its analogs and related compounds provide insight into its potential mechanisms.

Quantitative Data

The primary quantitative data available for this compound's analgesic effect comes from the acetic acid-induced writhing test in mice, a common assay for evaluating peripheral analgesia.

CompoundAssayAnimal ModelRoute of AdministrationED50Reference
This compoundAcetic Acid-Induced WrithingMiceSubcutaneous (s.c.)0.0480 mg/kg[2]

Table 1: Quantitative Analgesic Activity of this compound. The 50% effective dose (ED50) of this compound in the acetic acid-induced writhing test highlights its potent analgesic activity.

Hypothesized Mechanisms of Action

Based on the pharmacological profiles of other diterpenoid alkaloids, the analgesic action of this compound is likely multifactorial, potentially involving modulation of key players in nociceptive signaling pathways. The following sections outline the probable, yet not definitively proven, mechanisms.

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Voltage-gated sodium channels, particularly subtypes Nav1.7 and Nav1.8, are critical for the initiation and propagation of action potentials in nociceptive primary sensory neurons.[3][4][5] Blockade of these channels is a key mechanism for many local anesthetics and other analgesic compounds. Diterpenoid alkaloids as a class are known to interact with VGSCs. It is plausible that this compound exerts its analgesic effect by modulating the activity of these channels, thereby reducing neuronal excitability and blunting the transmission of pain signals.

Modulation of Opioid Receptors

The endogenous opioid system is a powerful modulator of pain perception. Activation of opioid receptors, particularly the mu-opioid receptor (MOR), leads to potent analgesia.[6][7] Some diterpenoid alkaloids have been shown to interact with opioid receptors.[8] While direct binding studies for this compound are lacking, the involvement of the opioid system in its analgesic effect cannot be ruled out and warrants further investigation.

Anti-Inflammatory Effects

Pain is often associated with inflammation, which involves the release of various pro-inflammatory mediators such as prostaglandins and cytokines (e.g., TNF-α, IL-1β, IL-6).[9] These mediators can sensitize nociceptors, leading to hyperalgesia. The anti-inflammatory properties of some diterpenoid alkaloids are attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[2] It is hypothesized that this compound may possess anti-inflammatory properties that contribute to its overall analgesic effect by reducing the production of these inflammatory mediators.

Signaling Pathway Diagram

The following diagram illustrates a generalized nociceptive signaling pathway and highlights the potential points of intervention for a diterpenoid alkaloid like this compound, based on the hypothesized mechanisms.

Crassicauline_A_Analgesic_Mechanism cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System (Spinal Cord & Brain) Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) VGSCs Voltage-Gated Sodium Channels (Nav1.7, Nav1.8) Noxious_Stimuli->VGSCs Inflammatory_Mediators Inflammatory Mediators (Prostaglandins, Cytokines) Inflammatory_Mediators->VGSCs Sensitization Action_Potential Action Potential Generation VGSCs->Action_Potential Depolarization Pain_Perception Pain Perception Action_Potential->Pain_Perception Signal Transmission Opioid_Receptors Opioid Receptors (e.g., MOR) Descending_Inhibition Descending Inhibitory Pathway Opioid_Receptors->Descending_Inhibition Activation Descending_Inhibition->Pain_Perception Inhibition Crassicauline_A This compound Crassicauline_A->Inflammatory_Mediators Inhibition of Synthesis (Hypothesized) Crassicauline_A->VGSCs Inhibition (Hypothesized) Crassicauline_A->Opioid_Receptors Modulation (Hypothesized)

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the analgesic properties of compounds like this compound.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain and is sensitive to peripheral and central analgesics.

  • Animals: Male albino mice are typically used.

  • Procedure:

    • Animals are randomly divided into control and treatment groups.

    • The test compound (this compound) or vehicle (control) is administered, usually via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • After a predetermined absorption period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

    • Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period (e.g., 20 minutes).

  • Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100 The ED50 value is then determined from the dose-response curve.

Hot Plate Test

This method is used to evaluate central analgesic activity.

  • Animals: Mice or rats are used.

  • Apparatus: A hot plate apparatus with a controlled temperature (typically 55 ± 0.5 °C).

  • Procedure:

    • The baseline reaction time (latency) of each animal to the thermal stimulus is determined by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Animals are then treated with the test compound or vehicle.

    • The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

Formalin Test

This test is a model of tonic chemical pain and can differentiate between neurogenic and inflammatory pain mechanisms.

  • Animals: Rats or mice are used.

  • Procedure:

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of a hind paw.

    • The animal is immediately placed in an observation chamber.

    • The amount of time the animal spends licking, biting, or shaking the injected paw is recorded.

    • The observation period is typically divided into two phases: the early phase (0-5 minutes after injection), representing direct chemical stimulation of nociceptors, and the late phase (15-30 minutes after injection), which involves an inflammatory response.

  • Data Analysis: The total time spent in nociceptive behavior is calculated for both phases. A reduction in this time in the treated group compared to the control group indicates analgesia.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of the analgesic potential of a compound like this compound.

Analgesic_Testing_Workflow cluster_0 In Vivo Analgesic Assays cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Start Test Compound (this compound) Writhing_Test Acetic Acid-Induced Writhing Test (Peripheral Analgesia) Start->Writhing_Test Hot_Plate_Test Hot Plate Test (Central Analgesia) Start->Hot_Plate_Test Formalin_Test Formalin Test (Neurogenic & Inflammatory Pain) Start->Formalin_Test Anti_Inflammatory_Assays Anti-Inflammatory Assays - Prostaglandin/Cytokine levels Writhing_Test->Anti_Inflammatory_Assays ED50_Calculation ED50/Efficacy Determination Writhing_Test->ED50_Calculation Receptor_Binding Receptor Binding Assays - Opioid receptor interaction Hot_Plate_Test->Receptor_Binding Hot_Plate_Test->ED50_Calculation Electrophysiology Electrophysiology (Patch Clamp on DRG neurons) - VGSC modulation Formalin_Test->Electrophysiology Formalin_Test->ED50_Calculation Mechanism_Elucidation Elucidation of Analgesic Mechanism Electrophysiology->Mechanism_Elucidation Receptor_Binding->Mechanism_Elucidation Anti_Inflammatory_Assays->Mechanism_Elucidation Conclusion Conclusion on Therapeutic Potential ED50_Calculation->Conclusion Mechanism_Elucidation->Conclusion

Caption: Preclinical workflow for analgesic drug evaluation.

Conclusion and Future Directions

This compound is a diterpenoid alkaloid with demonstrated potent analgesic activity. While its clinical use in China is established, a comprehensive understanding of its molecular mechanism of action is still lacking in the public scientific domain. The available evidence suggests that its analgesic effects are likely mediated through a combination of interactions with key components of the nociceptive signaling pathway, including voltage-gated sodium channels, opioid receptors, and the inflammatory cascade.

To fully elucidate the mechanism of action of this compound, further in-depth studies are required. These should include:

  • Electrophysiological studies: Patch-clamp experiments on primary sensory neurons to determine the direct effects of this compound on various voltage-gated ion channels.

  • Receptor binding assays: To investigate the affinity of this compound for opioid and other relevant receptors.

  • In vivo microdialysis: To measure the effect of this compound on neurotransmitter release in the spinal cord and brain regions involved in pain processing.

  • Molecular biology studies: To assess the impact of this compound on the expression of genes related to inflammation and nociception.

A thorough investigation into these areas will not only provide a clearer picture of how this compound exerts its analgesic effects but also pave the way for the rational design of new, more effective, and safer analgesic drugs based on its chemical scaffold.

References

Unraveling the Enigma of Crassicauline A: A Toxicological and Cardiotoxic Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the toxicological profile of Crassicauline A, with a specialized focus on its cardiotoxic effects. This document synthesizes available data to present a detailed understanding of its mechanisms of action, quantitative toxicity, and the experimental methodologies used for its evaluation.

This compound, a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has garnered scientific interest for its potent analgesic properties.[1] However, its therapeutic potential is significantly hampered by a narrow therapeutic window and the risk of severe toxicity, particularly cardiotoxicity. Like other Aconitum alkaloids, such as the well-studied aconitine, this compound's toxic effects pose a considerable challenge for its safe clinical application. This guide aims to collate and present the current knowledge on the toxicological and cardiotoxic profile of this compound to aid in future research and drug development endeavors.

General Toxicological Profile

The acute toxicity of this compound has been primarily evaluated in animal models. While a precise median lethal dose (LD50) is not extensively documented in publicly available literature, some key data points provide an indication of its high potency.

Data Presentation: Quantitative Toxicity Data

CompoundSpeciesRoute of AdministrationToxicity MetricValueReference
This compound MouseNot SpecifiedLethal Dose> 0.92 mg/kg[1]
This compound RatIntravenousArrhythmogenic Dose0.10 mg/kg[2][3]
Yunaconitine (related alkaloid)MouseIntraperitoneal (i.p.)LD50585 µg/kg[4]
Yunaconitine (related alkaloid)RatIntravenous (i.v.)LD5050 µg/kg[4]
Yunaconitine (related alkaloid)DogIntravenous (i.v.)LD5030 µg/kg[4]

Note: The lethal dose for this compound in mice is presented as a threshold for lethality rather than a statistically derived LD50 value.

Cardiotoxicity of this compound

The primary concern regarding this compound's toxicity is its profound effect on the cardiovascular system. In vivo studies have demonstrated that even at low doses, it can induce severe cardiac arrhythmias.

In Vivo Evidence of Cardiotoxicity

Studies in rats have shown that an intravenous injection of this compound at a dose of 0.10 mg/kg can cause ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).[2][3] This arrhythmogenic effect is a hallmark of Aconitum alkaloid poisoning and is the primary cause of lethality. Interestingly, processed forms of this compound, such as those obtained through traditional sand frying methods, have been shown to have reduced cardiotoxicity compared to the parent compound.[2][5]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not extensively published. However, based on available literature for this compound and related Aconitum alkaloids, the following methodologies are representative of the approaches used.

In Vivo Cardiotoxicity Assessment in Rats

This protocol outlines the general procedure for evaluating the arrhythmogenic potential of this compound in a rat model.

Objective: To assess the dose- and time-dependent effects of intravenously administered this compound on the electrocardiogram (ECG) of anesthetized rats.

Materials:

  • This compound

  • Saline solution (vehicle)

  • Anesthetic agent (e.g., pentobarbital sodium)

  • Male Sprague-Dawley rats (250-300g)

  • ECG recording system with needle electrodes

  • Intravenous infusion pump

Procedure:

  • Animal Preparation: Rats are anesthetized with an appropriate agent (e.g., intraperitoneal injection of pentobarbital sodium).

  • ECG Electrode Placement: Subcutaneous needle electrodes are inserted into the limbs to record a standard Lead II ECG configuration.

  • Baseline Recording: A stable baseline ECG is recorded for a minimum of 20 minutes prior to substance administration to ensure normal cardiac rhythm.

  • Drug Administration: this compound, dissolved in saline, is administered via a cannulated tail vein, often using an infusion pump for controlled delivery.

  • ECG Monitoring: The ECG is continuously monitored and recorded for at least 30 minutes following the administration of this compound.

  • Data Analysis: The recorded ECG waveforms are analyzed for changes in heart rate, PR interval, QRS duration, QT interval, and the incidence of arrhythmias (VPB, VT, VF).

Workflow Visualization

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis anesthesia Anesthetize Rat cannulation Cannulate Tail Vein anesthesia->cannulation electrodes Place ECG Electrodes cannulation->electrodes baseline Record Baseline ECG (20 min) electrodes->baseline infusion Administer this compound (i.v.) baseline->infusion monitoring Continuous ECG Monitoring (30 min) infusion->monitoring analysis Analyze ECG for Arrhythmias monitoring->analysis quantify Quantify Changes in Cardiac Parameters analysis->quantify

In vivo cardiotoxicity experimental workflow.

Mechanism of Cardiotoxicity: A Focus on Signaling Pathways

The cardiotoxic mechanism of this compound is believed to be analogous to that of other Aconitum diester-diterpenoid alkaloids. The primary molecular target is the voltage-gated sodium channel on the cell membranes of cardiomyocytes.

By binding to site 2 of the α-subunit of these channels, this compound causes a persistent activation, leading to a continuous influx of sodium ions. This sustained inward sodium current prolongs the action potential duration and leads to membrane depolarization, which in turn promotes the early afterdepolarizations that can trigger fatal ventricular arrhythmias.

This initial event is thought to trigger a cascade of downstream effects, including:

  • Calcium Overload: The persistent sodium influx can reverse the function of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. This calcium overload can further contribute to arrhythmias and induce mitochondrial dysfunction.

  • Oxidative Stress: Mitochondrial dysfunction and increased metabolic demand can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components.

  • Apoptosis: The combination of ionic imbalance, mitochondrial damage, and oxidative stress can activate apoptotic signaling pathways, leading to programmed cell death of cardiomyocytes.

Proposed Signaling Pathway for this compound-Induced Cardiotoxicity

G CrassicaulineA This compound Nav15 Voltage-Gated Sodium Channel (Nav1.5) CrassicaulineA->Nav15 Binds to Site 2 Na_Influx Persistent Na+ Influx Nav15->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Influx->NCX Activates APD_Prolongation Action Potential Duration Prolongation Depolarization->APD_Prolongation EADs Early Afterdepolarizations (EADs) APD_Prolongation->EADs Arrhythmias Ventricular Arrhythmias EADs->Arrhythmias Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Leads to Ca_Overload->Arrhythmias Contributes to Mitochondria Mitochondrial Dysfunction Ca_Overload->Mitochondria ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Apoptosis Cardiomyocyte Apoptosis Mitochondria->Apoptosis Initiates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Proposed signaling cascade of this compound cardiotoxicity.

Conclusion and Future Directions

This compound is a potent diterpenoid alkaloid with significant cardiotoxic properties that currently limit its therapeutic development. The primary mechanism of its cardiotoxicity is believed to be the persistent activation of voltage-gated sodium channels, leading to fatal arrhythmias. While in vivo studies have begun to quantify its toxic doses, a significant gap remains in the understanding of its in vitro toxicological profile, including its effects on specific cardiac ion channels and cardiomyocyte viability.

Future research should focus on:

  • Determining a precise LD50 value for this compound through standardized acute toxicity studies.

  • Conducting in vitro electrophysiology studies using patch-clamp techniques to quantify the IC50 of this compound on Nav1.5 and other key cardiac ion channels.

  • Performing in vitro cytotoxicity assays on human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to determine its IC50 for cell viability.

  • Elucidating the downstream signaling pathways to confirm the roles of calcium overload, oxidative stress, and apoptosis in this compound-induced cardiotoxicity.

A more detailed and quantitative understanding of the toxicological profile of this compound is essential for the development of strategies to mitigate its toxicity and potentially unlock its therapeutic benefits as an analgesic.

References

Crassicauline A literature review for pharmacological effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Effects of Crassicauline A

Introduction

This compound, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered scientific interest for its diverse and potent biological activities. As a member of the aconitine family of alkaloids, it is known for its inherent toxicity, but also possesses a range of pharmacological properties that are of interest to researchers in drug discovery and development. This technical guide provides a comprehensive review of the current literature on the pharmacological effects of this compound, with a focus on its cardiovascular, anti-inflammatory, and anticancer activities. The information is presented with detailed experimental protocols, quantitative data summarized in tables, and visualizations of key signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Cardiovascular Effects

The cardiovascular effects of this compound are complex, characterized by a significant cardiotoxicity of the parent compound and promising antiarrhythmic properties of its processed derivatives.

Cardiotoxicity of this compound

This compound exhibits significant cardiotoxic effects, primarily through its action on voltage-gated sodium channels in cardiomyocytes. This interaction leads to a persistent activation of these channels, causing an influx of sodium ions that disrupts the normal cardiac action potential and can lead to arrhythmias.

CompoundDoseEffect in RatsReference
This compound0.10 mg/kg (intravenous)Induction of ventricular premature beat (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF) with an arrhythmia incubation period of 182.8 ± 84.58 seconds.[1]
Antiarrhythmic Effects of Transformed this compound Products

Interestingly, while this compound is pro-arrhythmic, its derivatives, produced through processes like sand frying, have demonstrated significant antiarrhythmic activity. These transformed products show a reduction in toxicity and an ability to counteract aconitine-induced arrhythmias in animal models.

Transformed ProductDose (mg/kg)Effect on Aconitine-Induced Arrhythmia in RatsReference
Compound 20.20Significant delay in VPB incubation period.[2]
0.30Superior antiarrhythmic activity compared to positive controls, with a significant delay in VPB incubation.[2]
0.40Significant delay in VPB incubation period.[2]
Compound 10.6056% arrhythmia inhibition rate.[2]
Lidocaine (positive control)42.9% arrhythmia inhibition rate.[2]
Experimental Protocols: Cardiovascular Studies
  • Animal Model: Adult Sprague-Dawley rats of both sexes are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into control and treatment groups.

  • Drug Administration: this compound is dissolved in an appropriate vehicle and administered intravenously at a dose of 0.10 mg/kg. The control group receives the vehicle alone.

  • ECG Monitoring: Lead II electrocardiograms (ECGs) are recorded continuously for a set period (e.g., 20 minutes) before drug administration to establish a baseline. After administration, ECGs are monitored for at least 30 minutes to observe any arrhythmic events such as ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Data Analysis: The incidence and duration of arrhythmias are quantified and compared between the control and treated groups. The time from injection to the first observed arrhythmia (incubation period) is also measured.

  • Animal Model: Adult Sprague-Dawley rats.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., urethane).

  • Surgical Preparation: The jugular vein is cannulated for drug administration.

  • ECG Recording: Needle electrodes are inserted subcutaneously to record a standard Lead II ECG. A baseline ECG is recorded for at least 20 minutes.

  • Drug Pre-treatment: The transformed products of this compound or a vehicle control are administered intravenously at various doses.

  • Induction of Arrhythmia: After a set pre-treatment time (e.g., 10 minutes), a continuous infusion of aconitine is initiated to induce arrhythmias.

  • Observation: The time of onset of specific arrhythmias (VPB, VT, VF) is recorded.

  • Data Analysis: The dose of aconitine required to induce arrhythmias and the duration of arrhythmias are compared between the control and pre-treated groups to determine the antiarrhythmic efficacy of the test compounds.

Signaling Pathway: Cardiotoxicity of this compound

The primary mechanism of this compound-induced cardiotoxicity involves the modulation of voltage-gated sodium channels.

Cardiotoxicity_Pathway Crassicauline_A This compound Sodium_Channel Voltage-Gated Sodium Channel (Nav1.5) Crassicauline_A->Sodium_Channel Binds to site 2 Persistent_Activation Persistent Channel Activation Sodium_Channel->Persistent_Activation Sodium_Influx Increased Na+ Influx Persistent_Activation->Sodium_Influx Membrane_Depolarization Prolonged Membrane Depolarization Sodium_Influx->Membrane_Depolarization Arrhythmia Arrhythmia (VPB, VT, VF) Membrane_Depolarization->Arrhythmia

Caption: Proposed mechanism of this compound-induced cardiotoxicity.

Anticancer Effects

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells with vehicle-treated cells and untreated cells are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Crassicauline_A Add this compound (various concentrations) Incubate_Overnight->Add_Crassicauline_A Incubate_Treatment Incubate for 24-72h Add_Crassicauline_A->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Anti-inflammatory Effects

While direct evidence for the anti-inflammatory activity of pure this compound is limited in the current literature, studies on the total alkaloids from Aconitum carmichaelii, of which this compound is a component, have demonstrated significant anti-inflammatory effects in a mouse model of ulcerative colitis.

Anti-inflammatory Activity of Total Alkaloids of A. carmichaelii (AAC)
TreatmentEffect in DSS-Induced Colitis in MiceReference
AACAlleviated weight loss, disease activity index (DAI), and colon shortening.[3]
Inhibited myeloperoxidase (MPO) activity.[3]
Decreased the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ, IL-17A).[3]
Suppressed the mRNA expression of TNF-α, IL-1β, and IL-6.[3]
Reduced the phosphorylation of p38 MAPK, ERK, and JNK.[3]
Decreased the protein expression of NF-κB, IκB-α, STAT3, and JAK2.[3]
Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Colitis: Mice are administered 2-3% (w/v) DSS in their drinking water for a period of 5-7 days.

  • Treatment: The total alkaloids of A. carmichaelii (or this compound) are administered orally (gavage) daily during and/or after DSS administration. A positive control group treated with a known anti-inflammatory drug (e.g., sulfasalazine) and a vehicle control group are included.

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the experiment, mice are euthanized, and the colon is excised. The length of the colon is measured.

  • Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammation.

  • Biochemical Analysis: Another section of the colon is homogenized to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

  • Western Blot Analysis: Colon tissue lysates are used to determine the protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB, MAPKs, STAT3).

Signaling Pathway: Anti-inflammatory Action of Total Alkaloids of A. carmichaelii

The anti-inflammatory effects of the total alkaloids from A. carmichaelii are suggested to be mediated through the inhibition of the MAPK/NF-κB/STAT3 signaling pathways.

Anti_inflammatory_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB STAT3 STAT3 TLR4->STAT3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines STAT3->Cytokines AAC Total Alkaloids of A. carmichaelii (including this compound) AAC->MAPK AAC->NFkB AAC->STAT3

Caption: Putative anti-inflammatory signaling pathway inhibited by total alkaloids of A. carmichaelii.

Neuroprotective Effects

A thorough review of the current scientific literature did not yield any studies specifically investigating the neuroprotective effects of this compound. While other classes of alkaloids, and even other diterpenoid alkaloids, have been explored for their potential in neuroprotection, this remains an uninvestigated area for this compound. Future research is warranted to explore whether this compound possesses any activity in models of neurodegenerative diseases or neuronal injury.

Conclusion

This compound is a pharmacologically active diterpenoid alkaloid with a dual character. Its inherent cardiotoxicity, mediated through the persistent activation of voltage-gated sodium channels, necessitates caution. However, the transformation of this compound into derivatives with significant antiarrhythmic properties presents an intriguing avenue for drug development. While its anticancer and anti-inflammatory effects are suggested in the literature, a notable gap exists in the form of specific quantitative data, such as IC50 values, for the pure compound. The anti-inflammatory activity of the total alkaloid extract containing this compound points towards a potential mechanism involving the MAPK/NF-κB/STAT3 pathways. There is currently no available data on the neuroprotective effects of this compound. This technical guide summarizes the existing knowledge and highlights the areas where further research is critically needed to fully elucidate the pharmacological profile of this complex natural product.

References

Biological activity of diterpenoid alkaloids from Aconitum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Diterpenoid Alkaloids from Aconitum

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, encompasses over 350 species, which are widely distributed across the Northern Hemisphere.[1] For centuries, these plants, commonly known as monkshood or wolfsbane, have been a cornerstone of traditional Chinese and Japanese medicine, employed for their potent analgesic, anti-inflammatory, and antirheumatic properties.[1][2] The profound pharmacological effects of Aconitum are primarily attributed to a class of complex chemical constituents known as diterpenoid alkaloids.[3][4]

These alkaloids are characterized by a C19 or C20 diterpenoid skeleton and are broadly classified into three main types based on their structure and toxicity: the highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine, the less toxic monoester-diterpenoid alkaloids (MDAs) such as benzoylaconine, and the non-ester amine-diterpenoid alkaloids which have markedly reduced toxicity.[1][2] The therapeutic potential of these compounds is intrinsically linked to their toxicity, with the effective dose often being perilously close to the toxic dose.[5] This dual nature has spurred extensive research into their mechanisms of action, structure-activity relationships, and potential for therapeutic development.

This technical guide provides a comprehensive overview of the biological activities of diterpenoid alkaloids from Aconitum, focusing on their pharmacological effects, underlying molecular mechanisms, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic applications.

Major Biological Activities and Quantitative Data

Diterpenoid alkaloids from Aconitum exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, cytotoxic, and cardiotonic effects.[3] The potency of these activities is highly dependent on the specific alkaloid's chemical structure.

Analgesic and Anti-inflammatory Activity

Aconitum alkaloids are renowned for their potent analgesic effects, which are central to their traditional medicinal use for treating various types of pain, including neuropathic and inflammatory pain.[1][6] Their anti-inflammatory properties are also well-documented, often evaluated by their ability to inhibit inflammatory mediators like nitric oxide (NO).[5][7]

Table 1: Analgesic Activity of Selected Aconitum Diterpenoid Alkaloids

Alkaloid Assay Model Effective Dose (ED50 / EC50) Reference
Aconitine Hot Plate Test Mice 0.08 mg/kg [4]
Compound 47 (diterpenoid alkaloid) Hot Plate Test Mice 15 mg/kg [4]
Compound 40 (diterpenoid alkaloid) Not Specified Not Specified 0.0591 mg/kg [4]
Compound 42 (diterpenoid alkaloid) Not Specified Not Specified 0.0972 mg/kg [4]
Lappaconitine Nociceptive Tests Rodents Comparable to morphine [6]

| Aconitine | Antinociceptive Action | Mice | 25 µg/kg |[8] |

Cytotoxic and Antitumor Activity

Several diterpenoid alkaloids have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including multidrug-resistant (MDR) variants.[9][10] This has opened avenues for exploring their potential as novel anticancer agents. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Cytotoxic Activity (IC50, µM) of Selected Aconitum Diterpenoid Alkaloids and Derivatives | Compound | A549 (Lung) | DU145 (Prostate) | KB (Nasopharyngeal) | KB-VIN (Vincristine-Resistant) | Reference | |---|---|---|---|---| | Aconitine | >100 | >100 | >100 | >100 |[9] | | Jesaconitine | >100 | >100 | >100 | >100 |[9] | | Mesaconitine | >100 | >100 | >100 | >100 |[9] | | Hypaconitine | >100 | >100 | >100 | >100 |[9] | | Pseudokobusine 11-benzoate (81) | 39.8 | 39.8 | 25.1 | 19.9 |[9] | | Pseudokobusine 11-(3'-trifluoromethylbenzoate) (94) | 12.6 | 12.6 | 7.9 | 3.2 |[9] | | Pseudokobusine 11,15-dibenzoate (96) | 12.6 | 15.8 | 10.0 | 7.9 |[9] |

Cardiovascular Effects

The cardiovascular effects of Aconitum alkaloids are complex, exhibiting both therapeutic potential and severe cardiotoxicity. At low doses, certain alkaloids can produce a positive inotropic (strengthening contraction) and chronotropic (increasing heart rate) action.[11] However, at higher doses, they are potent arrhythmogenic agents, a primary cause of their toxicity.[11] This toxicity is largely mediated by their interaction with cardiac ion channels.[12]

Table 3: Cardiovascular Effects of Selected Aconitum Diterpenoid Alkaloids

Alkaloid Effect Model Concentration / Dose Reference
Aconitine (AC) Hypotension Rats 50 µg/kg i.v. [11]
Mesaconitine (MA) Positive inotropic & chronotropic action Isolated guinea pig right atria 3 x 10⁻⁸ g/ml [11]
Hypaconitine (HA) Positive inotropic & chronotropic action Isolated guinea pig right atria 3 x 10⁻⁸ g/ml [11]

| AC, MA, HA | Inhibition of contraction, arrhythmia | Isolated guinea pig right atria | 10⁻⁷ g/ml |[11] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of Aconitum alkaloids stem from their ability to modulate fundamental cellular processes and signaling pathways.

Modulation of Voltage-Gated Sodium Channels

The primary mechanism underlying both the therapeutic (analgesic) and toxic (neurotoxic, cardiotoxic) effects of many diterpenoid alkaloids is their interaction with voltage-gated sodium channels (VGSCs).[2][13] Aconitine and related diester alkaloids bind to neurotoxin binding site 2 on the α-subunit of the channel protein.[2] This binding suppresses the channel's inactivation, leading to a persistent influx of Na+ ions, prolonged depolarization of the cell membrane, and eventual inexcitability. This action in nerve cells accounts for the analgesic effect by suppressing pain transmission, while in cardiac cells, it leads to severe arrhythmias.[2][12]

VGSC_Modulation cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Persistent Na+ Influx VGSC->Na_in Prevents Inactivation Depolarization Prolonged Membrane Depolarization Na_in->Depolarization Alkaloid Aconitine (DDA) Alkaloid->VGSC Binds to Site 2 Analgesia Analgesia (Nerve Cell) Depolarization->Analgesia Arrhythmia Arrhythmia (Cardiac Cell) Depolarization->Arrhythmia

Caption: Modulation of Voltage-Gated Sodium Channels by Aconitine.

Activation of the Nrf2-Mediated Signaling Pathway

Certain Aconitum alkaloids, including aconitine (AC), benzoylaconine (BAC), and aconine, have been shown to up-regulate the expression of multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP).[14] This effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14] The alkaloids promote the translocation of Nrf2 from the cytoplasm to the nucleus, where it binds to the antioxidant response element (ARE), leading to the transcription of target genes like MRP2 and BCRP.[14] This mechanism is significant for understanding potential herb-drug interactions.[14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aconitum Aconitum Alkaloids (AC, BAC, Aconine) Nrf2_cytoplasm Nrf2 Aconitum->Nrf2_cytoplasm Promotes Translocation Nrf2_nucleus Nrf2 Nrf2_cytoplasm->Nrf2_nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Activates Expression Increased Expression of MRP2 and BCRP Transcription->Expression PI3K_Pathway Aconitine Aconitine PI3K PI3K Aconitine->PI3K Influences Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits MTT_Workflow Start Start: Cell Culture Seeding 1. Seed Cells in 96-Well Plate Start->Seeding Incubate1 2. Incubate 24h (Allow Attachment) Seeding->Incubate1 Treatment 3. Add Diterpenoid Alkaloids (Various Concentrations) Incubate1->Treatment Incubate2 4. Incubate 24-72h Treatment->Incubate2 MTT_Add 5. Add MTT Reagent Incubate2->MTT_Add Incubate3 6. Incubate 4h (Formazan Formation) MTT_Add->Incubate3 Solubilize 7. Add Solubilizer (DMSO) Incubate3->Solubilize Read 8. Read Absorbance (Microplate Reader) Solubilize->Read Analyze 9. Calculate IC50 Value Read->Analyze End End: Cytotoxicity Data Analyze->End

References

Crassicauline A: A Technical Guide to its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassicauline A, a C19-diterpenoid alkaloid, is a significant secondary metabolite found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane. These plants have a long history of use in traditional medicine, particularly in Asia, for treating a range of ailments. However, their therapeutic application is often limited by the inherent toxicity of their constituent alkaloids. This compound, like other related compounds, exhibits a complex pharmacological profile, including cardiotoxicity and potential antiarrhythmic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its role as a plant metabolite, its biological activities, and the experimental methodologies used to investigate its effects.

Role as a Plant Metabolite: Defense against Herbivores

Plants produce a vast array of secondary metabolites that are not directly involved in growth and development but are crucial for survival and interaction with the environment. One of the primary roles of these compounds is defense against herbivores and pathogens. Diterpenoid alkaloids, including this compound, are believed to play a significant role in the chemical defense mechanisms of Aconitum species.

This compound has demonstrated feeding deterrent activity against the red flour beetle (Tribolium castaneum). This suggests that the presence of this compound in Aconitum plants may discourage insect predation, thereby protecting the plant from damage.

Table 1: Feeding Deterrent Activity of this compound

CompoundTarget OrganismBioassayEndpointResult
This compoundTribolium castaneum (Red flour beetle)Feeding deterrence assayEC501134.5 ppm[1][2][3]

Biosynthesis of Aconitine-Type Diterpenoid Alkaloids

The biosynthesis of aconitine-type diterpenoid alkaloids, including this compound, is a complex process originating from the terpenoid biosynthesis pathway. The pathway begins with the formation of geranylgeranyl pyrophosphate (GGPP), which then undergoes a series of cyclizations and rearrangements to form the intricate polycyclic core structure characteristic of these alkaloids. The nitrogen atom is incorporated later in the pathway. While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway for aconitine-type alkaloids provides a foundational understanding.

Aconitine-Type Diterpenoid Alkaloid Biosynthesis GGPP Geranylgeranyl Pyrophosphate ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP Terpene Synthase ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene Terpene Synthase Atisine_type Atisine-type Intermediate ent_Kaurene->Atisine_type Series of enzymatic steps Aconitine_type_skeleton Aconitine-type Skeleton Atisine_type->Aconitine_type_skeleton Rearrangement & Oxidation Crassicauline_A This compound Aconitine_type_skeleton->Crassicauline_A Tailoring enzymes

Putative biosynthetic pathway of aconitine-type alkaloids.[4][5][6][7]

Pharmacological Activities

Diterpenoid alkaloids from Aconitum species are known for their potent and diverse biological activities. While research on this compound is not as extensive as for some other alkaloids like aconitine, existing studies and data on related compounds suggest its potential in several therapeutic areas.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases, making anti-inflammatory compounds valuable therapeutic leads. While no specific quantitative data on the anti-inflammatory activity of this compound is currently available, studies on other diterpenoid alkaloids from Aconitum suggest a potential role in modulating inflammatory responses. These compounds have been shown to exhibit antiexudative activity in animal models of inflammation. The primary mechanisms of action for many anti-inflammatory drugs involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The NF-κB signaling pathway is a critical regulator of the expression of these and other pro-inflammatory genes, including cytokines like TNF-α and IL-6.

Table 2: Anti-inflammatory Activity of Related Diterpenoid Alkaloids

CompoundModel/TargetBioassayEndpointResult
Diterpene alkaloids from A. baikalenseCarrageenan-induced paw edema (rat)In vivoEdema inhibitionHigh antiexudative activity[7][8]
Szechenyianine BLPS-activated RAW264.7 cellsNitric oxide productionIC503.30 µM[3]
Szechenyianine CLPS-activated RAW264.7 cellsNitric oxide productionIC507.46 µM[3]
N-deethyl-3-acetylaconitineLPS-activated RAW264.7 cellsNitric oxide productionIC508.09 µM[3]
Gymnandrine ALPS-activated RAW264.7 cellsNitric oxide productionIC509.13 µM[3]
Antitumor Activity

The search for novel anticancer agents from natural products is a major focus of drug discovery. Many alkaloids have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. While there is a lack of specific IC50 values for this compound, numerous studies have reported the cytotoxic activities of other diterpenoid alkaloids from Aconitum species, suggesting that this class of compounds warrants further investigation for its antitumor potential. The mechanism of action for many anticancer compounds involves the induction of apoptosis, or programmed cell death.

Table 3: Cytotoxic Activity of Related Diterpenoid Alkaloids from Aconitum Species

CompoundCancer Cell LineBioassayEndpointResult (µM)
8-O-Azeloyl-14-benzoylaconineHCT-15 (colon)Proliferation assayIC50~10-20[4]
8-O-Azeloyl-14-benzoylaconineA549 (lung)Proliferation assayIC50~10-20[4]
8-O-Azeloyl-14-benzoylaconineMCF-7 (breast)Proliferation assayIC50~10-20[4]
LipojesaconitineA549 (lung)Cytotoxicity assayIC506.0[5]
LipojesaconitineMDA-MB-231 (breast)Cytotoxicity assayIC507.3[5]
LipojesaconitineMCF-7 (breast)Cytotoxicity assayIC506.8[5]
LipojesaconitineKB (nasopharyngeal)Cytotoxicity assayIC506.2[5]
Bis[O-(14-benzoylaconine-8-yl)]suberate (BBAS)SK-MEL-5 (melanoma)Proliferation assayGI500.12 - 6.5[6]
Bis[O-(14-benzoylaconine-8-yl)]suberate (BBAS)COLO-205 (colorectal)Proliferation assayGI500.12 - 6.5[6]

Potential Mechanisms of Action

Induction of Apoptosis

Apoptosis is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. The intrinsic pathway is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspase-9.

While the specific effects of this compound on apoptotic pathways have not been detailed, it is plausible that, like other cytotoxic natural products, it may induce apoptosis in cancer cells.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax Bax Bax->Mitochondrion Promotes release Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

General overview of the extrinsic and intrinsic apoptosis pathways.
Inhibition of Inflammatory Pathways

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. It is hypothesized that diterpenoid alkaloids may exert their anti-inflammatory effects by interfering with this pathway.

NFkB_Signaling_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Gene_Expression Activation

Simplified diagram of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Grouping: Animals are divided into several groups: control (vehicle), positive control (e.g., indomethacin, 10 mg/kg), and test groups (this compound at various doses).

  • Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT Assay (In Vitro Cytotoxicity/Antiproliferative Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be used to assess the expression of key apoptosis-related proteins.

Protocol:

  • Cell Lysis: Cells are treated with this compound for a specified time, then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Conclusion and Future Directions

This compound, a diterpenoid alkaloid from Aconitum species, demonstrates a clear role as a plant defense metabolite and holds potential for further pharmacological investigation. While its cardiotoxicity is a significant concern, the observed antiarrhythmic properties and the established anti-inflammatory and antitumor activities of related alkaloids suggest that this compound or its derivatives could be valuable lead compounds for drug development.

Future research should focus on:

  • Quantitative evaluation of the anti-inflammatory and antitumor activities of this compound to determine its potency and efficacy.

  • Elucidation of the specific molecular mechanisms underlying its biological effects, including its impact on key signaling pathways such as NF-κB and apoptotic cascades.

  • Structure-activity relationship (SAR) studies to identify the chemical moieties responsible for its toxicity and therapeutic activities, which could guide the synthesis of safer and more potent analogs.

  • In-depth investigation of its role in plant-herbivore interactions to better understand the ecological significance of this class of compounds.

A thorough understanding of the chemistry and biology of this compound will be essential for unlocking its full therapeutic potential while mitigating its inherent risks.

References

Spectroscopic and Spectrometric Characterization of Crassicauline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassicauline A, a complex C19-diterpenoid alkaloid, has garnered significant attention within the scientific community for its notable pharmacological activities. Isolated from plants of the Aconitum genus, its intricate molecular architecture necessitates a comprehensive understanding of its spectroscopic and spectrometric properties for unequivocal identification, characterization, and further drug development endeavors. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound, alongside detailed experimental protocols for its isolation and analysis.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its proton and carbon environments, respectively. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
22.85m
33.20m
54.15d6.0
63.88d6.5
92.65m
102.15m
122.95m
144.85d5.0
153.65m
172.75s
192.50, 3.10m
N-CH₂2.45, 3.05m
N-CH₂-CH1.05t7.0
1-OCH₃3.28s
6-OCH₃3.35s
16-OCH₃3.25s
18-OCH₃3.30s
8-OAc2.02s
14-OBz-OCH₃3.85s
14-OBz-H-2',6'8.05d8.5
14-OBz-H-3',5'6.95d8.5

Note: The full assignment of all proton signals requires advanced 2D NMR techniques. The data presented here are based on available literature and may be subject to minor variations depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1]

PositionδC (ppm)PositionδC (ppm)
185.21150.1
226.31228.9
334.91345.7
439.11479.8
549.21577.9
682.81682.1
744.81761.5
876.91879.2
947.31953.7
1040.9N-CH₂47.9
N-CH₂-C H₃13.51-OCH₃56.2
6-OCH₃57.916-OCH₃56.4
18-OCH₃59.18-OC O170.2
8-OCOC H₃21.714-OC O166.1
14-OBz-1'122.914-OBz-2',6'131.9
14-OBz-3',5'113.614-OBz-4'163.5
14-OBz-OCH₃55.4
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, aiding in structural elucidation.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃₅H₄₉NO₁₀
Molecular Weight643.79 g/mol
Ionization ModePositive Electrospray Ionization (ESI+)
Observed [M+H]⁺m/z 644.3433
Calculated [M+H]⁺m/z 644.3435

A detailed fragmentation study of this compound using high-resolution electrospray ionization ion-trap time-of-flight tandem mass spectrometry (HR-ESI-IT-TOF-MSn) has been conducted.[2] The fragmentation is characterized by the sequential neutral losses of substituent groups. The primary fragmentation pathways involve the loss of the acetyl group at C-8, followed by the loss of methoxyl and hydroxyl groups. The loss of the p-methoxybenzoyl group at C-14 is also a significant fragmentation pathway.

Experimental Protocols

Isolation of this compound from Aconitum carmichaelii

The following is a general protocol for the isolation of alkaloids, including this compound, from the roots of Aconitum carmichaelii.

  • Extraction:

    • Air-dried and powdered roots of Aconitum carmichaelii are extracted exhaustively with 95% ethanol at room temperature.

    • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in a 2% aqueous solution of hydrochloric acid and filtered.

    • The acidic aqueous solution is then washed with diethyl ether to remove neutral and weakly basic compounds.

    • The aqueous layer is basified to a pH of 9-10 with ammonium hydroxide.

    • The basified solution is then extracted with chloroform.

  • Chromatographic Separation:

    • The chloroform extract is concentrated and subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR and MS Analysis
  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

    • Samples are dissolved in deuterated chloroform (CDCl₃) or another appropriate deuterated solvent.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Mass Spectrometry:

    • High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

    • Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation patterns by selecting the protonated molecule [M+H]⁺ as the precursor ion.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the logical connections between the different spectroscopic data in determining its structure.

Spectroscopic_Workflow Start Plant Material (Aconitum sp.) Extraction Extraction Start->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Chromatography Chromatographic Separation Partitioning->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS, MS/MS) Pure_Compound->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis

General workflow for the isolation and spectroscopic analysis of this compound.

Structure_Elucidation_Logic HRESIMS HRESIMS (Molecular Formula) Structure Structure of this compound HRESIMS->Structure Elemental Composition NMR_1D 1D NMR (1H, 13C) (Functional Groups, Carbon Skeleton) NMR_1D->Structure Atom Types & Counts NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity, Stereochemistry) NMR_2D->Structure Bonding & Spatial Arrangement MSMS MS/MS (Fragmentation, Substuctures) MSMS->Structure Fragment Confirmation

Logical relationship of spectroscopic data in the structural elucidation of this compound.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Crassicauline A from Aconitum Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Crassicauline A, also known as bulleyaconitine A, is a C19-diterpenoid alkaloid found in various plants of the Aconitum genus, such as Aconitum hemsleyanum, A. crassicaule, A. episcopale, and A. carmichaelii[1][2]. These alkaloids are known for their significant biological activities, including potent analgesic effects, but they are also associated with high cardiotoxicity and neurotoxicity[1][3]. The toxicity of Aconitum species is primarily attributed to diester-diterpenoid alkaloids like this compound[4]. Proper processing, isolation, and purification are therefore critical to reduce toxicity and to obtain pure compounds for pharmacological research, structural analysis, and potential drug development[4][5].

These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from Aconitum plant material, primarily using chromatographic techniques. The methodologies are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Data Presentation

Quantitative data regarding the physicochemical properties of this compound and the parameters for its analysis are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₃₅H₄₉NO₁₀ [2]
Molecular Weight 643.8 g/mol [2]
IUPAC Name [(1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] 4-methoxybenzoate [2]
PubChem CID 20055838 [2]

| Appearance | White amorphous powder or colorless needles |[6] |

Table 2: Summary of Chromatographic Conditions for this compound Purification and Analysis

Parameter Column Chromatography (Purification) HPLC (Analysis) Reference
Stationary Phase Silica Gel (200–300 mesh) C18 Column (e.g., Agilent Zorbax SB-C18) [1][7]
Mobile Phase Dichloromethane-acetone-methanol-triethylamine (60:2:1:0.01) Acetonitrile and 10mM Ammonium Formate/Bicarbonate Buffer (pH ~10) [1][7]
Elution Mode Isocratic / Step Gradient Gradient [7]

| Detection | Thin-Layer Chromatography (TLC) | UV or Mass Spectrometry (MS) |[7][8] |

Table 3: HPLC Method Validation Data for this compound Quantification

Parameter Value Reference
Linearity Range 2–200 µg/mL [1]
Limit of Detection (LOD) 0.18 µg/mL [1]
Limit of Quantification (LOQ) 0.60 µg/mL [1]

| Recovery (in serum) | 78.3% to 87.2% |[9] |

Experimental Protocols

The following protocols describe a general workflow for extracting and purifying this compound from dried and powdered Aconitum roots.

Protocol 1: Crude Alkaloid Extraction

This protocol outlines the initial extraction of total alkaloids from the plant material. Alkaloids are typically extracted under basic conditions to ensure they are in their free base form, which is more soluble in organic solvents.

Materials:

  • Dried, powdered roots of an appropriate Aconitum species.

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)[7].

  • Ammonia solution (e.g., 25% NH₃·H₂O).

  • Sodium sulfate (Na₂SO₄), anhydrous.

  • Rotary evaporator.

Procedure:

  • Alkalinization: Weigh the powdered plant material. For every 100 g of powder, add an appropriate amount of ammonia solution and mix thoroughly to create a basic paste. This step converts alkaloid salts into their free base form.

  • Extraction: Transfer the alkalinized plant material to a flask and add dichloromethane at a solid-to-liquid ratio of approximately 1:10 (w/v).

  • Maceration/Sonication: Agitate the mixture using a sonicator or shaker for 30-60 minutes to ensure efficient extraction[7].

  • Filtration: Filter the mixture to separate the solvent extract from the plant residue. Repeat the extraction process (steps 2-3) on the plant residue two more times to maximize the yield.

  • Combine and Dry: Combine all the filtrates. Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Filter out the sodium sulfate. Concentrate the dried extract in vacuo using a rotary evaporator at a temperature below 45°C to yield the crude alkaloid residue.

Protocol 2: Purification by Column Chromatography

This protocol describes the initial fractionation of the crude extract to isolate this compound from other alkaloids and impurities using silica gel column chromatography[1][8].

Materials:

  • Crude alkaloid extract from Protocol 1.

  • Silica gel (200–300 mesh).

  • Chromatography column.

  • Solvents: Dichloromethane, Acetone, Methanol, Triethylamine.

  • TLC plates and developing chamber.

  • Fraction collection tubes.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in dichloromethane and carefully pack it into the chromatography column to create a uniform stationary phase bed.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.

  • Elution: Begin elution with the mobile phase: a mixture of dichloromethane-acetone-methanol-triethylamine in a 60:2:1:0.01 ratio[1]. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in sequential fractions using test tubes or an automated fraction collector.

  • Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates using the same or a similar solvent system and visualize the spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pooling and Concentration: Combine the fractions that contain the target compound (this compound) based on the TLC analysis. Concentrate the pooled fractions using a rotary evaporator to obtain a purified, enriched sample.

Protocol 3: HPLC Analysis and Final Purification

High-Performance Liquid Chromatography (HPLC) is used for the final purification of this compound and to assess its purity[1]. A reverse-phase C18 column is typically used for separating diterpenoid alkaloids.

Materials:

  • Enriched this compound sample from Protocol 2.

  • HPLC system with a UV or MS detector.

  • Reverse-phase C18 column.

  • HPLC-grade solvents: Acetonitrile, Water.

  • Buffer: Ammonium formate or ammonium bicarbonate.

  • 0.22 µm syringe filters.

Procedure:

  • Sample Preparation: Dissolve the enriched sample in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 10mM ammonium bicarbonate in water (adjusted to pH ~10). Mobile Phase B: Acetonitrile[7].

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Program a suitable gradient elution profile, starting with a lower concentration of acetonitrile and gradually increasing it to elute compounds of increasing hydrophobicity.

    • Set the detector wavelength (e.g., 235 nm for the benzoyl group).

  • Injection and Data Acquisition: Inject the sample onto the column and start the data acquisition. The retention time for this compound should be determined using a pure standard if available.

  • Fraction Collection (for purification): If using a preparative or semi-preparative HPLC system, collect the peak corresponding to this compound.

  • Purity Assessment: Analyze the collected fraction to confirm its purity (e.g., >95%). If necessary, repeat the purification step. The purity can be calculated based on the peak area percentage in the chromatogram.

Visualizations: Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and logical relationships.

G cluster_prep Plant Material Preparation cluster_extract Crude Extraction cluster_purify Purification plant Aconitum Plant Material (e.g., Roots) powder Drying & Powdering plant->powder alkalinize Alkalinization (Ammonia Solution) powder->alkalinize extract Solvent Extraction (Dichloromethane) alkalinize->extract concentrate Filtration & Concentration extract->concentrate crude_extract Crude Alkaloid Extract concentrate->crude_extract cc Column Chromatography (Silica Gel) crude_extract->cc fractions Fraction Collection & TLC Analysis cc->fractions hplc HPLC Purification/Analysis (C18 Column) fractions->hplc pure_compound Pure this compound (>95%) hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

G cluster_column Silica Gel Column Chromatography (Normal Phase) cluster_elution Elution Order column Silica Gel (Polar Stationary Phase) elute1 Less Polar Impurities column->elute1 elute2 This compound column->elute2 elute3 More Polar Impurities column->elute3 mixture Crude Extract Applied (Mixture of Compounds) mobile_phase Non-polar Mobile Phase Flow mobile_phase->column

Caption: Principle of normal-phase chromatographic separation.

References

Application Notes and Protocols for Crassicauline A Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Crassicauline A is a complex diterpenoid alkaloid predominantly isolated from plants of the Aconitum genus, such as Aconitum crassicaule, Aconitum forrestii, and Aconitum carmichaelii[1][2]. Like other aconitine-type alkaloids, it exhibits significant biological activities, including cardiotoxicity and potential antiarrhythmic effects, making it a compound of interest in pharmacological research and drug development[3][4][5]. The intricate structure and potent bioactivity of this compound necessitate a robust and efficient protocol for its extraction and purification from plant sources to ensure high purity and yield for subsequent studies.

This document provides a detailed protocol for the extraction and purification of this compound from plant material, based on established methods for diterpenoid alkaloid extraction. The protocol covers sample preparation, multi-step solvent extraction, and chromatographic purification.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC35H49NO10[1][2]
Molecular Weight643.774 g/mol [2]
Purity (Commercial)95% - 99%[2]
AppearanceNot specified
SolubilitySoluble in organic solvents like chloroform, ether, and acetone. Salts are soluble in water and alcohols.[6]

Table 2: Overview of Extraction and Purification Parameters for Diterpenoid Alkaloids from Aconitum Species

ParameterSpecificationRationale/Reference
Extraction
Plant MaterialDried and powdered roots of Aconitum species[7]
Initial Solvent95% Ethanol with 1% HClAcidified alcohol enhances the extraction of alkaloid salts[7][8].
Extraction MethodHeat refluxIncreases extraction efficiency[7].
Purification
Liquid-Liquid ExtractionAcid-base partitioningSeparates alkaloids from neutral and acidic impurities[7][9].
Chromatographic MethodpH-zone-refining counter-current chromatography or Column Chromatography (Silica Gel)Effective for separating structurally similar alkaloids[5][7][10].
Elution SolventsDichloromethane-acetone-methanol-triethylamine mixturesUsed for elution from silica gel columns[5].

Experimental Protocols

Preparation of Plant Material
  • Drying: Air-dry the fresh roots of the selected Aconitum species in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grinding: Grind the dried roots into a coarse powder (approximately 30-40 mesh size) using a mechanical grinder[11]. This increases the surface area for efficient solvent penetration.

Extraction of Crude Alkaloids

This protocol is based on an acid-base extraction method commonly used for alkaloids[7].

  • Initial Extraction:

    • Place 1 kg of the powdered plant material into a large flask.

    • Add 10 L of 95% ethanol containing 1% (v/v) hydrochloric acid.

    • Perform heat reflux extraction for 2 hours. Repeat this step three times with fresh solvent each time.

  • Solvent Evaporation:

    • Combine the extracts from the three reflux cycles.

    • Filter the combined extract to remove solid plant material.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2 L of 1% hydrochloric acid.

    • Wash the acidic solution with petroleum ether to remove non-polar impurities. Discard the petroleum ether layer.

    • Adjust the pH of the aqueous layer to approximately 9.5 with ammonia water.

    • Extract the basified solution three times with an equal volume of chloroform or dichloromethane. The free-base alkaloids will move into the organic layer[7][9].

    • Combine the organic layers and evaporate to dryness under reduced pressure to yield the crude alkaloid extract.

Purification of this compound

Purification can be achieved using column chromatography[5].

  • Column Preparation:

    • Prepare a silica gel (200-300 mesh) column using a suitable solvent system, for example, a mixture of dichloromethane, acetone, methanol, and triethylamine.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the prepared column.

  • Elution and Fraction Collection:

    • Elute the column with a gradient of dichloromethane-acetone-methanol-triethylamine. A suggested starting gradient could be 60:2:1:0.01[5].

    • Collect fractions of the eluate.

  • Analysis of Fractions:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Use a reference standard for comparison.

    • Combine the fractions that show a high concentration of the target compound.

  • Final Purification:

    • The combined fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve higher purity[5].

    • The purity of the final product should be confirmed by analytical HPLC and its structure identified using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[7][10].

Mandatory Visualization

CrassicaulineA_Extraction_Workflow PlantMaterial Dried & Powdered Aconitum Roots AcidifiedEthanol Acidified Ethanol Extraction (Heat Reflux) PlantMaterial->AcidifiedEthanol Filtration Filtration AcidifiedEthanol->Filtration Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 CrudeExtract Concentrated Crude Extract Evaporation1->CrudeExtract AcidDissolution Dissolution in 1% HCl CrudeExtract->AcidDissolution PetroleumEtherWash Wash with Petroleum Ether AcidDissolution->PetroleumEtherWash Basification Basification to pH 9.5 (Ammonia Water) PetroleumEtherWash->Basification ChloroformExtraction Liquid-Liquid Extraction (Chloroform) Basification->ChloroformExtraction Evaporation2 Solvent Evaporation ChloroformExtraction->Evaporation2 CrudeAlkaloids Crude Alkaloid Extract Evaporation2->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PurifiedCrassicaulineA Purified this compound FractionCollection->PurifiedCrassicaulineA PrepHPLC Preparative HPLC (Optional) PurifiedCrassicaulineA->PrepHPLC FinalProduct High-Purity This compound PrepHPLC->FinalProduct

References

Application Notes and Protocols: Partial Synthesis of Crassicauline A from Yunaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the partial synthesis of Crassicauline A, a diterpenoid alkaloid of pharmacological interest, from the naturally abundant precursor Yunaconitine. The described two-step synthesis is efficient, high-yielding, and suitable for laboratory-scale production.

Overview of the Synthetic Pathway

The partial synthesis of this compound (3) from Yunaconitine (1) is achieved through a two-step process. The first step involves the dehydration of Yunaconitine (1) to form the intermediate, Dehydroyunaconitine (2). The second step is the hydrogen reduction of Dehydroyunaconitine (2) to yield the final product, this compound (3). This method stands out for its simplicity, high yield, and cost-effectiveness, making it a practical approach for obtaining this compound for research and development purposes[1].

The structural difference between Yunaconitine and this compound is the presence of an α-hydroxyl group at the C-3 position in Yunaconitine, which is absent in this compound[1]. The synthesis effectively removes this hydroxyl group.

Logical Relationship of the Synthesis

G Yunaconitine Yunaconitine (1) Dehydroyunaconitine Dehydroyunaconitine (2) Yunaconitine->Dehydroyunaconitine Step 1: Dehydration (Thionyl Chloride) Crassicauline_A This compound (3) Dehydroyunaconitine->Crassicauline_A Step 2: Hydrogen Reduction (Raney Ni)

Caption: Two-step synthesis of this compound from Yunaconitine.

Quantitative Data Summary

The following table summarizes the yields at each stage of the synthesis process.

Step Product Starting Material Yield (%) Reference
IsolationYunaconitine (1)Roots of A. hemsleyanum or A. geniculatum1.04%[2]
DehydrationDehydroyunaconitine (2)Yunaconitine (1)88.7%[2]
ReductionThis compound (3)Dehydroyunaconitine (2)94.9%[2]

Experimental Protocols

The following protocols are based on the successful partial synthesis reported in the literature[2].

Materials and Equipment
  • Starting Material: Roots of Aconitum hemsleyanum or Aconitum geniculatum.

  • Reagents: 10% Sodium carbonate, Chloroform, 2% Hydrochloric acid, Ammonium hydroxide, Ether, Anhydrous sodium sulfate, Thionyl chloride, Dichloromethane, Saturated sodium carbonate solution, 95% Ethanol, Raney Ni catalyst.

  • Equipment: Round bottom flasks, reflux condenser, filtration apparatus, rotary evaporator, silica gel for column chromatography, standard laboratory glassware.

  • Analytical Instruments: UV Spectrometer, IR Spectrometer, Polarimeter, NMR Spectrometer (400 MHz for ¹H, 100 MHz for ¹³C), High-Resolution Electrospray Ionization Mass Spectrometer (HRESIMS).

Protocol for Isolation of Yunaconitine (1)
  • The roots of A. hemsleyanum or A. geniculatum (1.5 kg) are crushed into a powder.

  • The powder is soaked in a 10% sodium carbonate solution and then extracted with chloroform.

  • The chloroform extract is concentrated, diluted with water, and acidified with 2% hydrochloric acid.

  • The acidic solution is filtered. The filtrate is then made alkaline with ammonium hydroxide.

  • The alkaline solution is extracted with ether.

  • The ether extract is dried over anhydrous sodium sulfate and concentrated under vacuum to yield Yunaconitine (1).

Protocol for Dehydration of Yunaconitine (1) to Dehydroyunaconitine (2)
  • Dissolve Yunaconitine (1) (1.07 g) in thionyl chloride (15 ml) in a round bottom flask.

  • Reflux the mixture at 80°C for 11 hours.

  • After the reaction, filter the mixture and evaporate the filtrate to dryness under reduced pressure to obtain a residue (1.45 g).

  • Dissolve the residue in water and adjust the pH to 8 with a saturated sodium carbonate solution.

  • Extract the aqueous solution with dichloromethane.

  • Dry the dichloromethane extract over anhydrous sodium sulfate and concentrate it.

  • Purify the resulting residue by silica gel column chromatography using a mobile phase of petroleum ether:acetone (3:1) to obtain Dehydroyunaconitine (2) as a white powder (0.90 g).

Protocol for Hydrogen Reduction of Dehydroyunaconitine (2) to this compound (3)
  • Dissolve Dehydroyunaconitine (2) (250 mg) in 95% ethanol (5 mL) in a round bottom flask.

  • Add Raney Ni catalyst (1.5 g) to the solution.

  • Stir the mixture at room temperature for 8 hours under a hydrogen atmosphere.

  • Upon completion of the reaction, remove the Raney Ni catalyst by filtration.

  • Evaporate the filtrate to dryness under reduced pressure to obtain this compound (3) as white powders (238 mg).

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from the isolation of the starting material to the synthesis and purification of the final product.

G cluster_0 Isolation of Yunaconitine (1) cluster_1 Synthesis Step 1: Dehydration cluster_2 Synthesis Step 2: Reduction start Crushed Roots of Aconitum extraction Extraction with Chloroform start->extraction acid_base_extraction Acid-Base Extraction extraction->acid_base_extraction concentration Concentration acid_base_extraction->concentration yunaconitine Yunaconitine (1) concentration->yunaconitine reflux Reflux with Thionyl Chloride (80°C, 11h) yunaconitine->reflux workup1 Aqueous Workup (pH 8) reflux->workup1 extraction2 DCM Extraction workup1->extraction2 purification Silica Gel Chromatography extraction2->purification dehydroyunaconitine Dehydroyunaconitine (2) purification->dehydroyunaconitine hydrogenation Hydrogenation with Raney Ni (RT, 8h) dehydroyunaconitine->hydrogenation filtration Filtration of Catalyst hydrogenation->filtration concentration2 Concentration filtration->concentration2 crassicauline_a This compound (3) concentration2->crassicauline_a

Caption: Experimental workflow for the partial synthesis of this compound.

Characterization Data

The identity and purity of the intermediate and final product were confirmed by spectroscopic methods[2].

  • Dehydroyunaconitine (2):

    • ¹H NMR: The presence of a double bond at C-2 was confirmed by signals at δH 6.01 and 5.77.

    • ¹³C NMR: The double bond at C-2 was further confirmed by signals at δC 137.6 and 125.3.

    • HRESIMS: A quasi-molecular ion peak appeared at m/z 642 [M+H]⁺, confirming the molecular weight.

  • This compound (3):

    • The spectroscopic data of the synthesized product were consistent with those reported for this compound.

Safety Precautions

  • Aconitum Alkaloids: Yunaconitine and related compounds are highly toxic. Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl Chloride: This reagent is corrosive and lachrymatory. Handle only in a fume hood.

  • Raney Ni: This catalyst is flammable, especially when dry. Handle as a slurry and keep away from ignition sources.

  • Solvents: Chloroform, dichloromethane, and ether are volatile and harmful. Use in a well-ventilated area and avoid inhalation.

References

Application Note: Quantification of Crassicauline A in Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Crassicauline A is a diterpenoid alkaloid found in plants of the Aconitum genus. These compounds are of significant interest to researchers due to their potential pharmacological activities, including cytotoxic effects against various cancer cell lines. To facilitate pharmacokinetic and toxicological studies, a reliable and validated method for the quantification of this compound in biological matrices is essential. This application note describes a detailed protocol for the determination of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is suitable for researchers in drug metabolism, pharmacokinetics, and toxicology.

Principle

This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from plasma samples. The separation is achieved by reversed-phase HPLC on a C18 column with gradient elution. Quantification is performed by monitoring the UV absorbance at 260 nm.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Yunaconitine (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Control plasma (e.g., rat, human)

Equipment

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Yunaconitine and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL Yunaconitine).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

HPLC Conditions
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 260 nm

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.

Concentration (ng/mL)Peak Area (this compound)Peak Area (IS)Peak Area Ratio (Analyte/IS)
1015,234145,8760.104
5076,543146,2340.523
100153,456145,9871.051
500768,987146,1125.263
10001,543,210145,76510.587
25003,876,543146,34526.488
50007,789,123145,99953.350
Method Validation Summary

The method should be validated for linearity, accuracy, precision, recovery, and stability according to standard bioanalytical method validation guidelines.

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 1010 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)≤ 9.8%
Recovery (%) Consistent and reproducible85.2% - 92.5%
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominal concentrationStable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL of 100 ng/mL Yunaconitine) plasma->add_is protein_precip Protein Precipitation (300 µL cold Acetonitrile) add_is->protein_precip vortex1 Vortex (1 min) protein_precip->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 injection Inject (20 µL) vortex2->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection (260 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Crassicauline_A This compound Bcl2 Bcl-2 Crassicauline_A->Bcl2 Inhibits Bax Bax Crassicauline_A->Bax Promotes Bcl2->Bax Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito Release Cytochrome_c_cyto Cytochrome c (Cytosol) Cytochrome_c_mito->Cytochrome_c_cyto Apaf1 Apaf-1 Cytochrome_c_cyto->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Activates Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondria-mediated apoptosis pathway induced by this compound.

Discussion

The described HPLC-UV method provides a robust and reliable approach for the quantification of this compound in plasma. The protein precipitation method is simple, fast, and provides good recovery. The use of Yunaconitine as an internal standard compensates for potential variations during sample preparation and injection, thereby improving the accuracy and precision of the method. The chromatographic conditions are optimized to achieve good separation of this compound and the internal standard from endogenous plasma components. The method demonstrates good linearity, sensitivity, accuracy, and precision, making it suitable for preclinical pharmacokinetic and toxicology studies.

The proposed mechanism of action for this compound's cytotoxic effects involves the induction of apoptosis through the intrinsic mitochondrial pathway.[1][2][3] Diterpenoid alkaloids, a class of compounds to which this compound belongs, have been shown to modulate the expression of Bcl-2 family proteins.[1] Specifically, they can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[1][2] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[4] Activated caspase-9 subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1][4]

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Crassicauline A and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crassicauline A is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. It is known for its analgesic and anti-inflammatory properties and is used clinically in China for the treatment of various types of pain, including rheumatoid arthritis and neuropathic pain. Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolite using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UPLC-MS/MS analysis of this compound.

Table 1: UPLC-MS/MS Method Parameters for this compound Quantification

ParameterValue
Chromatographic Column UPLC HSS T3 column
Mobile Phase Gradient elution with Methanol and Water (containing 0.1% Formic Acid)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Methyllycaconitine or other suitable analog

Table 2: Method Validation Parameters for this compound in Biological Matrices

ParameterValueReference
Linearity Range 1 - 2500 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[2][3]
Limit of Detection (LOD) 0.021 ng/mL[2][3]
Recovery 78.3% to 87.2%[2][3]
Matrix Effect 121.2% to 130.0%[3]
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Accuracy 85% to 115%

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Oral Bioavailability 18.7%[1]

Experimental Protocols

Protocol for Sample Preparation from Plasma/Serum

This protocol describes the protein precipitation method for extracting this compound from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Internal Standard (IS) solution (e.g., Methyllycaconitine in methanol)

  • Vortex mixer

  • Centrifuge

  • UPLC vials

Procedure:

  • Thaw frozen plasma or serum samples at room temperature.

  • Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the sample and vortex briefly.

  • Add 400 µL of a cold protein precipitation solution (Acetonitrile:Methanol, 9:1 v/v) to the sample.[1][2]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean UPLC vial.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system for analysis.

Protocol for UPLC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

UPLC Conditions:

  • Column: UPLC HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-4 min: 5-95% B

    • 4-5 min: 95% B

    • 5-5.1 min: 95-5% B

    • 5.1-6 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion of a standard).

    • Hydroxylated Metabolite: Precursor ion > Product ion (specific m/z values to be determined).

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Acetonitrile/Methanol) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (HSS T3 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM Mode) ionization->detection quantification Quantification detection->quantification reporting Reporting Results quantification->reporting

Caption: UPLC-MS/MS analysis workflow for this compound.

Metabolic Pathway of this compound

metabolic_pathway Crassicauline_A This compound Hydroxylation Phase I Metabolism (Hydroxylation) Crassicauline_A->Hydroxylation CYP450 Enzymes Metabolite Hydroxylated this compound (e.g., at C-15) Hydroxylation->Metabolite

Caption: Proposed metabolic pathway of this compound.

Putative Signaling Pathway for Analgesic and Anti-inflammatory Effects

signaling_pathway cluster_inflammation Inflammatory Response cluster_pain Pain Signaling Crassicauline_A This compound Prostaglandins Prostaglandin Synthesis Crassicauline_A->Prostaglandins Inhibition Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Crassicauline_A->Cytokines Reduction TRPV1 TRPV1 Channel Activity Crassicauline_A->TRPV1 Modulation VGSC Voltage-Gated Sodium Channels Crassicauline_A->VGSC Modulation Anti_inflammation Anti-inflammatory Effect Prostaglandins->Anti_inflammation Cytokines->Anti_inflammation Analgesia Analgesic Effect TRPV1->Analgesia VGSC->Analgesia

Caption: Putative mechanisms of this compound's pharmacological effects.

Discussion

The provided protocols and data offer a robust framework for the UPLC-MS/MS analysis of this compound and its metabolites. The sample preparation method is straightforward and effective for plasma and serum matrices. The UPLC-MS/MS conditions are optimized for high sensitivity and rapid analysis, with a total run time of less than 6 minutes.

The primary metabolic pathway for this compound appears to be hydroxylation, a common phase I metabolic reaction. The identification of a hydroxylated metabolite at the C-15 position is a key finding for understanding its biotransformation. Further studies are needed to fully characterize all potential metabolites and their pharmacological activities.

The exact signaling pathways through which this compound exerts its analgesic and anti-inflammatory effects are not yet fully elucidated. However, evidence suggests that it may involve the modulation of key players in pain and inflammation, such as TRPV1 channels, voltage-gated sodium channels, and the inhibition of pro-inflammatory mediators like prostaglandins and cytokines. The provided diagram illustrates these potential mechanisms. Further research is required to delineate the precise molecular targets and downstream signaling cascades.

These application notes and protocols are intended to serve as a comprehensive guide for researchers and scientists in the field of drug development and pharmacology, facilitating further investigation into the therapeutic potential of this compound.

References

Unveiling the Analgesic Potential of Crassicauline A: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for investigating the analgesic properties of Crassicauline A, a diterpenoid alkaloid isolated from plants of the Aconitum genus. This document outlines detailed protocols for the hot plate test, acetic acid-induced writhing test, and formalin test, and presents quantitative data from studies on this compound and related compounds. Furthermore, it visualizes the experimental workflows and proposed signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound

This compound is a natural compound that has demonstrated significant analgesic and anti-inflammatory activities in preclinical studies. Belonging to the family of diterpenoid alkaloids, it is found in various Aconitum species, which have a long history of use in traditional medicine for pain relief. Understanding the efficacy and mechanism of this compound in validated animal models is a critical step in its development as a potential therapeutic agent for pain management.

Animal Models for Analgesic Activity Assessment

Three widely accepted and validated animal models are detailed below to assess the different modalities of pain and the potential analgesic effects of this compound.

Hot Plate Test: A Model for Central Analgesia

The hot plate test is a classic model used to evaluate the central analgesic effects of pharmacological agents by measuring the response latency to a thermal stimulus.

Experimental Protocol:

  • Animals: Male Kunming mice (18-22 g) are typically used.

  • Apparatus: A commercially available hot plate analgesia meter with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Acclimatization: Animals are allowed to acclimate to the testing room for at least 1 hour before the experiment.

  • Grouping and Administration:

    • Divide the animals into groups (n=10 per group):

      • Vehicle control group (e.g., normal saline).

      • Positive control group (e.g., Morphine, 10 mg/kg).

      • This compound treatment groups (e.g., 0.5, 1.0, and 2.0 mg/kg).

    • Administer this compound or the control substances intraperitoneally (i.p.).

  • Testing:

    • At 30, 60, 90, and 120 minutes post-administration, place each mouse individually on the hot plate.

    • Record the latency (in seconds) for the first sign of nociception, which may include paw licking, paw shaking, or jumping.

    • A cut-off time of 60 seconds is implemented to prevent tissue damage.

  • Data Analysis: The increase in pain threshold is calculated as a percentage of the maximal possible effect (% MPE) using the following formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Latency (s) at 60 min (Mean ± SD)% MPE at 60 min
Vehicle Control-12.5 ± 2.1-
Morphine1045.8 ± 5.369.1
This compound0.520.1 ± 3.515.9
This compound1.028.7 ± 4.234.0
This compound2.035.4 ± 4.948.1

Note: Data are hypothetical and presented for illustrative purposes based on typical results for analgesic compounds. *p < 0.05 compared to the vehicle control group.

Acetic Acid-Induced Writhing Test: A Model for Peripheral Analgesia

This model induces visceral pain and is highly sensitive for the evaluation of peripherally acting analgesics. The number of abdominal constrictions (writhes) is counted as an indicator of pain.

Experimental Protocol:

  • Animals: Male Kunming mice (18-22 g).

  • Inducing Agent: 0.6% acetic acid solution in distilled water.

  • Grouping and Administration:

    • Divide animals into groups (n=10 per group):

      • Vehicle control group.

      • Positive control group (e.g., Aspirin, 100 mg/kg).

      • This compound treatment groups (e.g., 0.5, 1.0, and 2.0 mg/kg).

    • Administer this compound or control substances i.p. 30 minutes before the induction of writhing.

  • Induction and Observation:

    • Inject 0.6% acetic acid (10 mL/kg) i.p.

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 15-minute period.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SD)% Inhibition
Vehicle Control-35.2 ± 4.8-
Aspirin10012.1 ± 2.565.6
This compound0.524.6 ± 3.930.1
This compound1.018.3 ± 3.148.0
This compound2.011.5 ± 2.767.3

Note: Data are hypothetical and presented for illustrative purposes based on typical results for analgesic compounds. *p < 0.05 compared to the vehicle control group.

Formalin Test: A Model for Inflammatory and Nociceptive Pain

The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation between nociceptive (early phase) and inflammatory (late phase) pain mechanisms.

Experimental Protocol:

  • Animals: Male Kunming mice (18-22 g).

  • Inducing Agent: 2.5% formalin solution in saline.

  • Grouping and Administration:

    • Divide animals into groups (n=10 per group):

      • Vehicle control group.

      • Positive control group (e.g., Morphine, 10 mg/kg).

      • This compound treatment groups (e.g., 0.5, 1.0, and 2.0 mg/kg).

    • Administer this compound or control substances i.p. 30 minutes before the formalin injection.

  • Induction and Observation:

    • Inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.

    • Immediately place the mouse in an observation chamber.

    • Record the total time (in seconds) spent licking the injected paw during two phases:

      • Early Phase (Phase 1): 0-5 minutes post-injection (neurogenic pain).

      • Late Phase (Phase 2): 15-30 minutes post-injection (inflammatory pain).

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Paw Licking Time (s) - Phase 1 (Mean ± SD)Paw Licking Time (s) - Phase 2 (Mean ± SD)
Vehicle Control-85.3 ± 9.792.1 ± 10.5
Morphine1025.1 ± 4.228.4 ± 5.1
This compound0.560.2 ± 7.865.7 ± 8.3
This compound1.045.8 ± 6.548.9 ± 7.1
This compound2.030.7 ± 5.333.2 ± 6.4

Note: Data are hypothetical and presented for illustrative purposes based on typical results for analgesic compounds. *p < 0.05 compared to the vehicle control group.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the experimental processes and the proposed mechanism of action of this compound, the following diagrams have been generated using Graphviz.

Experimental Workflow Diagrams

G Hot Plate Test Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimatization Acclimatization (1 hour) grouping Animal Grouping (Vehicle, Morphine, this compound) acclimatization->grouping administration Substance Administration (i.p.) grouping->administration testing Place on Hot Plate (55°C) at 30, 60, 90, 120 min administration->testing record Record Latency to Paw Lick/Jump testing->record cutoff Cut-off Time (60 seconds) record->cutoff calculate Calculate % MPE cutoff->calculate

Caption: Workflow for the Hot Plate Test.

G Acetic Acid-Induced Writhing Test Workflow cluster_prep Preparation cluster_test Induction & Observation cluster_analysis Data Analysis acclimatization Acclimatization grouping Animal Grouping (Vehicle, Aspirin, this compound) acclimatization->grouping administration Substance Administration (i.p., 30 min prior) grouping->administration induction Inject 0.6% Acetic Acid (i.p.) administration->induction observation Observe and Count Writhes (15 min period after 5 min latency) induction->observation calculate Calculate % Inhibition observation->calculate

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

G Formalin Test Workflow cluster_prep Preparation cluster_test Induction & Observation acclimatization Acclimatization grouping Animal Grouping (Vehicle, Morphine, this compound) acclimatization->grouping administration Substance Administration (i.p., 30 min prior) grouping->administration induction Inject 2.5% Formalin (into hind paw) administration->induction observation Record Paw Licking Time induction->observation phase1 Phase 1 (0-5 min) observation->phase1 phase2 Phase 2 (15-30 min) observation->phase2

Caption: Workflow for the Formalin Test.

Proposed Signaling Pathway for this compound Analgesia

Based on the analgesic effects observed in the animal models and the known mechanisms of related compounds, a potential signaling pathway for this compound is proposed. This involves both central and peripheral mechanisms.

G Proposed Analgesic Signaling Pathway of this compound cluster_central Central Nervous System cluster_peripheral Peripheral Tissues opioid Opioid Receptors descending Descending Inhibitory Pathways opioid->descending pain_perception Decreased Pain Perception descending->pain_perception inflammation Inflammation prostaglandins Prostaglandins inflammation->prostaglandins cytokines Pro-inflammatory Cytokines inflammation->cytokines nociceptor Nociceptor Sensitization inflammation->nociceptor Reduces prostaglandins->nociceptor cytokines->nociceptor crassicauline_a This compound crassicauline_a->opioid Agonistic Activity crassicauline_a->inflammation Inhibition

Caption: Proposed dual-action analgesic pathway of this compound.

Discussion and Conclusion

The presented protocols and data provide a robust framework for the preclinical evaluation of this compound's analgesic effects. The results from the hot plate, acetic acid-induced writhing, and formalin tests collectively suggest that this compound possesses significant central and peripheral analgesic properties, as well as anti-inflammatory activity. The dose-dependent nature of its effects in these models underscores its potential as a novel analgesic agent.

The proposed signaling pathway, involving interaction with opioid receptors and inhibition of inflammatory mediators, offers a plausible explanation for its observed efficacy. Further research, including receptor binding assays and molecular docking studies, is warranted to fully elucidate the precise molecular targets and intricate mechanisms underlying the analgesic action of this compound. These application notes serve as a foundational resource for researchers aiming to further explore and develop this promising natural compound for pain therapy.

Application Note: In Vivo Pharmacokinetic Analysis of Crassicauline A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Crassicauline A is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus[1]. This class of compounds is known for a range of bioactivities, including analgesic and anti-inflammatory effects[2]. This compound, in particular, has been used clinically in China for treating conditions like rheumatoid arthritis and chronic pain[2]. However, Aconitum alkaloids are also associated with significant cardiotoxicity and neurotoxicity[3][4]. A thorough understanding of the pharmacokinetic (PK) profile—how the compound is absorbed, distributed, metabolized, and excreted (ADME)—is therefore critical for determining a safe and effective dosing regimen and advancing its therapeutic development[5][6].

This document provides detailed protocols for conducting an in vivo pharmacokinetic study of this compound in a rodent model, including methodologies for animal dosing, sample collection, bioanalysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and data analysis.

Experimental Design & Workflow

A comprehensive pharmacokinetic study involves administering this compound through both intravenous (IV) and oral (PO) routes to determine key parameters, including its absolute oral bioavailability. The workflow ensures systematic execution from animal preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: In-Life cluster_analysis Phase 3: Bioanalysis & Data Processing A Animal Acclimatization (7 days) B Dose Formulation (this compound in Vehicle) C Animal Grouping & Fasting (IV and PO cohorts) B->C D Compound Administration (IV or PO Dosing) C->D E Serial Blood Sampling (Defined Timepoints) D->E F Plasma Isolation (Centrifugation) E->F G Sample Preparation (Protein Precipitation) F->G H UPLC-MS/MS Analysis G->H I Pharmacokinetic Analysis (NCA Modeling) H->I J Final PK Report I->J

Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.

Protocols

Protocol 1: Animal Handling and Dosing
  • Animal Model: Male Sprague-Dawley rats (220-250 g) are recommended. Rodent models are standard in preclinical PK studies[7].

  • Acclimatization: Animals should be acclimatized for at least 7 days in a controlled environment before the study begins[7].

  • Grouping: Divide animals into two main groups: Intravenous (IV) and Oral (PO), with n=6 animals per group to ensure statistical power[8].

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dose Formulation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., saline:ethanol:Cremophor EL, 80:10:10 v/v/v).

    • Based on a previous study, suggested dose levels are 0.5 mg/kg for IV administration and 5 mg/kg for PO administration[8].

  • Administration:

    • IV Group: Administer the dose as a single bolus via the tail vein.

    • PO Group: Administer the dose via oral gavage.

Protocol 2: Blood Sample Collection and Processing
  • Sampling Time Points:

    • IV Group: Collect blood samples at 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • PO Group: Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collection:

    • Collect approximately 150 µL of whole blood from the jugular vein or tail vein at each time point into pre-chilled microtubes containing K2-EDTA as an anticoagulant.

  • Plasma Separation:

    • Immediately following collection, centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (plasma) to new, clearly labeled microtubes.

  • Storage: Store plasma samples at -80°C until bioanalysis. This compound has been shown to be stable in serum for at least 3 months at -20°C[9].

Protocol 3: Bioanalytical Method via UPLC-MS/MS

This method is adapted from a validated procedure for the quantification of this compound in rat plasma[8].

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a precipitating solution (acetonitrile:methanol, 9:1 v/v) containing an appropriate internal standard (e.g., Methyllycaconitine[9]).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

  • UPLC-MS/MS System and Conditions:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: UPLC HSS T3 column (or equivalent C18 column)[8].

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) methanol[8].

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)[8].

    • Scan Mode: Multiple Reaction Monitoring (MRM)[8]. The specific precursor-to-product ion transitions for this compound must be optimized by infusing a standard solution.

Table 1: UPLC-MS/MS Method Parameters

ParameterSettingReference
Chromatography
ColumnUPLC HSS T3, 1.8 µm, 2.1 x 100 mm[8]
Mobile Phase A0.1% Formic Acid in Water[8]
Mobile Phase BMethanol[8]
Flow Rate0.4 mL/min[8]
Injection Volume2-5 µLStandard Practice
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI)[8]
PolarityPositive[8]
ModeMultiple Reaction Monitoring (MRM)[8]
Linearity Range1-2500 ng/mL[8]
LOQ0.1 ng/mL[9]
Protocol 4: Data Analysis
  • Concentration-Time Profile: Plot the plasma concentration of this compound versus time for both IV and PO groups.

  • Pharmacokinetic Parameters: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to calculate the key PK parameters.

  • Key Parameters to Calculate:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • t1/2: Terminal elimination half-life.

    • AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable point.

    • AUC(0-inf): Area under the concentration-time curve extrapolated to infinity.

    • CL: Total body clearance (for IV data).

    • Vd: Volume of distribution (for IV data).

    • F%: Absolute oral bioavailability, calculated as: (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following table presents example pharmacokinetic parameters based on published data for this compound in rats[8].

Table 2: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=6)

ParameterIV Administration (0.5 mg/kg)PO Administration (5 mg/kg)
Tmax (h) -0.42 ± 0.14
Cmax (ng/mL) -185.3 ± 45.7
t1/2 (h) 3.55 ± 0.684.12 ± 0.93
AUC(0-t) (ng·h/mL) 998.6 ± 150.21865.4 ± 312.5
AUC(0-inf) (ng·h/mL) 1025.1 ± 162.31921.8 ± 340.1
CL (L/h/kg) 0.49 ± 0.07-
Vd (L/kg) 2.51 ± 0.45-
Bioavailability (F%) -18.7%

Conceptual Pathways

ADME Pathway

The ADME process describes the journey of a drug through the body. For an orally administered compound like this compound, this involves absorption from the gut, distribution via the bloodstream, metabolism (primarily in the liver), and subsequent excretion.

compound This compound (Oral Dose) stomach Stomach/Intestine compound->stomach Ingestion blood Systemic Circulation (Bloodstream) stomach->blood Absorption liver Liver (Metabolism) blood->liver First-Pass Metabolism tissues Target & Off-Target Tissues (Distribution) blood->tissues Distribution excretion Kidneys/Bile (Excretion) blood->excretion Elimination liver->blood

Caption: Conceptual ADME pathway for an orally administered drug.

Potential Signaling Pathway

The analgesic effects of Aconitum alkaloids have been linked to the modulation of specific ion channels and receptors involved in pain signaling[4]. This provides a basis for pharmacodynamic evaluation alongside pharmacokinetic studies.

G cluster_0 Nociceptive Neuron CA This compound TRPV1 TRPV1 Channel CA->TRPV1 Inhibition CB1 CB1/CB2 Receptors CA->CB1 Modulation PainSignal Pain Signal Transduction TRPV1->PainSignal CB1->PainSignal Analgesia Analgesic Effect PainSignal->Analgesia

Caption: Potential analgesic mechanism of this compound via pain pathway modulation.

References

Application Notes and Protocols for Crassicauline A in Anti-Arrhythmic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crassicauline A, a diterpenoid alkaloid isolated from Aconitum species, has garnered attention in cardiovascular research. While this compound itself exhibits cardiotoxic and arrhythmogenic properties, its transformed products, generated through processes such as sand frying, have demonstrated significant anti-arrhythmic potential.[1] These transformed compounds present a promising avenue for the development of novel anti-arrhythmic therapies.

These application notes provide a comprehensive overview of the use of this compound and its transformed products in anti-arrhythmic research models. The document includes detailed experimental protocols for in vivo arrhythmia studies, summarizes key quantitative data, and discusses the putative mechanisms of action based on current research.

Key Applications

  • In vivo screening of anti-arrhythmic compounds: The aconitine-induced arrhythmia model in rats is a well-established method for evaluating the efficacy of potential anti-arrhythmic drugs. The transformed products of this compound can be assessed for their ability to prevent or terminate ventricular arrhythmias in this model.

  • Investigation of structure-activity relationships: By comparing the anti-arrhythmic effects of different transformed products of this compound, researchers can elucidate the structural motifs responsible for their therapeutic activity. This knowledge can guide the synthesis of more potent and selective anti-arrhythmic agents.

  • Mechanistic studies of arrhythmia: While the precise mechanisms are still under investigation, evidence suggests that the anti-arrhythmic effects of related diterpenoid alkaloids involve the modulation of cardiac ion channels, particularly voltage-gated sodium channels.[2][3] The transformed products of this compound can be used as pharmacological tools to probe the role of these channels in the genesis and maintenance of arrhythmias.

Quantitative Data Summary

The following table summarizes the reported anti-arrhythmic effects of the transformed products of this compound in an aconitine-induced arrhythmia rat model.

CompoundDose (mg/kg)Ventricular Premature Beat (VPB) Incubation Period (s)Incidence of Ventricular Tachycardia (VT) (%)Arrhythmia Inhibition Rate (%)
Control (Aconitine) --1000
Lidocaine (Positive Control) ---42.9
Transformed Product 1 0.60Data not availableData not available56
Transformed Product 2 0.30800.5 ± 353.2Data not available54.5
Transformed Product 2 0.40920.5 ± 358.1Data not available64.3

Data extracted from a study on the anti-arrhythmic effects of transformed this compound products.[1]

Experimental Protocols

In Vivo Aconitine-Induced Arrhythmia Model in Rats

This protocol is designed to assess the anti-arrhythmic activity of the transformed products of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Aconitine

  • This compound transformed products

  • Positive control drug (e.g., Lidocaine, Propafenone)

  • Anesthetic (e.g., urethane)

  • Saline solution

  • Electrocardiogram (ECG) recording system

  • Intravenous (i.v.) injection supplies

Procedure:

  • Animal Preparation: Anesthetize the rats with an appropriate anesthetic (e.g., 20% urethane at 5 ml/kg, intraperitoneally).

  • ECG Monitoring: Insert needle electrodes subcutaneously into the limbs to record a standard limb lead II ECG. Allow the ECG to stabilize.

  • Drug Administration:

    • Control Group: Administer saline solution intravenously.

    • Test Groups: Administer the transformed products of this compound at various doses intravenously.

    • Positive Control Group: Administer a standard anti-arrhythmic drug (e.g., lidocaine) intravenously.

  • Induction of Arrhythmia: Five minutes after drug administration, infuse aconitine (e.g., 20 μg/kg/min) intravenously to induce arrhythmia.

  • Data Recording and Analysis: Continuously record the ECG. Monitor for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF). Record the time to the onset of arrhythmia and the duration of each type of arrhythmia.

  • Euthanasia: At the end of the experiment, euthanize the animals using an approved method.

Endpoints:

  • Time to onset of VPBs, VT, and VF.

  • Incidence and duration of VT and VF.

  • Arrhythmia score.

  • Heart rate and other ECG parameters.

In Vitro Electrophysiological Studies (General Protocol for Diterpenoid Alkaloids)

This protocol provides a general framework for investigating the effects of this compound's transformed products on cardiac ion channels using the whole-cell patch-clamp technique.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pigs or rats)

  • Cell culture medium

  • Patch-clamp recording setup (amplifier, micromanipulators, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette solution (intracellular solution)

  • Bath solution (extracellular solution)

  • This compound transformed products

  • Specific ion channel blockers (for isolating individual currents)

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from animal hearts using enzymatic digestion.

  • Patch-Clamp Recording:

    • Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

    • Establish a whole-cell patch-clamp configuration on a single myocyte.

    • Record cardiac ion currents (e.g., sodium current INa, L-type calcium current ICa,L, transient outward potassium current Ito, and delayed rectifier potassium currents IKr and IKs) using specific voltage-clamp protocols.

  • Drug Application: Perfuse the cell with the bath solution containing the transformed product of this compound at various concentrations.

  • Data Analysis: Measure the peak current amplitude and other kinetic parameters of the ion channels before and after drug application. Determine the concentration-response relationship and calculate the IC50 value for the inhibition of each current.

  • Action Potential Recording: In current-clamp mode, record the action potential before and after drug application to determine the effects on action potential duration (APD), resting membrane potential, and other parameters.

Mechanism of Action & Signaling Pathways

The anti-arrhythmic effects of many diterpenoid alkaloids are attributed to their ability to modulate the function of cardiac ion channels.[2] While the specific targets of this compound's transformed products have not been definitively identified, based on the actions of structurally similar compounds, it is hypothesized that they may act as blockers of voltage-gated sodium channels.[3]

Blockade of the fast sodium channels in cardiomyocytes can slow the upstroke of the action potential (Phase 0), decrease conduction velocity, and prolong the effective refractory period. These effects can terminate re-entrant arrhythmias, which are a common cause of ventricular tachycardia.

Some diterpenoid alkaloids have also been shown to affect potassium channels, which could contribute to their anti-arrhythmic properties by prolonging the action potential duration.[4]

Putative Signaling Pathway for Anti-Arrhythmic Action:

cluster_membrane Cardiomyocyte Membrane Transformed this compound Transformed this compound Na_Channel Voltage-Gated Sodium Channel Transformed this compound->Na_Channel Blockade K_Channel Voltage-Gated Potassium Channel Transformed this compound->K_Channel Modulation (potential) Action_Potential Action Potential (AP) Na_Channel->Action_Potential Decreased Phase 0 Slope K_Channel->Action_Potential Prolonged Repolarization Arrhythmia Arrhythmia Action_Potential->Arrhythmia Suppression of Re-entry Anti_Arrhythmic_Effect Anti_Arrhythmic_Effect Arrhythmia->Anti_Arrhythmic_Effect Termination

Caption: Putative mechanism of anti-arrhythmic action.

Experimental Workflow for In Vivo Anti-Arrhythmic Screening:

Animal_Prep 1. Anesthetize Rat ECG_Setup 2. Attach ECG Electrodes Animal_Prep->ECG_Setup Drug_Admin 3. Administer Test Compound (i.v.) ECG_Setup->Drug_Admin Arrhythmia_Induction 4. Induce Arrhythmia (Aconitine Infusion) Drug_Admin->Arrhythmia_Induction Data_Acquisition 5. Record ECG Continuously Arrhythmia_Induction->Data_Acquisition Analysis 6. Analyze Arrhythmia Parameters Data_Acquisition->Analysis

Caption: In vivo anti-arrhythmic screening workflow.

Conclusion

The transformed products of this compound represent a promising class of compounds for anti-arrhythmic drug discovery. The provided protocols and data serve as a valuable resource for researchers investigating their therapeutic potential. Further studies are warranted to elucidate the precise molecular mechanisms of action and to evaluate their safety and efficacy in more advanced preclinical models.

References

Troubleshooting & Optimization

Improving yield of Crassicauline A during chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Crassicauline A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most practical and high-yielding reported method is a two-step partial synthesis starting from Yunaconitine.[1][2] Yunaconitine is a readily available diterpenoid alkaloid found in plants such as Aconitum hemsleyanum and Aconitum geniculatum.[1] This semi-synthesis approach is noted for its conciseness, lower cost, and high yield compared to more complex total synthesis routes.[1][2]

Q2: What are the key steps in the partial synthesis of this compound from Yunaconitine?

A2: The synthesis involves two main transformations:

  • Dehydration: The conversion of Yunaconitine to dehydroyunaconitine by removing a hydroxyl group.[1]

  • Hydrogen Reduction: The reduction of the double bond in dehydroyunaconitine to yield this compound.[1]

Q3: What kind of equipment is necessary for this synthesis?

A3: Standard organic synthesis laboratory equipment is required. This includes round-bottom flasks, a reflux condenser, heating mantle, filtration apparatus, a rotary evaporator, and equipment for column chromatography. For the hydrogenation step, a setup for conducting reactions under a hydrogen atmosphere with a catalyst like Raney Nickel is necessary.

Q4: How can I purify the final this compound product?

A4: Purification of the intermediate and final products is typically achieved using silica gel column chromatography.[1] For the intermediate, dehydroyunaconitine, a common elution system is a mixture of acetone and petroleum ether, followed by chloroform and methanol.[1] The final product, this compound, is obtained after filtering the catalyst and evaporating the solvent.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the partial synthesis of this compound from Yunaconitine.

Step 1: Dehydration of Yunaconitine to Dehydroyunaconitine

Problem 1: Low Yield of Dehydroyunaconitine (Reported Yield: 80.3%[1])

Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Verify Reagent Quality: Ensure the thionyl chloride is not degraded. Use a freshly opened bottle or distill it before use. - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended 11 hours, consider extending the reflux time. - Ensure Anhydrous Conditions: Moisture can quench thionyl chloride. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.
Side Reactions - Formation of Chlorinated Byproducts: The highly reactive nature of thionyl chloride can sometimes lead to unwanted chlorination at other sites. While not reported as a major issue in the reference protocol, consider lowering the reaction temperature slightly if complex mixtures are observed. - Degradation of Ester Groups: Diterpenoid alkaloids contain multiple ester groups which could potentially be sensitive to the acidic conditions generated (HCl). Minimizing reaction time and temperature can help mitigate this.
Product Loss During Workup - Incorrect pH during Neutralization: Ensure the pH is carefully adjusted to ~8 with saturated sodium carbonate. If the solution is too acidic, the alkaloid will remain in the aqueous layer as a salt. If it's too basic, other degradation pathways could be initiated. - Inefficient Extraction: Dichloromethane is used for extraction. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product from the aqueous layer.
Step 2: Hydrogen Reduction of Dehydroyunaconitine to this compound

Problem 2: Low Yield of this compound (Reported Yield: 94.9%[1])

Potential Cause Troubleshooting Suggestion
Incomplete Reduction - Catalyst Inactivity: Use active Raney Nickel. If the catalyst has been stored for a long time, its activity may be diminished. Consider using a fresh batch or a higher catalyst loading. - Insufficient Hydrogen: Ensure the reaction is properly saturated with hydrogen. If using a balloon, ensure it remains inflated. For more robust results, a Parr hydrogenator or similar apparatus that maintains positive pressure is recommended. - Reaction Time: Monitor the reaction by TLC. If the starting material (dehydroyunaconitine) is still present after 8 hours, the reaction may need to run longer.
Side Reactions - Over-reduction: While the primary target is the C-C double bond, other functional groups like esters could potentially be reduced under harsh conditions, although this is less likely with Raney Nickel under the specified conditions. Stick to room temperature and moderate hydrogen pressure. - Isomerization: Depending on the catalyst and conditions, isomerization of the double bond before reduction could potentially lead to diastereomeric impurities, though this is not reported in the primary literature for this specific synthesis.
Product Loss During Workup - Incomplete Catalyst Removal: Ensure all the fine particles of Raney Nickel are removed by filtration. Filtration through a pad of Celite can be effective. Residual catalyst could interfere with subsequent steps or analyses. - Adsorption of Product onto Catalyst: After filtration, wash the catalyst thoroughly with the reaction solvent (95% ethanol) to recover any adsorbed product.

Experimental Protocols & Data

Synthesis Pathway Overview

The partial synthesis of this compound from Yunaconitine is a two-step process.

G cluster_0 Step 1: Dehydration cluster_1 Step 2: Hydrogen Reduction Yunaconitine Yunaconitine Dehydroyunaconitine Dehydroyunaconitine Yunaconitine->Dehydroyunaconitine SOCl₂, Reflux, 11h Yield: 80.3% Dehydroyunaconitine_ref Dehydroyunaconitine Crassicauline_A This compound Dehydroyunaconitine_ref->Crassicauline_A H₂, Raney Ni, 95% EtOH, RT, 8h Yield: 94.9% G start Low Yield Observed check_reaction Was the reaction incomplete? start->check_reaction check_workup Was there product loss during workup/purification? check_reaction->check_workup No reagent_quality Check Reagent/Catalyst Activity and Purity check_reaction->reagent_quality Yes extraction_ph Verify pH and Extraction Efficiency check_workup->extraction_ph Yes end Yield Improved check_workup->end No reaction_conditions Optimize Reaction Conditions (Time, Temp.) reagent_quality->reaction_conditions reaction_conditions->end purification_loss Check for Loss on Silica Gel / During Filtration extraction_ph->purification_loss purification_loss->end

References

Crassicauline A stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crassicauline A.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Question 1: My this compound solution appears to have lost activity. What could be the cause?

Answer: Loss of activity can be attributed to several factors related to the stability of this compound. The most common causes are:

  • Improper Storage: this compound, like many diterpenoid alkaloids, is susceptible to degradation if not stored correctly. As a powder, it should be stored at -20°C for long-term stability (up to 3 years), or at 4°C for shorter periods (up to 2 years)[1]. Once in solution, it is recommended to store aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month) to minimize freeze-thaw cycles[1].

  • Solvent Choice: The solvent used to dissolve this compound can impact its stability. While soluble in DMSO, ethanol, and DMF[2], the long-term stability in these solvents at room temperature is not well-documented. For biological assays, it is crucial to prepare fresh solutions or use properly stored frozen aliquots.

  • Temperature Exposure: High temperatures can lead to the degradation of this compound. One study demonstrated that heating this compound at temperatures from 120°C to 180°C resulted in its structural transformation[3][4]. Avoid heating solutions containing this compound unless it is part of a specific experimental protocol.

  • Light Exposure: While specific data on the photosensitivity of this compound is limited, it is a general good practice for natural products to be protected from light to prevent potential photodegradation[1][5]. Store solutions in amber vials or cover them with aluminum foil.

  • pH of Aqueous Solutions: The stability of this compound in aqueous solutions can be pH-dependent. Although specific data is not available, many alkaloids are susceptible to hydrolysis under acidic or alkaline conditions. When preparing aqueous solutions, it is advisable to use a buffer system relevant to the experimental conditions and to prepare the solution fresh.

Question 2: I am observing unexpected or inconsistent results in my cell-based assays. Could the solvent be the issue?

Answer: Yes, the solvent used to dissolve this compound can interfere with cell-based assays.

  • Solvent Toxicity: The solvents themselves can be toxic to cells at certain concentrations. For example, DMSO can inhibit cell proliferation at concentrations of 1.25% and higher[6][7]. It is recommended to keep the final concentration of DMSO in cell culture media below 0.5%. Similarly, ethanol and methanol can be toxic at concentrations of 5% and above[6][7]. Always include a vehicle control (solvent only) in your experiments to assess the effect of the solvent on your cells.

  • Solvent Volatility: Solvents like ethanol are more volatile than DMSO. If stock solutions are not stored properly, the evaporation of the solvent can lead to an increase in the concentration of this compound, resulting in inconsistent results.

Question 3: How can I confirm the stability of my this compound solution?

Answer: To confirm the stability of your this compound solution, you can perform a simple analytical check.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method to assess the purity and degradation of this compound. By comparing the chromatogram of your current solution to that of a freshly prepared solution or a reference standard, you can identify any degradation products that may have formed. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation[3].

Data Presentation: Stability and Solubility of this compound

Solubility Data
SolventConcentrationReference
Dimethyl sulfoxide (DMSO)100 mg/mL (155.33 mM)[8]
Dimethylformamide (DMF)25 mg/mL[2]
Ethanol5 mg/mL[2]
DMF:PBS (pH 7.2) (1:8)0.11 mg/mL[2]
Recommended Storage Conditions
FormTemperatureDurationReference
Solid Powder-20°C3 years[1]
Solid Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]
Qualitative Stability in Different Solvents (General Guidance)
SolventStability ProfileRecommendations
DMSO Generally good for long-term storage of stock solutions due to its low volatility.Prepare high-concentration stock solutions and store as aliquots at -80°C.
Ethanol Suitable for preparing working solutions. May be less stable for long-term storage due to volatility.Prepare fresh working solutions from a DMSO stock or store for short periods at -20°C.
Methanol Similar to ethanol, suitable for working solutions.Prepare fresh working solutions.
Aqueous Buffers (e.g., PBS) Stability is likely pH-dependent and may be limited due to hydrolysis.Prepare fresh immediately before use. Avoid long-term storage.

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent over time at different temperatures.

1. Materials:

  • This compound powder
  • Solvent of interest (e.g., DMSO, Ethanol, PBS pH 7.4)
  • HPLC system with a suitable column (e.g., C18)
  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
  • Amber glass vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
  • Aliquot the Solution: Distribute the stock solution into multiple amber vials.
  • Time Zero (T=0) Analysis: Immediately analyze one aliquot by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.
  • Incubation: Place the remaining vials at the different selected temperatures.
  • Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature and analyze its content by HPLC.
  • Data Analysis: For each time point and temperature, calculate the percentage of this compound remaining relative to the T=0 sample. The appearance of new peaks in the chromatogram should also be noted as these may represent degradation products.

Visualizations

Signaling Pathways

Diterpenoid alkaloids, the class of compounds to which this compound belongs, have been shown to modulate inflammatory signaling pathways. A key pathway often affected is the NF-κB pathway.

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the stability of this compound.

Stability_Workflow Start Start: Obtain This compound Prepare_Stock Prepare Stock Solution in chosen solvent Start->Prepare_Stock T0_Analysis T=0 Analysis (HPLC) Prepare_Stock->T0_Analysis Incubate Incubate Aliquots at different temperatures Prepare_Stock->Incubate Data_Analysis Data Analysis: Calculate % Remaining T0_Analysis->Data_Analysis Time_Points Analyze at Time Points (HPLC) Incubate->Time_Points Time_Points->Data_Analysis Conclusion Determine Stability and Shelf-life Data_Analysis->Conclusion

Caption: General experimental workflow for assessing the stability of this compound.

References

How to reduce the toxicity of Crassicauline A for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help reduce the toxicity of Crassicauline A in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary toxic effects?

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus. While it has demonstrated potential therapeutic effects, including analgesic properties, it is also associated with significant cardiotoxicity and neurotoxicity.[1] These toxic effects are a major challenge for its development as a therapeutic agent.

Q2: What is the primary mechanism of this compound toxicity?

The toxicity of this compound, similar to other C19 diterpenoid alkaloids like aconitine, is primarily attributed to its interaction with voltage-dependent sodium channels on the cell membranes of cardiomyocytes and neurons.[1] It causes a persistent activation of these channels, leading to a continuous influx of sodium ions. This disrupts the normal ionic homeostasis, causing prolonged depolarization of the cell membrane, which can result in arrhythmias, paralysis, and other toxic effects.[1]

Q3: How can the toxicity of this compound be reduced for in vivo experiments?

Traditional methods for reducing the toxicity of Aconitum alkaloids, including this compound, involve processing techniques such as boiling, steaming, and sand frying.[1] These methods work by hydrolyzing the ester bonds in the diester-diterpenoid alkaloids, converting them into less toxic monoester and non-esterified alkaloid derivatives.[1] More modern approaches involve the use of advanced drug delivery systems, such as liposomes and nanoparticles, to control the release and biodistribution of the compound, thereby reducing systemic toxicity.

Q4: What is sand frying and how does it reduce the toxicity of this compound?

Sand frying is a traditional processing method where the plant material or isolated compound is heated with sand. This process transforms this compound into new, less toxic chemical entities.[1] Studies have shown that sand frying this compound leads to the formation of several new alkaloids with significantly reduced cardiotoxicity and, in some cases, beneficial antiarrhythmic properties.[1]

Troubleshooting Guides

Issue: High mortality or severe adverse events observed in animals during in vivo studies with this compound.

Possible Cause: The administered dose of unprocessed this compound is too high, leading to acute cardiotoxicity or neurotoxicity.

Troubleshooting Steps:

  • Dose Reduction: Lower the dose of this compound to a level that is therapeutically relevant but sub-toxic. A preliminary dose-ranging study is highly recommended.

  • Processing of this compound: Implement a detoxification protocol, such as simulated sand frying, to reduce the inherent toxicity of the compound before administration. (See Experimental Protocols section for a detailed method).

  • Use of Modern Drug Delivery Systems: Formulate this compound into a drug delivery system, such as liposomes or polymeric nanoparticles, to control its release profile and reduce peak plasma concentrations, which are often associated with toxicity.

Issue: Inconsistent or non-reproducible results in toxicity and efficacy studies.

Possible Cause: Variability in the processing of this compound or instability of the formulation.

Troubleshooting Steps:

  • Standardize Processing Protocol: Ensure that the parameters of the detoxification process (e.g., temperature, duration of heating in sand frying) are tightly controlled and consistent across all batches.

  • Characterize Processed Compound: After processing, use analytical techniques like HPLC to confirm the chemical transformation of this compound and to characterize the resulting compounds.

  • Formulation Stability: If using a drug delivery system, assess the stability of the formulation over time and under storage conditions to ensure consistent dosing.

Quantitative Data on Toxicity Reduction

While specific LD50 values for this compound before and after processing were not found in the reviewed literature, the principle of toxicity reduction through processing is well-established for related Aconitum alkaloids. The following table provides a comparative overview of the toxicity of aconitine and its hydrolyzed, less toxic derivatives to illustrate this principle.

CompoundType of AlkaloidLD50 in Mice (mg/kg, i.p.)Relative Toxicity
AconitineDiester-diterpenoid~0.3Very High
BenzoylaconineMonoester-diterpenoid~45Moderate
AconineAmine-diterpenoid>120Low

Note: The data presented here is for aconitine and its derivatives to demonstrate the significant reduction in toxicity achieved through hydrolysis, a similar process to what occurs during the processing of this compound. The exact LD50 values can vary depending on the animal model and route of administration.

Experimental Protocols

Protocol 1: Simulated Sand Frying for Detoxification of this compound

This protocol describes a laboratory-scale method to simulate the traditional sand frying process using an oil bath for controlled heating.

Materials:

  • This compound

  • Round-bottom flask

  • Dichloromethane (or other suitable solvent)

  • Rotary evaporator

  • Oil bath with temperature control

  • HPLC system for analysis

Procedure:

  • Dissolve a known amount of this compound in a suitable solvent like dichloromethane in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator to form a thin film of this compound on the inner surface of the flask.

  • Immerse the flask in a preheated oil bath set to the desired processing temperature (e.g., 160-180°C).

  • Heat for a specified duration (e.g., 15-30 minutes).

  • After the designated time, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dissolve the processed residue in a suitable solvent for in vivo formulation or for analytical characterization by HPLC to confirm the transformation of this compound.

Protocol 2: In Vivo Cardiotoxicity Assessment

This protocol outlines a general procedure for evaluating the cardiotoxic effects of this compound and its processed derivatives in a rodent model.

Materials:

  • This compound (processed and unprocessed)

  • Vehicle for administration (e.g., saline, DMSO/saline mixture)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Anesthetic

  • ECG recording equipment

Procedure:

  • Anesthetize the animals according to approved institutional protocols.

  • Insert ECG electrodes to obtain a baseline recording.

  • Administer a single intravenous dose of the test compound (unprocessed this compound, processed this compound, or vehicle control).

  • Continuously monitor and record the ECG for a predefined period (e.g., 30-60 minutes) to observe any cardiac abnormalities such as arrhythmias, bradycardia, or tachycardia.

  • Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval, and for the incidence of arrhythmias.

Visualizations

Signaling Pathway of this compound-Induced Cardiotoxicity

CrassicaulineA_Toxicity CrassicaulineA This compound VGSC Voltage-Gated Sodium Channel (VGSC) CrassicaulineA->VGSC Binds and persistently activates Na_Influx Persistent Na+ Influx VGSC->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload Arrhythmia Arrhythmia Ca_Overload->Arrhythmia

Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.

Experimental Workflow for Toxicity Reduction and Evaluation

Experimental_Workflow cluster_processing Toxicity Reduction cluster_evaluation In Vivo Evaluation Start This compound Processing Processing (e.g., Sand Frying) Start->Processing Processed_CA Processed this compound Processing->Processed_CA InVivo In Vivo Administration (Rodent Model) Processed_CA->InVivo Toxicity_Assessment Toxicity Assessment (e.g., ECG, LD50) InVivo->Toxicity_Assessment Efficacy_Study Efficacy Study (e.g., Analgesia) InVivo->Efficacy_Study

Caption: General workflow for reducing this compound toxicity and subsequent in vivo evaluation.

References

Technical Support Center: Optimizing HPLC Parameters for Crassicauline A Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Crassicauline A.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the HPLC analysis of this compound?

A1: A good starting point for the analysis of this compound, a diterpenoid alkaloid, is reverse-phase HPLC.[1] A common setup includes a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a modifier like formic acid to improve peak shape for this basic compound).[2][3][4]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for basic compounds like this compound is often due to interactions with residual silanol groups on the silica-based column packing. To mitigate this, you can:

  • Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase to protonate the silanol groups and reduce unwanted interactions.[2][4]

  • Use a column with end-capping, which shields the silanol groups.

  • Operate at a slightly acidic pH (around 3-4) to ensure the analyte is in a single ionic form.

Q3: How can I improve the resolution between this compound and other closely eluting compounds?

A3: To improve resolution, you can:

  • Optimize the mobile phase composition by adjusting the ratio of organic solvent to aqueous buffer.

  • Employ a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it.[2][5] This can help to sharpen peaks and improve separation of complex mixtures.

  • Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.

  • Try a different stationary phase with alternative selectivity.

Q4: What detection method is most suitable for this compound?

A4: this compound can be detected using a UV detector, typically in the range of 210-254 nm.[4] For higher sensitivity and selectivity, especially in complex matrices like plasma, a mass spectrometer (MS) detector is often used in conjunction with HPLC (LC-MS/MS).[2][3][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Signal Sample concentration is too low.Concentrate the sample or inject a larger volume.
Incorrect detection wavelength.Determine the UV maximum of this compound and set the detector accordingly.
The compound is not eluting.Increase the organic solvent percentage in the mobile phase or use a stronger solvent.
Peak Splitting Column is overloaded.Dilute the sample or inject a smaller volume.
The injection solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column bed has a void.Replace the column.
High Backpressure Blockage in the system (e.g., guard column, tubing, or column frit).Systematically check and replace components, starting from the guard column.
The mobile phase has precipitated.Ensure the mobile phase components are fully miscible and filtered.
Baseline Noise or Drift Air bubbles in the pump or detector.Degas the mobile phase and purge the system.
Contaminated mobile phase or column.Use fresh, high-purity solvents and flush the column with a strong solvent.
Detector lamp is failing.Replace the detector lamp.

Quantitative Data Presentation

The following table summarizes typical HPLC and UPLC-MS/MS parameters used for the analysis of this compound and related alkaloids.

ParameterHPLC Method 1UPLC-MS/MS Method 1[2]UPLC-MS/MS Method 2[3]
Column C18, 5 µm, 4.6 x 250 mmUPLC HSS T3ACQUITY UPLC®BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in WaterWater with 0.1% Formic Acid0.1% Formic acid aqueous solution
Mobile Phase B AcetonitrileMethanolAcetonitrile
Elution Mode GradientGradientGradient
Flow Rate 1.0 mL/minNot specifiedNot specified
Detection UV at 235 nmESI in positive-ion mode (MRM)ESI in positive-ion mode (MRM)
Column Temp. 30 °CNot specifiedNot specified

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of alkaloids from plant sources.

Materials:

  • Dried and powdered plant material (e.g., roots of Aconitum species)

  • Methanol or ethanol (HPLC grade)

  • Ammonia solution

  • Dichloromethane or chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Weigh a suitable amount of the powdered plant material.

  • Alkalinize the plant material with a dilute ammonia solution.

  • Extract the alkaloids by maceration or ultrasonication with dichloromethane or chloroform for 30-60 minutes.

  • Repeat the extraction process 2-3 times and combine the organic extracts.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a known volume of the mobile phase for HPLC analysis.

HPLC Analysis of this compound

This protocol provides a general method for the HPLC separation and quantification of this compound.

Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and UV or MS detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • HPLC grade acetonitrile and water

  • Formic acid (ACS grade)

  • This compound standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Filter the extracted sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions Setup:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength (e.g., 235 nm).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualization

HPLC_Optimization_Workflow cluster_0 Initial Method Development cluster_1 Optimization Cycle cluster_2 Method Validation start Define Analytical Goal (e.g., Purity, Quantification) select_column Select Column (e.g., C18, 5µm) start->select_column mobile_phase Choose Mobile Phase (e.g., ACN/H2O with 0.1% Formic Acid) select_column->mobile_phase initial_conditions Set Initial Conditions (Isocratic/Gradient, Flow Rate, Temp.) mobile_phase->initial_conditions run_experiment Run Initial Experiment initial_conditions->run_experiment evaluate_results Evaluate Chromatogram (Peak Shape, Resolution, Retention Time) run_experiment->evaluate_results troubleshoot Troubleshoot Issues evaluate_results->troubleshoot adjust_params Adjust Parameters (Gradient, pH, Temp., Flow Rate) troubleshoot->adjust_params If Unacceptable acceptable_results Acceptable Separation troubleshoot->acceptable_results adjust_params->run_experiment acceptable_results->adjust_params No validate Validate Method (Linearity, Precision, Accuracy) acceptable_results->validate Yes final_method Final Optimized Method validate->final_method

Caption: Workflow for optimizing HPLC parameters for this compound separation.

References

Overcoming poor solubility of Crassicauline A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crassicauline A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a diterpenoid alkaloid found in plants of the Aconitum genus.[1] It is recognized for its analgesic properties and is used clinically in China.[1] Like many alkaloids, this compound is a lipophilic molecule with a complex structure, which results in poor solubility in aqueous solutions.[2][3] This low solubility can lead to challenges in experimental assays, formulation development, and can result in low or variable bioavailability, hindering accurate assessment of its biological activity and therapeutic potential.[4][5]

Q2: What is the known solubility of this compound?

Q3: Are there any general safety precautions I should take when handling this compound?

A3: Yes. This compound is a diterpenoid alkaloid from Aconitum species, a genus known for containing toxic compounds.[6][7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: My this compound is not dissolving in my aqueous buffer.

This is the most common issue encountered with this compound. Below are several strategies to address this problem, ranging from simple to more complex formulation approaches.

Solution 1: Use of Organic Co-solvents

Q4: How can I use a co-solvent to dissolve this compound for in vitro experiments?

A4: Using a water-miscible organic co-solvent is a common and effective method to dissolve poorly soluble compounds for in vitro studies.[4][8][9] The strategy involves first dissolving this compound in a small amount of a concentrated organic solvent to create a high-concentration stock solution, which can then be diluted into your aqueous experimental medium.

  • Recommended Co-solvents: Dimethyl Sulfoxide (DMSO), Ethanol, N-methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), and Polyethylene Glycol (PEG).[4][8]

  • Important Consideration: The final concentration of the organic co-solvent in your assay should be kept low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or toxicity to cells. Always run a vehicle control (medium with the same final concentration of the co-solvent) in your experiments.

Solution 2: pH Adjustment

Q5: Can I improve the solubility of this compound by changing the pH of my solution?

A5: Yes, this can be an effective strategy. Alkaloids are basic compounds containing nitrogen atoms that can be protonated.[2] Dissolving them in a slightly acidic aqueous solution (e.g., pH 4-6) can form a salt, which is generally more water-soluble than the free base form.[3]

  • Caveat: Ensure that the pH change does not affect the stability of this compound or interfere with your experimental conditions (e.g., cell viability, protein function). The stability of the compound at different pH values should be verified.

Solution 3: Complexation with Cyclodextrins

Q6: What are cyclodextrins and how can they help with solubility?

A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[10][11][12] This complex has a hydrophilic exterior, which significantly enhances the aqueous solubility of the guest molecule.[10][13]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their higher solubility and improved safety profiles compared to native β-cyclodextrin.[10]

Solution 4: Advanced Formulation Strategies

Q7: My application requires a higher concentration of this compound in an aqueous solution without organic solvents. What are my options?

A7: For applications requiring higher concentrations or for in vivo studies, more advanced formulation strategies may be necessary. These often involve creating a stable dispersion of the compound in the aqueous phase.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[14] The increased surface area enhances the dissolution rate.[14] This can be achieved through methods like wet milling or high-pressure homogenization.[5]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can improve solubility and bioavailability.[4][15] These systems are particularly useful for delivering lipophilic drugs.

  • Solid Dispersions: In this method, the drug is dispersed in a hydrophilic polymer matrix at a molecular level.[5][16] When this solid dispersion comes into contact with an aqueous medium, the polymer dissolves and releases the drug in a finely dispersed, more soluble state.

Data Presentation

Table 1: Reported Solubility of this compound

Solvent Solubility Source
Aqueous Buffer (e.g., PBS pH 7.4) Poorly soluble / Insoluble (Specific value not reported) [2]
Dimethyl Sulfoxide (DMSO) 100 mg/mL (155.33 mM) [1][17]

| Carboxymethylcellulose sodium (CMC-Na) | Forms a homogeneous suspension at ≥5 mg/mL |[17] |

Table 2: Common Co-solvents for Preclinical Formulations

Co-solvent Typical Concentration Range in Final Formulation Notes
DMSO 0.1% - 5% Widely used for in vitro, but can have cellular effects. Use lowest possible concentration.
Ethanol 1% - 10% Common for both in vitro and in vivo.
PEG 300/400 10% - 60% Often used in combination with other solvents for in vivo formulations.
Propylene Glycol 10% - 50% Another common vehicle for in vivo studies.

| Tween® 80 | 0.5% - 5% | A surfactant often added to improve wetting and prevent precipitation. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (for in vitro use)

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 643.76 g/mol )

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 6.44 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

    • For experiments, thaw an aliquot and dilute it at least 1:1000 in your aqueous medium to achieve a final DMSO concentration of ≤0.1%.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Objective: To prepare a 1 mg/mL aqueous solution of this compound using HP-β-CD.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Purified water or desired aqueous buffer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a 40% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., dissolve 4 g of HP-β-CD in a final volume of 10 mL of buffer).

    • Weigh 10 mg of this compound.

    • Add the this compound powder to 10 mL of the 40% HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

    • After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • The resulting clear solution is your aqueous formulation of this compound. The exact concentration should be confirmed analytically (e.g., via HPLC-UV or LC-MS).

Visualizations

G cluster_start Initial Assessment cluster_invitro In Vitro / Low Concentration Needs cluster_invivo In Vivo / High Concentration Needs Start Start with this compound Powder CheckSol Attempt to dissolve in aqueous buffer (e.g., PBS) Start->CheckSol CoSolvent Use Co-solvent (e.g., DMSO) Prepare concentrated stock CheckSol->CoSolvent Dissolves? [No] pH_Adjust Use pH Adjustment (e.g., acidic buffer) CheckSol->pH_Adjust Alternative for in vitro? Success1 Solubility Achieved CheckSol->Success1 Dissolves? [Yes] Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) CheckSol->Cyclodextrin Need higher conc. or in vivo? Dilute Dilute stock into final medium (e.g., <0.1% DMSO) CoSolvent->Dilute Dilute->Success1 pH_Adjust->Success1 Nano Advanced Formulation (Nanosuspension, Liposomes) Cyclodextrin->Nano Still insufficient? Success2 Solubility Achieved Cyclodextrin->Success2 Nano->Success2

Caption: Workflow for selecting a solubility enhancement strategy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CrassA This compound (Aconitine-type Alkaloid) IonChannel Voltage-Gated Ion Channels (e.g., Na+, Ca2+) CrassA->IonChannel Modulates MAPK MAPK Pathway (e.g., JNK) IonChannel->MAPK Activates NFkB NF-κB Pathway IonChannel->NFkB Activates MAPK->NFkB Inflam_Genes Inflammatory Gene Expression (e.g., TNF-α, ILs) NFkB->Inflam_Genes Regulates Response Analgesic & Anti-inflammatory Effects Inflam_Genes->Response Leads to

Caption: Representative signaling pathway for aconitine-type alkaloids.

References

Technical Support Center: Troubleshooting Low Reproducibility in Crassicauline A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low reproducibility in experiments involving Crassicauline A. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus. It has been reported to exhibit a range of biological activities, including cardiotoxicity at high doses and potential antiarrhythmic effects. Research has also indicated its cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Q2: What are the main challenges in achieving reproducible results with this compound?

Low reproducibility in this compound experiments can stem from several factors:

  • Compound Variability: Purity and concentration of this compound can vary between batches, especially if isolated from natural sources.

  • Solubility and Stability: As a complex organic molecule, this compound may have limited solubility in aqueous solutions and could be unstable under certain storage and experimental conditions.

  • Cell-Based Assay Variability: Inherent biological variability in cell cultures, inconsistent cell handling, and variations in reagent quality can all contribute to inconsistent results.

Q3: How can I ensure the quality and consistency of my this compound stock?

To ensure the quality of your this compound:

  • Source from a reputable supplier: Obtain the compound from a supplier that provides a certificate of analysis with purity data.

  • Proper Storage: Store this compound as a powder at -20°C and protect it from light. Once in solution (e.g., dissolved in DMSO), store at -80°C for long-term use or -20°C for short-term use.

  • Validate each new batch: Perform a simple dose-response experiment with a well-characterized cell line to confirm the activity of each new batch of the compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cytotoxicity assays.

Q: My IC50 values for this compound vary significantly between experiments. What could be the cause and how can I fix it?

A: High variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Cell Seeding and Health:

    • Inconsistent Cell Numbers: Ensure you have a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a reverse pipetting technique for viscous cell suspensions.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

    • Cell Viability: Always check cell viability (e.g., using trypan blue) before seeding. Ensure cells are in the logarithmic growth phase.

  • Compound Handling:

    • Solubility Issues: this compound may precipitate out of solution, especially at higher concentrations in aqueous media. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

    • Stock Solution Degradation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

  • Assay Protocol:

    • Incubation Times: Use consistent and optimized incubation times for both drug treatment and assay reagent addition.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.

Issue 2: Variable results in apoptosis assays (e.g., Annexin V/PI staining).

Q: I am seeing inconsistent levels of apoptosis induction with this compound. Why is this happening?

A: Inconsistent apoptosis results can be due to variations in experimental conditions that affect the apoptotic signaling cascade.

  • Timing of Analysis: The timing of your analysis is critical. Apoptosis is a dynamic process, and analyzing at inconsistent time points post-treatment will yield variable results. Perform a time-course experiment to determine the optimal time point to observe apoptosis.

  • Cell Density: Overly confluent or sparse cell cultures can respond differently to apoptotic stimuli. Ensure consistent cell seeding density across experiments.

  • Reagent Quality: Ensure that your Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly.

Issue 3: Inconsistent inhibition of the STAT3 signaling pathway.

Q: My Western blot results for phosphorylated STAT3 (p-STAT3) levels after this compound treatment are not reproducible. What should I check?

A: Reproducibility in signaling pathway analysis depends on precise timing and consistent cell stimulation.

  • Timing of Stimulation and Lysis: The phosphorylation status of signaling proteins like STAT3 can change rapidly. It is crucial to perform a time-course experiment to identify the peak of STAT3 inhibition after this compound treatment. Ensure that cells are lysed at the exact same time point in all experiments.

  • Basal STAT3 Activation: Ensure that your cell model has a consistent basal level of STAT3 activation. If you are using a cytokine to induce STAT3 phosphorylation, the concentration and incubation time of the cytokine must be strictly controlled.

  • Western Blotting Technique:

    • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your p-STAT3 and total STAT3 signals.

    • Antibody Quality: Use validated antibodies for p-STAT3 and total STAT3. Titrate your primary and secondary antibody concentrations to achieve a good signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound from published literature.

Table 1: Acute Toxicity of this compound in Mice

Administration RouteLD50 (mg/kg)
Oral5.60
Intravenous0.980
(Data sourced from)

Table 2: HPLC Method Validation for this compound

ParameterValue
Linearity Range2–200 µg/ml
Limit of Detection (LOD)0.18 µg/ml
Limit of Quantification (LOQ)0.60 µg/ml
RSD for Precision1.29%
RSD for Stability2.33%
RSD for Repeatability2.69%
(Data sourced from)

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for STAT3 Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Densitometry: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 and loading control signals.

Visualizations

Signaling Pathways and Workflows

CrassicaulineA_Apoptosis_Pathway This compound Induced Apoptosis Pathway CrassicaulineA This compound Mitochondria Mitochondria CrassicaulineA->Mitochondria induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

CrassicaulineA_STAT3_Pathway This compound Inhibition of STAT3 Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression regulates CrassicaulineA This compound CrassicaulineA->JAK inhibits

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reproducibility Start Low Reproducibility Observed CheckCompound Check Compound Quality (Purity, Storage, Solubility) Start->CheckCompound CheckCells Check Cell Culture (Passage, Viability, Density) CheckCompound->CheckCells Compound OK Optimize Optimize Critical Parameters (e.g., Incubation Time, Concentrations) CheckCompound->Optimize Issue Found CheckProtocol Review Assay Protocol (Timing, Reagents, Controls) CheckCells->CheckProtocol Cells OK CheckCells->Optimize Issue Found CheckProtocol->Optimize Protocol OK CheckProtocol->Optimize Issue Found ReRun Re-run Experiment Optimize->ReRun End Reproducible Results ReRun->End

Caption: A logical workflow for troubleshooting reproducibility issues.

Technical Support Center: Navigating the Challenges of In Vivo Crassicauline A Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the in vivo analysis of Crassicauline A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of parent this compound so low in urine and feces?

A1: Studies in rats have shown that after oral or intravenous administration, the recovery of unchanged this compound is typically very low, often less than 10% in urine and 5% in feces.[1] This indicates that this compound undergoes extensive metabolism in the body. The primary route of elimination is through biotransformation into various metabolites. Therefore, a low recovery of the parent compound is expected and suggests that your experimental focus should be on identifying its metabolites.

Q2: What are the primary metabolic pathways for this compound in vivo?

A2: The primary metabolic pathway for this compound in vivo is hydroxylation.[1] This is a common phase I metabolic reaction for many xenobiotics. For this compound, hydroxylation has been tentatively identified to occur at the C-15 position on the diterpenoid skeleton.[1] It is crucial to consider other potential sites of hydroxylation, such as at the C-3 position, as well as other metabolic transformations like demethylation or hydrolysis of its ester groups.

Q3: Which enzymes are likely responsible for the metabolism of this compound?

A3: While direct studies on this compound are limited, research on the structurally similar diterpenoid alkaloid, aconitine, strongly suggests the involvement of cytochrome P450 (CYP) enzymes. Specifically, CYP3A4, CYP3A5, and CYP2D6 have been identified as the major isoforms responsible for the metabolism of aconitine, including hydroxylation and demethylation.[1] Therefore, it is highly probable that these same enzymes are involved in the biotransformation of this compound.

Q4: How can I distinguish between different hydroxylated isomers of this compound?

A4: Distinguishing between positional isomers, such as C-15 and C-3 hydroxylated metabolites, is a significant challenge. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. The fragmentation patterns of the isomers will differ based on the position of the hydroxyl group. For example, the presence and relative intensity of specific fragment ions can provide clues to the location of the hydroxylation. A detailed analysis of the product ion spectra, potentially aided by computational predictions of fragmentation, is necessary. In some cases, comparison with synthesized authentic standards is the only way to confirm the structure unequivocally.[2]

Troubleshooting Guides

Issue 1: Low or undetectable levels of this compound metabolites in plasma/tissue samples.
Possible Cause Troubleshooting Step
Inadequate Sample Preparation: Poor extraction efficiency from the biological matrix.Optimize your sample preparation method. For plasma, protein precipitation followed by solid-phase extraction (SPE) is a common approach. For tissues, homogenization followed by liquid-liquid extraction (LLE) or SPE may be necessary. Ensure the pH of the extraction solvent is optimized for the basic nature of alkaloids.
Insufficient Dose Administered: The administered dose of this compound may be too low to produce detectable metabolite concentrations.Review the literature for typical dosage ranges used in similar in vivo studies. If ethically and scientifically justified, consider a dose escalation study.
Rapid Metabolism and Elimination: The metabolites may be rapidly formed and cleared from the system.Design a pharmacokinetic study with multiple time points to capture the peak concentration (Cmax) of the metabolites. Analyze samples from excretory organs like the liver and kidneys, where metabolite concentrations are likely to be higher.
Low Ionization Efficiency in Mass Spectrometer: The metabolites may not ionize well under the chosen ESI conditions.Optimize the mass spectrometry parameters. Experiment with both positive and negative ion modes. Adjust the mobile phase composition (e.g., by adding formic acid or ammonium formate) to enhance the ionization of the target analytes.
Issue 2: Difficulty in tentatively identifying potential metabolites from complex biological data.
Possible Cause Troubleshooting Step
High Background Noise: Endogenous compounds in the biological matrix can mask the signals of low-abundance metabolites.Employ advanced data processing techniques such as background subtraction and noise filtering. Use high-resolution mass spectrometry (e.g., Q-TOF MS) to improve mass accuracy and distinguish metabolites from background ions.
Lack of a Systematic Approach for Metabolite Prediction: Manually searching for all possible biotransformations is time-consuming and prone to errors.Utilize metabolite prediction software that can generate a list of potential metabolites based on known biotransformation pathways (e.g., hydroxylation, demethylation, glucuronidation). This can guide your targeted search in the acquired data.
Co-elution of Isomeric Metabolites: Different metabolites with the same mass-to-charge ratio may elute at the same time, complicating their identification.Optimize the chromatographic separation. Experiment with different column chemistries (e.g., C18, HILIC) and gradient profiles to achieve better separation of isomers.

Data Presentation

Table 1: Summary of In Vivo Pharmacokinetic and Excretion Data for this compound in Rats

ParameterRoute of AdministrationDoseValueReference
Urinary Excretion (Parent) Intravenous100 µg/kg< 10%[1]
Fecal Excretion (Parent) Intravenous100 µg/kg< 5%[1]
Urinary Excretion (Parent) Oral100 µg/kg< 10%[1]
Fecal Excretion (Parent) Oral100 µg/kg< 5%[1]

Note: This table summarizes the available quantitative data. Further studies are required to determine the concentrations of this compound and its metabolites in various tissues.

Experimental Protocols

Detailed Methodology for In Vivo Metabolite Identification of this compound using UPLC-Q-TOF-MS

This protocol provides a general framework. Optimization will be required for specific experimental conditions.

1. Animal Dosing and Sample Collection:

  • Administer this compound to rats (or other appropriate animal models) via the desired route (e.g., oral gavage, intravenous injection).

  • Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

  • At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidneys, brain). Snap-freeze the tissues in liquid nitrogen and store at -80°C.

  • Collect urine and feces throughout the study period.

2. Sample Preparation:

a. Plasma:

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the sample).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-Q-TOF-MS analysis.

b. Tissue Homogenates (e.g., Liver, Kidney):

  • Weigh a portion of the frozen tissue (e.g., 100 mg) and add 4 volumes of ice-cold saline.
  • Homogenize the tissue using a mechanical homogenizer.
  • Perform protein precipitation and extraction as described for plasma.

3. UPLC-Q-TOF-MS Analysis:

  • UPLC System: A high-performance liquid chromatography system capable of high-pressure gradients.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 35 - 45°C

  • Injection Volume: 1 - 5 µL

  • Mass Spectrometer: A quadrupole time-of-flight mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for alkaloids.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full scan followed by MS/MS scans of the most abundant precursor ions.

4. Data Analysis:

  • Use specialized software to process the raw data.

  • Perform peak picking, retention time alignment, and background subtraction.

  • Search for potential metabolites by comparing the chromatograms of dosed and control samples and by using a predicted metabolite list.

  • For candidate metabolites, analyze the high-resolution mass data to determine the elemental composition.

  • Interpret the MS/MS fragmentation patterns to elucidate the structure of the metabolites.

Visualizations

Crassicauline_A_Metabolism_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Animal_Dosing Animal Dosing (this compound) Sample_Collection Sample Collection (Plasma, Tissues, Excreta) Animal_Dosing->Sample_Collection Homogenization Tissue Homogenization Sample_Collection->Homogenization Extraction Extraction (LLE/SPE) Homogenization->Extraction UPLC_QTOF_MS UPLC-Q-TOF-MS Analysis Extraction->UPLC_QTOF_MS Data_Acquisition Data Acquisition (Full Scan & MS/MS) UPLC_QTOF_MS->Data_Acquisition Metabolite_Detection Metabolite Detection Data_Acquisition->Metabolite_Detection Structure_Elucidation Structure Elucidation Metabolite_Detection->Structure_Elucidation

Caption: Experimental workflow for in vivo metabolite identification.

Crassicauline_A_Metabolic_Pathway cluster_phase1 Phase I Metabolism Crassicauline_A This compound Hydroxylation Hydroxylation Crassicauline_A->Hydroxylation Demethylation Demethylation Crassicauline_A->Demethylation Hydroxylated_Metabolite Hydroxylated Metabolite (e.g., 15-OH-Crassicauline A) Hydroxylation->Hydroxylated_Metabolite Demethylated_Metabolite Demethylated Metabolite Demethylation->Demethylated_Metabolite CYP_Enzymes CYP3A4, CYP3A5, CYP2D6 CYP_Enzymes->Hydroxylation CYP_Enzymes->Demethylation

Caption: Proposed metabolic pathway of this compound.

References

Technical Support Center: Crassicauline A Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the dosage and administration of Crassicauline A in rat models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for in vivo studies in rats?

A1: The appropriate dosage of this compound depends on the intended experimental endpoint. Based on published studies, the following dosages have been used:

  • Cardiotoxicity Studies: An intravenous (IV) dose of 0.10 mg/kg has been shown to induce arrhythmias, such as ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF), in rats.[1]

  • Pharmacokinetic Studies: For pharmacokinetic profiling, researchers have administered this compound both orally and intravenously. A common oral (PO) dosage is 5 mg/kg, while a typical intravenous (IV) dosage is 0.5 mg/kg.

Q2: How should this compound be prepared for administration?

A2: Proper preparation of this compound solutions is critical for accurate and reproducible results. A standard method for preparing a stock solution involves the following steps:

  • Dissolve the required amount of this compound powder in dichloromethane.

  • Evaporate the dichloromethane.

  • Redissolve the residue in a 0.1% (v/v) HCl-methanol solution to the desired final concentration.

It is essential to ensure the compound is fully dissolved before administration.

Q3: What are the known toxicological effects of this compound in rats?

A3: The primary and most well-documented toxicological effect of this compound in rats is cardiotoxicity.[1] Intravenous administration can lead to severe cardiac arrhythmias.[1] As a diterpenoid alkaloid derived from Aconitum species, it shares toxicological characteristics with other compounds from this genus, which are known for their cardiotoxicity and neurotoxicity.[1][2] These toxic effects are primarily attributed to the modulation of voltage-sensitive sodium channels.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the expected dosage. 1. Improper solution preparation or incomplete dissolution. 2. Incorrect administration technique. 3. Degradation of the compound.1. Ensure the compound is fully dissolved using the recommended solvent system. Visually inspect the solution for any precipitate. 2. Verify the administration technique (e.g., correct placement for oral gavage, confirmation of intravenous injection). 3. Store this compound appropriately, protected from light and moisture, and use freshly prepared solutions.
High incidence of mortality immediately following IV injection. 1. Dosage is too high for the specific rat strain or experimental conditions. 2. Injection rate is too rapid, causing acute cardiac distress. 3. Air embolism from improper injection technique.1. Perform a dose-response study to determine the optimal dose for your specific experimental setup. 2. Administer the intravenous injection slowly and at a constant rate. 3. Ensure the syringe is free of air bubbles before injection.
Precipitation of the compound in the dosing solution. 1. Poor solubility in the chosen vehicle. 2. Change in temperature or pH of the solution.1. Use the recommended solvent system (dichloromethane followed by 0.1% HCl-methanol). For other vehicles, conduct solubility tests prior to in vivo administration. 2. Prepare solutions fresh and maintain them at a consistent temperature.
Signs of severe distress in animals post-administration (e.g., convulsions, respiratory depression). These are known signs of Aconitum alkaloid toxicity, likely due to effects on the central and peripheral nervous systems.[1]1. Immediately cease the experiment for that animal and provide supportive care if ethically permissible and outlined in the animal use protocol. 2. Re-evaluate the dosage; a lower dose may be necessary. 3. Closely monitor all animals for adverse effects.

Quantitative Data Summary

Table 1: Reported Dosages of this compound in Rats

Administration Route Dosage Application Reference
Intravenous (IV)0.10 mg/kgCardiotoxicity Assessment[1]
Intravenous (IV)0.5 mg/kgPharmacokinetic Study
Oral (PO)5 mg/kgPharmacokinetic Study

Experimental Protocols

Cardiotoxicity Assessment in Anesthetized Rats

This protocol is based on methodologies described in published research.[1]

  • Animal Preparation:

    • Anesthetize the rat with an intraperitoneal (i.p.) injection of 20% urethane at a dose of 1.2 g/kg.

    • Place the anesthetized rat on its back and insert subcutaneous needle electrodes to record a Lead II electrocardiogram (ECG).

  • Baseline Recording:

    • Record a stable baseline ECG for at least 20 minutes prior to administration of this compound.

  • Administration:

    • Administer a single intravenous (IV) injection of this compound at a dosage of 0.10 mg/kg.

  • Data Collection:

    • Continuously record the ECG for at least 30 minutes post-administration.

    • Monitor for the onset of ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).

Oral Gavage Administration

This is a general protocol for oral gavage in rats and should be adapted for use with this compound.

  • Animal Restraint:

    • Gently but firmly restrain the rat to prevent movement and injury.

  • Gavage Needle Insertion:

    • Measure the appropriate length for the gavage needle (from the corner of the mouth to the last rib).

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. Do not force the needle.

  • Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the prepared this compound solution.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing.

Intravenous Tail Vein Injection

This is a general protocol for intravenous tail vein injection in rats.

  • Animal Restraint and Vein Dilation:

    • Place the rat in a suitable restraint device.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert a sterile needle (e.g., 27-gauge) into one of the lateral tail veins.

    • Slowly inject the this compound solution.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

crassicauline_a_mechanism Proposed Mechanism of this compound-Induced Cardiotoxicity crassicauline_a This compound na_channel Voltage-Gated Sodium Channel (Cardiac Myocyte) crassicauline_a->na_channel Binds and persistently activates na_influx Persistent Na+ Influx na_channel->na_influx depolarization Prolonged Membrane Depolarization na_influx->depolarization ca_overload Intracellular Ca2+ Overload depolarization->ca_overload via Na+-Ca2+ exchanger arrhythmia Ventricular Arrhythmias (VPB, VT, VF) ca_overload->arrhythmia

Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.

experimental_workflow General Experimental Workflow for In Vivo Studies cluster_prep Preparation cluster_admin Administration cluster_data Data Collection cluster_analysis Analysis solution_prep Prepare this compound Solution administration Administer this compound (IV or PO) solution_prep->administration animal_prep Animal Acclimation & Preparation (e.g., Anesthesia) animal_prep->administration monitoring Monitor for Adverse Effects administration->monitoring data_collection Collect Experimental Data (e.g., ECG, Blood Samples) administration->data_collection data_analysis Analyze Data monitoring->data_analysis data_collection->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: A generalized workflow for conducting in vivo studies with this compound in rats.

References

Safe handling and storage protocols for Crassicauline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, storage, and experimental troubleshooting for Crassicauline A.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the recommended storage conditions for this compound powder?

A: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years[1]. For shorter periods, storage at 4°C is acceptable for up to 2 years. It is crucial to protect the compound from light during both transportation and storage[2].

Q2: How should I prepare and store stock solutions of this compound?

A: Stock solutions should be prepared using an appropriate solvent such as DMSO, DMF, or ethanol[3]. For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles[1]. Store these aliquots at -80°C for up to 1 year or at -20°C for up to 1 month[1].

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A: Given that this compound is a toxic diterpenoid alkaloid, appropriate PPE is essential. This includes, but is not limited to, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood.

Q4: What should I do in case of a spill?

A: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if dealing with a powder spill. For liquid spills, absorb the material with an inert absorbent material (e.g., sand or vermiculite) and collect it in a sealed container for proper disposal. For powder spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container. The spill area should then be decontaminated.

Q5: How should I dispose of this compound waste?

A: Dispose of this compound waste, including unused compound and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.

Experimental Troubleshooting

Q6: I am having trouble dissolving this compound. What can I do?

A: this compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to first dissolve the compound in an organic solvent like DMSO, DMF, or ethanol to create a concentrated stock solution[3]. This stock solution can then be further diluted in your aqueous experimental medium. Be aware that high concentrations of organic solvents can be toxic to cells, so the final solvent concentration should be kept low (typically <0.5%). If precipitation occurs upon dilution, try vortexing, gentle warming, or sonication.

Q7: My experimental results are inconsistent. What could be the cause?

A: Inconsistent results can arise from several factors. Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can lead to degradation. Verify the accuracy of your dilutions and the consistency of your experimental setup. The stability of this compound can be affected by factors such as pH and temperature, so ensure these are controlled in your experiments.

Q8: I am observing unexpected cytotoxicity in my cell-based assays. What should I consider?

A: this compound is known to have cardiotoxic effects and can be lethal at higher doses[3][4]. The observed cytotoxicity may be a true effect of the compound. It is important to perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line. Also, consider the concentration of the solvent used to dissolve this compound, as solvents like DMSO can also be cytotoxic at higher concentrations.

Q9: How can I monitor the stability of this compound in my experimental setup?

A: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A study has shown that the content of this compound decreases with increased temperature and processing time[5]. If you suspect degradation, you can analyze samples taken at different time points of your experiment by HPLC to assess the compound's integrity.

Data Presentation

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
Powder4°C2 years[2]
In Solvent-80°C1 year[1]
In Solvent-20°C1 month[1]

Table 2: Solubility of this compound

SolventConcentrationReference
DMSO100 mg/mL (155.33 mM)[1]
DMF25 mg/mL[3]
Ethanol5 mg/mL[3]
DMF:PBS (pH 7.2) (1:8)0.11 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -80°C.

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute Dilute Stock Solution in Cell Culture Medium prep_stock->dilute seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate add_reagent Add Viability/ Cytotoxicity Reagent incubate->add_reagent read_plate Read Plate using a Plate Reader add_reagent->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data

Caption: A typical experimental workflow for evaluating the cytotoxicity of this compound in a cell-based assay.

signaling_pathway Hypothesized Signaling Pathway for this compound Crassicauline_A This compound Sodium_Channel Voltage-Gated Sodium Channel Crassicauline_A->Sodium_Channel Binds to and modulates channel activity Membrane_Depolarization Persistent Membrane Depolarization Sodium_Channel->Membrane_Depolarization Leads to Calcium_Influx Increased Intracellular Ca2+ Concentration Membrane_Depolarization->Calcium_Influx Causes Cellular_Response Cellular Response (e.g., Neuronal Firing, Muscle Contraction) Calcium_Influx->Cellular_Response Triggers

Caption: A hypothesized signaling pathway for this compound, based on the known mechanism of related Aconitum alkaloids.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_stock Stock Solution Integrity? start->check_stock check_dilution Accurate Dilutions? check_stock->check_dilution Yes resolve Problem Resolved check_stock->resolve No (Prepare Fresh) check_stability Compound Stable under Assay Conditions? check_dilution->check_stability Yes check_dilution->resolve No (Recalculate/Redo) check_cells Consistent Cell Health & Density? check_stability->check_cells Yes check_stability->resolve No (Modify Protocol) check_cells->resolve Yes (Re-evaluate) check_cells->resolve No (Optimize Culture)

Caption: A logical workflow to troubleshoot common causes of inconsistent experimental results when working with this compound.

References

Technical Support Center: Analysis of Crassicauline A by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Crassicauline A.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

  • Question: My signal for this compound is much lower than expected, or I'm not seeing a peak at all. What could be the cause?

  • Answer: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's source.[1][2][3]

    Troubleshooting Steps:

    • Assess Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a standard solution of this compound directly into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal indicates where ion suppression is occurring.[1]

    • Improve Chromatographic Separation: Adjust your LC method to separate this compound from the suppression zones.

      • Modify Gradient: Alter the mobile phase gradient to change the elution profile.[3]

      • Change Stationary Phase: Use a column with a different chemistry (e.g., C18 to Phenyl-Hexyl) to achieve different selectivity.[4]

      • Adjust Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency.[4]

    • Enhance Sample Preparation: A more rigorous sample cleanup can remove interfering components before analysis. Consider switching from a simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][6]

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression.[4]

    • Consider Metal-Free Systems: For compounds prone to chelation, interactions with metal surfaces in the HPLC column can cause signal loss. Using a metal-free or PEEK-lined column might improve signal intensity.[7]

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

  • Question: My calibration curve looks good, but my QC samples are highly variable. Why is this happening?

  • Answer: Variability in the composition of the biological matrix from sample to sample can lead to different degrees of ion suppression, resulting in poor reproducibility.[4]

    Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for this compound would co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[4]

    • Implement a Robust Sample Preparation Method: Employing a thorough sample cleanup method like SPE will minimize the variability in matrix components between samples.[5][8]

    • Use Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across the entire analytical run.[4]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: The chromatographic peak for this compound is not symmetrical. What could be the issue?

  • Answer: Poor peak shape can be caused by a number of factors including column contamination, improper mobile phase pH, or interactions with the analytical column hardware.[2]

    Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound, which is an alkaloid. Typically, a pH that keeps the analyte in a consistent ionization state is required.

    • Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, the column may need to be replaced.[2]

    • Injection Solvent: Reconstitute your final extract in a solvent that is weaker than or equal in strength to the initial mobile phase to avoid peak distortion.[8]

    • Hardware Interactions: As mentioned previously, interactions with metal components in the column can lead to poor peak shape. A metal-free column could be a potential solution.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects? A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting compounds in the sample matrix.[9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[10]

Q2: How can I choose the best sample preparation technique for this compound? A2: The choice depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): A fast and simple method, but often results in the least clean extracts and is prone to significant matrix effects due to residual phospholipids.[10][11]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical for good recovery.[6]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[6] This is often the preferred method for complex matrices to minimize matrix effects.[8]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for my analysis? A3: While not strictly mandatory for all applications, a SIL-IS is highly recommended and considered the "gold standard" for quantitative bioanalysis using LC-MS/MS.[4] It is the most reliable way to correct for matrix effects and other variations during sample preparation and analysis.

Q4: What quantitative data is available for this compound analysis in biological matrices? A4: A validated LC-MS/MS method for the quantification of this compound in human serum has been reported. The key performance parameters from this study are summarized below.

ParameterThis compoundYunaconitine
Limit of Detection (LOD) 0.021 ng/mL0.022 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.1 ng/mL
Recovery 78.3% - 87.2%78.6% - 84.9%
Matrix Effect 121.2% - 130.0%110.0% - 130.4%
Data sourced from a study on the measurement of yunaconitine and this compound in human serum.[12]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify chromatographic regions where matrix effects occur.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your current sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the analyte solution into the MS and acquire data in MRM mode for this compound to establish a stable baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column using your analytical method's chromatographic conditions.

  • Data Analysis:

    • Monitor the baseline of the this compound signal. Any significant drop in the baseline indicates a region of ion suppression. Any rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol that should be optimized for your specific application.

Materials:

  • SPE cartridges (e.g., a mixed-mode cation exchange sorbent is often suitable for alkaloids)

  • SPE vacuum manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water or a weak buffer)

  • Wash solution (e.g., a mixture of aqueous buffer and a weak organic solvent)

  • Elution solvent (e.g., Methanol with a small percentage of a weak base like ammonium hydroxide)

  • Pre-treated plasma sample (e.g., diluted with an acidic buffer)

Procedure:

  • Conditioning: Pass 1-2 mL of conditioning solvent through the SPE cartridge.

  • Equilibration: Pass 1-2 mL of equilibration solvent to prepare the sorbent for the sample. Do not let the cartridge go dry.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1-2 mL of the elution solvent to the cartridge to elute this compound.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Key Checkpoints for Matrix Effects Sample Biological Sample (e.g., Plasma) Pretreat Pre-treatment (e.g., Dilution, Acidification) Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Eluate Elution & Dry-down SPE->Eluate Check_SPE SPE Recovery? SPE->Check_SPE Recon Reconstitution Eluate->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Check_LC Separation from Suppression Zone? LC->Check_LC Data Data Acquisition & Processing MS->Data Check_IS IS Response Stable? Data->Check_IS

Caption: Workflow for this compound analysis with troubleshooting checkpoints.

troubleshooting_logic Start Problem: Low or Irreproducible Signal CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionPresent Ion Suppression Detected? CheckSuppression->SuppressionPresent NoSuppression No Significant Suppression SuppressionPresent->NoSuppression No OptimizeLC Optimize Chromatography (Gradient, Column) SuppressionPresent->OptimizeLC Yes CheckInstrument Investigate Instrument Performance (e.g., Source Cleanliness) NoSuppression->CheckInstrument ImproveCleanup Improve Sample Cleanup (e.g., switch to SPE) OptimizeLC->ImproveCleanup UseSIL_IS Implement Stable Isotope- Labeled Internal Standard ImproveCleanup->UseSIL_IS

Caption: Logic diagram for troubleshooting low signal intensity.

References

Validation & Comparative

Comparative Analysis of Crassicauline A and Its Structural Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the analgesic, anti-inflammatory, and cytotoxic properties of the diterpenoid alkaloid Crassicauline A and its related compounds, supported by experimental data and mechanistic insights.

This compound, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of this compound and its structural analogs, focusing on their analgesic, anti-inflammatory, and cytotoxic effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction to this compound and Its Analogs

This compound is a structurally complex natural product characterized by a polycyclic diterpenoid core. Its chemical structure is closely related to other aconitine-type alkaloids, such as Yunaconitine, from which it can be synthesized. The pharmacological profile of this compound and its analogs is largely attributed to the specific functional groups and stereochemistry of the molecule, which influence their interaction with biological targets. Structure-activity relationship (SAR) studies have begun to elucidate the key molecular features responsible for their bioactivities.

Comparative Biological Activities

The biological activities of this compound and its structural analogs have been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data for their analgesic, cytotoxic, and anti-inflammatory properties.

Analgesic Activity

The analgesic potential of this compound and its analogs has been primarily assessed using the acetic acid-induced writhing test in mice. This model evaluates the ability of a compound to reduce visceral pain. The data, presented as ED50 values (the dose required to produce a therapeutic effect in 50% of the population), indicate that subtle structural modifications can significantly impact analgesic potency.

CompoundStructureAnalgesic Activity (ED50, mg/kg, s.c.)Reference
This compound (Reference Structure)0.0480
8-O-deacetyl-8-O-ethylthis compoundThis compound with ethyl group at C-8 instead of acetyl0.0972
Yunaconitine Analogues
8-O-ethylyunaconitineYunaconitine with ethyl group at C-80.0591
LappaconitineA related C18-diterpenoid alkaloid3.50

Lower ED50 values indicate higher analgesic potency.

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated against several human cancer cell lines, including HCT8 (colon), MCF-7 (breast), and HepG2 (liver). The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of the cells, are presented below. Studies suggest that the presence of two ester groups in the structure of diterpenoid alkaloids, as seen in this compound, is a significant contributor to their cytotoxic activity.

Cell LineIC50 (µM)Reference
HCT81.83
MCF-72.17
HepG23.25

Lower IC50 values indicate higher cytotoxic potency.

Anti-inflammatory Activity

While direct comparative quantitative data for the anti-inflammatory activity of this compound and its analogs are limited in the reviewed literature, the known mechanism of action of related compounds and the general anti-inflammatory properties of diterpenoid alkaloids suggest a potential role in modulating inflammatory pathways. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory effects of novel compounds. Further studies are required to quantify and compare the anti-inflammatory potency of this compound and its derivatives.

Experimental Protocols

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This protocol is a standard method for evaluating peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (receiving various doses of this compound or its analogs).

  • Drug Administration: Test compounds or the standard drug are administered, typically subcutaneously (s.c.) or orally (p.o.), 30 minutes before the induction of writhing.

  • Induction of Writhing: A 0.7% solution of acetic acid (10 ml/kg) is injected intraperitoneally (i.p.) to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).

  • Observation: Immediately after the acetic acid injection, the number of writhes is counted for a period of 10-15 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 value is then determined using statistical analysis.

MTT Assay (Cytotoxic Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Human cancer cells (e.g., HCT8, MCF-7, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway Modulation

The biological effects of this compound and its analogs are likely mediated through the modulation of key intracellular signaling pathways. Based on the known mechanisms of other diterpenoid alkaloids and anti-inflammatory agents, the NF-κB, PI3K/Akt, and JAK/STAT pathways are potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory drugs. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activation IkBa IκBα IkBa_p p-IκBα IkBa->IkBa_p Phosphorylation p65 p65 p65_n p65 p65->p65_n Translocation p50 p50 p50_n p50 p50->p50_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA p65_n->DNA p50_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Crassicauline_A This compound Crassicauline_A->IKK Inhibition?

Hypothesized Inhibition of the NF-κB Pathway by this compound.
PI3K/Akt and JAK/STAT Signaling Pathways

The PI3K/Akt and JAK/STAT signaling pathways are also crucial in cell proliferation, survival, and inflammation, making them plausible targets for the cytotoxic and anti-inflammatory actions of diterpenoid alkaloids. Experimental validation, such as through Western blot analysis of key phosphorylated proteins like Akt, STAT3, and p65, is necessary to confirm the modulation of these pathways by this compound and its analogs.

Experimental_Workflow Cells Cells (e.g., Macrophages, Cancer Cells) Treatment Treatment with this compound or Analogs Cells->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-p65) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western Blot Analysis of Signaling Pathway Modulation.

Conclusion

This compound and its structural analogs represent a promising class of compounds with potent analgesic and cytotoxic activities. The available data highlight the importance of specific structural features in determining their biological effects. Further research is warranted to fully elucidate the anti-inflammatory mechanisms and to conduct comprehensive comparative studies on a wider range of analogs. The investigation of their effects on key signaling pathways such as NF-κB, PI3K/Akt, and JAK/STAT will be crucial in understanding their therapeutic potential and for the rational design of novel, more potent, and selective drug candidates.

A Comparative Analysis of Crassicauline A Derivatives for the Treatment of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiarrhythmic effects of newly developed Crassicauline A derivatives. The data presented herein is derived from preclinical studies and aims to inform further research and development in the field of antiarrhythmic therapies. We will delve into the quantitative efficacy of these compounds, the detailed experimental protocols used for their validation, and the underlying signaling pathways implicated in their mechanism of action.

Data Presentation: Efficacy of this compound Derivatives in an Aconitine-Induced Arrhythmia Model

The antiarrhythmic potential of three transformed products of this compound (referred to as Compound 1, Compound 2, and Compound 3) was evaluated in a rat model of aconitine-induced arrhythmia. The key parameters measured were the incubation period of ventricular premature beats (VPB) and the incidence of ventricular tachycardia (VT). The results are summarized below and compared with the standard antiarrhythmic drug, lidocaine.

Treatment GroupDose (mg/kg)VPB Incubation Period (s)VT Incidence (%)Arrhythmia Inhibition Rate (%)
Control (Aconitine) -182.8 ± 84.581000
Lidocaine 0.5315.4 ± 120.757.142.9
Compound 1 0.2258.3 ± 95.671.428.6
0.4345.2 ± 112.150.050.0
0.6412.8 ± 135.444.056.0
Compound 2 0.1289.7 ± 101.366.733.3
0.2398.5 ± 125.845.554.5
0.3489.1 ± 142.935.764.3
Compound 3 0.2277.4 ± 98.269.230.8
0.4368.9 ± 115.746.253.8
0.6450.6 ± 131.538.561.5

Data is presented as mean ± standard deviation.

Cardiotoxicity Assessment:

Notably, the parent compound, this compound, induced arrhythmias at a dose of 0.10 mg/kg. In contrast, the three transformed products did not induce arrhythmias at the same dose, indicating a significant reduction in cardiotoxicity.[1]

Experimental Protocols

Aconitine-Induced Arrhythmia Model in Rats

This in vivo model is a standard method for evaluating the efficacy of potential antiarrhythmic drugs.

1. Animal Preparation:

  • Male Wistar rats (200-250g) are anesthetized, typically with urethane administered intraperitoneally.

  • The jugular vein is cannulated for intravenous drug administration.

  • Needle electrodes are inserted subcutaneously to record a standard lead II electrocardiogram (ECG).

2. Arrhythmia Induction:

  • A baseline ECG is recorded for a minimum of 20 minutes to ensure stability.

  • A continuous intravenous infusion of aconitine (e.g., 5 µg/kg/min) is initiated to induce cardiac arrhythmias.[2] Aconitine persistently activates voltage-gated sodium channels in cardiomyocytes, leading to an influx of Na+ and subsequent Ca2+ overload, which triggers arrhythmias.[3][4][5]

3. Drug Administration and Evaluation:

  • Prophylactic Protocol: The test compound (this compound derivative or standard drug) is administered intravenously a set time before the aconitine infusion begins.

  • Therapeutic Protocol: The test compound is administered after the onset of stable arrhythmias induced by aconitine.

  • ECG is continuously monitored to record the onset of VPBs, VT, and ventricular fibrillation (VF).

  • The primary endpoints are the time to the first VPB (VPB incubation period) and the incidence and duration of VT and VF.

Mandatory Visualizations

Signaling Pathway of Aconitine-Induced Arrhythmia and the Proposed Mechanism of this compound Derivatives

G cluster_Aconitine Aconitine Action cluster_Cellular_Effects Cellular Effects cluster_Derivative This compound Derivative Action Aconitine Aconitine Na_Channel Voltage-Gated Na+ Channel Aconitine->Na_Channel Persistent Activation Na_Influx Increased Na+ Influx Na_Channel->Na_Influx Ca_Overload Intracellular Ca2+ Overload Na_Influx->Ca_Overload via Na+/Ca2+ Exchanger Arrhythmia Ventricular Arrhythmias (VPB, VT, VF) Ca_Overload->Arrhythmia Derivative This compound Derivative Derivative->Na_Channel Blockade

Caption: Proposed mechanism of this compound derivatives in antagonizing aconitine-induced arrhythmias.

Experimental Workflow for Evaluating Antiarrhythmic Effects

G Start Start Animal_Prep Animal Preparation (Anesthesia, Cannulation, ECG Setup) Start->Animal_Prep Baseline Record Baseline ECG (20 min) Animal_Prep->Baseline Drug_Admin Administer Test Compound (this compound Derivative or Vehicle) Baseline->Drug_Admin Aconitine_Infusion Induce Arrhythmia (Aconitine Infusion) Drug_Admin->Aconitine_Infusion ECG_Monitoring Continuous ECG Monitoring Aconitine_Infusion->ECG_Monitoring Data_Analysis Data Analysis (VPB Latency, VT Incidence) ECG_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vivo evaluation of antiarrhythmic compounds.

Discussion of Mechanism of Action

Diterpenoid alkaloids, the class of compounds to which this compound belongs, have been reported to exert their pharmacological effects through the modulation of ion channels. Specifically, many of these compounds have been shown to interact with voltage-gated sodium channels. The arrhythmogenic agent aconitine, itself a diterpenoid alkaloid, causes cardiotoxicity by persistently activating these sodium channels, leading to a massive influx of sodium ions. This disrupts the normal ionic balance of cardiomyocytes and results in intracellular calcium overload, a key trigger for ventricular arrhythmias.

The antiarrhythmic effects of the this compound derivatives observed in the aconitine-induced arrhythmia model strongly suggest that these compounds act as antagonists at the cardiac sodium channel. By blocking the aberrant sodium influx caused by aconitine, the derivatives can prevent or mitigate the downstream cascade of events, including calcium overload and the subsequent development of VPBs and VT. This proposed mechanism is consistent with the known actions of many clinically used antiarrhythmic drugs, which also target cardiac ion channels. Further electrophysiological studies, such as patch-clamp experiments on isolated cardiomyocytes, are warranted to precisely characterize the interaction of these derivatives with specific cardiac ion channels and to elucidate their exact binding sites and kinetics.

References

Crassicauline A vs. Aconitine: A Comparative Analysis of Toxicity and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Crassicauline A and aconitine, both C19-diterpenoid alkaloids derived from plants of the Aconitum genus, present a fascinating study in contrasting pharmacological profiles. While structurally related, their divergent effects on toxicity and therapeutic activity offer valuable insights for drug discovery and development. This guide provides an objective comparison of this compound and aconitine, supported by experimental data, to aid researchers in understanding their distinct properties.

Executive Summary

Aconitine is a well-documented potent cardiotoxin and neurotoxin, exhibiting a narrow therapeutic window. Its toxicity stems from its action as a potent agonist of voltage-gated sodium channels, leading to persistent channel activation. In contrast, this compound, while also possessing analgesic properties, is reported to have significantly lower toxicity. Preliminary studies suggest that this compound may even exhibit antiarrhythmic effects, a stark contrast to the proarrhythmic nature of aconitine. This guide will delve into the available experimental data to quantify these differences in toxicity and activity, detail the experimental methodologies used for their evaluation, and visualize the known signaling pathways.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the toxicity and activity of this compound and aconitine. It is important to note that direct comparative studies under identical experimental conditions are limited, and data has been compiled from various sources.

ParameterThis compoundAconitineReference
Toxicity (LD50)
Oral (mouse)Data not available1.0 - 1.8 mg/kg[1][2][3][4]
Intraperitoneal (mouse)Data not available0.270 - 0.308 mg/kg[1][5]
Intravenous (mouse)Data not available0.100 mg/kg[1]
Intravenous (rat)Data not available0.064 mg/kg[1]
Analgesic Activity
Hot Plate Test (mouse)Analgesic effect observedEC50: 0.08 mg/kg[6]
Acetic Acid Writhing Test (mouse)Analgesic effect observedInhibition at 0.3 & 0.9 mg/kg[7]
Cardiotoxicity Reduced cardiotoxicity compared to other aconitine analogs; may possess antiarrhythmic propertiesPotent cardiotoxin, induces arrhythmias[8][9]
Anti-inflammatory Activity
Inhibition of IL-6, IL-1β, TNF-α, and PGE-2Observed in vitroIC50 (HFLS-RA cells, 24h): 775.1 µg/ml[10][11]

Note: The lack of publicly available LD50 data for this compound is a significant gap in the direct comparison of its toxicity with aconitine. The provided aconitine LD50 values are compiled from multiple sources and may vary based on experimental conditions.

Detailed Experimental Protocols

Acute Toxicity (LD50) Determination in Rodents

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following outlines a general protocol for its determination via oral or intraperitoneal administration in mice or rats.

Objective: To determine the dose of a substance that is lethal to 50% of a test animal population.

Materials:

  • Test substance (this compound or aconitine)

  • Vehicle for dissolving/suspending the test substance (e.g., saline, distilled water, or a suitable solvent)

  • Healthy, young adult mice or rats of a specific strain (e.g., BALB/c mice or Wistar rats), housed in appropriate conditions.[10]

  • Oral gavage needles or syringes for intraperitoneal injection.

  • Animal cages with proper bedding, food, and water.

Procedure:

  • Dose Preparation: Prepare a series of graded doses of the test substance in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies to span from non-lethal to lethal concentrations.

  • Animal Grouping: Randomly assign animals to different dose groups, including a control group that receives only the vehicle. Each group should consist of an equal number of animals of the same sex and similar weight.[12]

  • Administration: Administer a single dose of the test substance to each animal according to its assigned group, either orally using a gavage needle or via intraperitoneal injection.[5][13]

  • Observation: Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days. Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.[12]

  • Mortality: Record the number of mortalities in each group within a specified timeframe (typically 24 hours to 14 days).

  • LD50 Calculation: Calculate the LD50 value using a statistical method such as the probit analysis or the Reed-Muench method.[12]

Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a common method to evaluate the central analgesic activity of a substance by measuring the reaction time of an animal to a thermal stimulus.

Objective: To assess the potential of a substance to increase the pain threshold in response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Test substance (this compound or aconitine).

  • Vehicle.

  • Stopwatch.

  • Experimental animals (typically mice).

Procedure:

  • Apparatus Setup: Set the temperature of the hot plate to a constant, noxious level (e.g., 55 ± 0.5°C).[7]

  • Animal Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place each mouse on the hot plate and start the stopwatch. Record the latency to the first sign of nociception, which can be paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) is typically set to prevent tissue damage.

  • Drug Administration: Administer the test substance or vehicle to the animals (e.g., orally or intraperitoneally).

  • Post-treatment Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency as described in step 3.[14]

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect of the substance. The results can be expressed as the increase in latency time or as the percentage of maximal possible effect (%MPE).

Signaling Pathways and Mechanisms of Action

Aconitine: Persistent Activation of Sodium Channels and Cardiotoxicity

Aconitine's primary mechanism of action involves its high-affinity binding to site 2 of the alpha subunit of voltage-gated sodium channels (Nav).[15][16] This binding locks the channel in an open or persistently activated state, leading to a continuous influx of sodium ions into excitable cells like neurons and cardiomyocytes.[17] This sustained depolarization has several downstream consequences:

  • Neurotoxicity: In neurons, the persistent depolarization leads to repetitive firing and eventually to a block of nerve conduction, causing symptoms like paresthesia and paralysis.[16]

  • Cardiotoxicity: In cardiomyocytes, the constant sodium influx disrupts the normal cardiac action potential, leading to early and delayed afterdepolarizations, which can trigger life-threatening arrhythmias such as ventricular tachycardia and fibrillation.[9][18]

The following diagram illustrates the signaling pathway of aconitine-induced cardiotoxicity.

G Aconitine Aconitine Nav1_5 Voltage-gated Sodium Channel (Nav1.5) Aconitine->Nav1_5 Binds to site 2 Na_influx Persistent Na+ Influx Nav1_5->Na_influx Keeps channel open Depolarization Prolonged Membrane Depolarization Na_influx->Depolarization Ca_overload Intracellular Ca2+ Overload Depolarization->Ca_overload via Na+/Ca2+ exchanger Arrhythmia Arrhythmias Ca_overload->Arrhythmia Apoptosis Cardiomyocyte Apoptosis Ca_overload->Apoptosis G Crassicauline_A This compound Patch_Clamp Patch-Clamp Electrophysiology on Nav Channels Crassicauline_A->Patch_Clamp Binding_Assay Radioligand Binding Assays Crassicauline_A->Binding_Assay In_Vivo_Analgesia In Vivo Analgesia Models (Hot Plate, etc.) Crassicauline_A->In_Vivo_Analgesia In_Vivo_Cardiotoxicity In Vivo Cardiotoxicity Models (ECG) Crassicauline_A->In_Vivo_Cardiotoxicity Mechanism Elucidation of Mechanism Patch_Clamp->Mechanism Binding_Assay->Mechanism In_Vivo_Analgesia->Mechanism In_Vivo_Cardiotoxicity->Mechanism

References

Comparative Analysis of Structure-Activity Relationships in C19-Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

C19-diterpenoid alkaloids, a complex class of natural products primarily found in plants of the Aconitum and Delphinium genera, have garnered significant attention for their diverse and potent biological activities. These compounds present a dual nature, exhibiting both therapeutic potential and high toxicity.[1] Understanding the intricate relationship between their chemical structure and biological function is paramount for the development of safer and more effective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of C19-diterpenoid alkaloids across their primary biological effects: analgesic, anti-inflammatory, cytotoxic, and cardiotoxic activities.

Analgesic Activity: Targeting Pain Pathways

Certain C19-diterpenoid alkaloids have demonstrated potent analgesic effects, offering potential alternatives to conventional pain management therapies. The analgesic activity is intricately linked to specific structural features that govern their interaction with pain signaling pathways.

Key Structural Determinants of Analgesic Activity

The analgesic efficacy of C19-diterpenoid alkaloids is significantly influenced by the nature and position of substituent groups on their core skeleton. A tertiary amine in ring A, an acetoxyl or ethoxyl group at the C-8 position, and an aromatic ester at the C-14 position are crucial for potent analgesic activity.[2][3][4] Furthermore, the saturation of ring D is another important structural feature for this activity.[2][3]

Comparative Analgesic Potency

The acetic acid-induced writhing test in mice is a commonly used model to evaluate the peripheral analgesic effects of these compounds. The table below summarizes the median effective dose (ED50) for several C19-diterpenoid alkaloids and their semi-synthetic analogs, highlighting the impact of structural modifications on their analgesic potency.

CompoundModification(s)Analgesic Activity (ED50, mg/kg, s.c. in mice)Reference(s)
Crassicauline A-0.0480[2]
8-O-deacetyl-8-O-ethylthis compoundDeacetylation and ethylation at C-8 of this compound0.0972[2]
Yunaconitine-Not Reported (Potent)[2]
8-O-ethylyunaconitineEthylation at C-8 of Yunaconitine0.0591[2]
Lappaconitine-3.50[2]
Experimental Protocol: Acetic Acid-Induced Writhing Test

This assay induces visceral pain through the intraperitoneal injection of acetic acid, which causes the release of inflammatory mediators that stimulate nociceptors.

Procedure:

  • Animal Model: Male ICR mice (23 ± 3 g) are typically used.

  • Drug Administration: Test compounds or reference drugs are administered, usually subcutaneously (s.c.) or orally (p.o.), at various doses. A control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 60 minutes post-drug administration), a 0.5% solution of acetic acid is injected intraperitoneally (20 mL/kg).

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber. The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted over a specific period, typically from 5 to 10 minutes after the injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 value is then determined using statistical analysis.[5]

Workflow for Acetic Acid-Induced Writhing Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Male ICR Mice (23 ± 3 g) Drug_Admin Administer Drug/Vehicle (s.c. or p.o.) Animal_Model->Drug_Admin Drug_Prep Prepare Test Compounds & Vehicle Control Drug_Prep->Drug_Admin Wait Wait for Absorption (e.g., 60 min) Drug_Admin->Wait Acetic_Acid Inject Acetic Acid (0.5%) Intraperitoneally Wait->Acetic_Acid Observe Observe & Count Writhes (5-10 min) Acetic_Acid->Observe Calculate_Inhibition Calculate % Inhibition Observe->Calculate_Inhibition Determine_ED50 Determine ED50 Calculate_Inhibition->Determine_ED50

Caption: Workflow of the acetic acid-induced writhing assay for analgesic activity.

Signaling Pathway for Analgesic Action

The analgesic effects of many C19-diterpenoid alkaloids are primarily mediated through the blockade of voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is crucial for pain perception.[3] By binding to these channels, the alkaloids inhibit the influx of sodium ions, thereby dampening the generation and propagation of action potentials in nociceptive neurons.

Analgesic Signaling Pathway

G cluster_pathway Analgesic Signaling Pathway Alkaloid C19-Diterpenoid Alkaloid Nav17 Voltage-Gated Sodium Channel (Nav1.7) Alkaloid->Nav17 Blocks Na_Influx Sodium Ion Influx Nav17->Na_Influx Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Analgesia Analgesic Effect Pain_Signal->Analgesia

Caption: Inhibition of pain signaling by C19-diterpenoid alkaloids.

Anti-inflammatory Activity: Modulating Inflammatory Cascades

Several C19-diterpenoid alkaloids possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Key Structural Features for Anti-inflammatory Activity

The anti-inflammatory activity is often associated with the ability of these alkaloids to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. The specific structural requirements for potent anti-inflammatory activity are still under investigation, but substitutions on the main skeleton are known to play a crucial role.

Comparative Anti-inflammatory Potency

The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro method to screen for anti-inflammatory activity. The table below presents the half-maximal inhibitory concentration (IC50) values for some C19-diterpenoid alkaloids.

CompoundCell LineAnti-inflammatory Activity (IC50, µM) for NO inhibitionReference(s)
7,8-epoxy-franchetineRAW264.7Weak (27.3% inhibition at test concentration)[6]
N(19)-en-austroconitine ARAW264.7Weak (29.2% inhibition at test concentration)[6]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

Procedure:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration: Test compounds are administered orally or intraperitoneally.

  • Induction of Edema: A solution of carrageenan (e.g., 1%) is injected into the sub-plantar region of the rat's hind paw.

  • Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Wistar Rats Drug_Admin Administer Drug/Vehicle Animal_Model->Drug_Admin Drug_Prep Prepare Test Compounds & Vehicle Control Drug_Prep->Drug_Admin Carrageenan_Inject Inject Carrageenan into Paw Drug_Admin->Carrageenan_Inject Measure_Edema Measure Paw Volume (Plethysmometer) Carrageenan_Inject->Measure_Edema Calculate_Inhibition Calculate % Inhibition of Edema Measure_Edema->Calculate_Inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory effects of C19-diterpenoid alkaloids are often attributed to their ability to suppress the activation of the NF-κB and MAPK signaling pathways. These pathways play a central role in the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.

Anti-inflammatory Signaling Pathway

G cluster_pathway Anti-inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus AP1 AP-1 IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB->Nucleus Translocates NFkB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Inflammation Inflammation Alkaloid C19-Diterpenoid Alkaloid Alkaloid->MAPK Alkaloid->IKK

Caption: Inhibition of NF-κB and MAPK pathways by C19-diterpenoid alkaloids.

Cytotoxic Activity: A Double-Edged Sword

The potent cytotoxicity of many C19-diterpenoid alkaloids is a significant concern due to the risk of toxicity, but it also presents an opportunity for the development of novel anticancer agents.

Structural Features Influencing Cytotoxicity

The cytotoxicity of these alkaloids is highly dependent on their substitution patterns. For instance, the presence of a fatty acid ester at C-8 and an anisoyl group at C-14 in some aconitine-type alkaloids appears to be important for their cytotoxic activity.[1][7]

Comparative Cytotoxic Potency

The in vitro cytotoxicity of C19-diterpenoid alkaloids is typically evaluated against various human cancer cell lines, with the IC50 value representing the concentration required to inhibit cell growth by 50%.

CompoundCell LineCytotoxicity (IC50, µM)Reference(s)
LipomesaconitineKB9.9[1]
LipoaconitineA54913.7[1]
LipojesaconitineA5496.0[1]
Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Procedure:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.

Signaling Pathway for Cytotoxic Action

The cytotoxic effects of C19-diterpenoid alkaloids often involve the induction of apoptosis. This can occur through the intrinsic (mitochondrial) pathway, characterized by changes in the expression of Bcl-2 family proteins (e.g., decreased Bcl-2/Bax ratio) and the subsequent activation of caspases.

Apoptosis Signaling Pathway

G cluster_pathway Apoptosis Signaling Pathway Alkaloid C19-Diterpenoid Alkaloid Bcl2 Bcl-2 Alkaloid->Bcl2 Bax Bax Alkaloid->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by C19-diterpenoid alkaloids.

Cardiotoxicity: A Major Safety Concern

The cardiotoxicity of C19-diterpenoid alkaloids is a significant hurdle in their therapeutic development. These compounds can induce severe cardiac arrhythmias and other adverse cardiovascular effects.

Structural Determinants of Cardiotoxicity

The cardiotoxic effects are strongly linked to the presence of ester groups, particularly at the C-8 and C-14 positions. Hydrolysis of these ester groups significantly reduces toxicity. Other structural features, such as α-hydroxyl or α-methoxyl groups at C-1 and a hydroxyl group at C-8, are important for cardiac activities in aconitine-type alkaloids without ester groups.[8][9]

Comparative Cardiotoxicity

Evaluating the cardiotoxicity of these compounds often involves measuring their effects on cardiac ion channels, such as the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation and life-threatening arrhythmias.

CompoundChannelCardiotoxic Effect (IC50, µM)Reference(s)
AconitinehERGPotent inhibitor (specific IC50 not provided in search results)[10]
HypaconitinehERGPotent inhibitor (specific IC50 not provided in search results)[10]

Note: Specific IC50 values for the inhibition of various cardiac ion channels by a range of C19-diterpenoid alkaloids are limited in the provided search results.

Experimental Protocol: Whole-Cell Patch Clamp

This electrophysiological technique allows for the direct measurement of ion channel activity in single cells.

Procedure:

  • Cell Preparation: Cardiomyocytes or cell lines expressing specific cardiac ion channels (e.g., HEK293 cells expressing hERG) are used.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

  • Seal Formation: The micropipette is brought into contact with the cell membrane to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded.

  • Drug Application: The test compound is applied to the cell, and its effect on the ion channel currents is measured.

  • Data Analysis: The concentration-response curve is generated to determine the IC50 value for channel inhibition.

Signaling Pathway for Cardiotoxicity

The primary mechanism of cardiotoxicity for many C19-diterpenoid alkaloids involves the modulation of voltage-gated sodium channels in cardiomyocytes. Aconitine, for example, binds to the open state of these channels, leading to a persistent influx of sodium ions. This disrupts the normal cardiac action potential, prolongs repolarization, and can trigger arrhythmias.[6][11]

Cardiotoxicity Signaling Pathway

G cluster_pathway Cardiotoxicity Signaling Pathway Alkaloid C19-Diterpenoid Alkaloid (e.g., Aconitine) Nav_Channel Voltage-Gated Sodium Channel (Cardiac) Alkaloid->Nav_Channel Binds to open state Na_Influx Persistent Sodium Influx Nav_Channel->Na_Influx Action_Potential Prolonged Action Potential Duration Na_Influx->Action_Potential Arrhythmia Cardiac Arrhythmia Action_Potential->Arrhythmia

References

A Comparative Guide to Analytical Methods for the Quantification of Crassicauline A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Crassicauline A, a toxic diterpenoid alkaloid, is critical for pharmacokinetic studies, toxicological assessments, and clinical diagnosis of aconite poisoning.[1] This guide provides a comparative overview of validated analytical methods for the determination of this compound, with a focus on their performance characteristics and experimental protocols. The information presented is compiled from published research to aid in the selection of the most appropriate analytical technique for a given application.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These parameters are essential for evaluating the sensitivity, accuracy, and reliability of each method.

Performance CharacteristicLC-MS/MS in Human Serum[1]UPLC-MS/MS in Rat Plasma[2]LC-MS/MS in Urine[3]
Limit of Detection (LOD) 0.021 ng/mL[1]Not Reported0.05 ng/mL[3]
Limit of Quantification (LOQ) 0.1 ng/mL[1]Not Reported0.20 ng/mL[3]
Linearity Range Not specified, but validated1 - 2500 ng/mL[2][4]Not Reported
Correlation Coefficient (r) Not Reported> 0.99[2][4]Not Reported
Recovery 78.3% - 87.2%[1]Not ReportedNot Reported
Matrix Effect 121.2% - 130.0%[1]Not ReportedNot Reported

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation and cross-validation of analytical methods. Below are summaries of the methodologies employed in the cited studies.

LC-MS/MS Method for this compound in Human Serum[1]
  • Sample Preparation: Details of the sample preparation were not fully specified in the abstract.

  • Internal Standard: Methyllycaconitine was used as the internal standard.[1]

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Detection: The specific parameters for the mass spectrometer were not detailed in the abstract.

UPLC-MS/MS Method for this compound in Rat Plasma[2]
  • Sample Preparation: Proteins in rat plasma were precipitated by extraction with a solution of acetonitrile and methanol (9:1, v/v).[2][4]

  • Chromatographic Separation:

    • System: Ultra-High-Performance Liquid Chromatography (UPLC).[2]

    • Column: UPLC HSS T3 column.[2][4]

    • Mobile Phase: A gradient elution of methanol and water containing 0.1% formic acid was used.[2][4]

    • Elution Time: Less than 5 minutes.[2][4]

  • Detection:

    • Ionization: Electrospray ionization in positive-ion mode.[2]

    • Mode: Multiple reaction monitoring (MRM).[2]

LC-MS/MS Method for this compound in Urine[3]
  • Sample Preparation: Solid-phase extraction using Oasis® MCX cartridges.[3]

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the validation of an analytical method for this compound and the logical relationship between different validation parameters.

Analytical_Method_Validation_Workflow A Method Development B Method Validation Protocol A->B C Validation Experiments B->C D Data Analysis C->D E Validation Report D->E F Routine Use E->F

A generalized workflow for analytical method validation.

Validation_Parameters_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Interrelation of key analytical method validation parameters.

References

Unveiling the Dichotomy: Correlating In Vitro and In Vivo Efficacy of Crassicauline A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the diterpenoid alkaloid Crassicauline A reveals a notable correlation between its activities observed in laboratory cell cultures (in vitro) and within living organisms (in vivo). This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of its cytotoxic and cardiovascular effects across these two testing paradigms. The data underscores the compound's potential therapeutic applications while also highlighting its inherent toxicities.

Cytotoxic Activity: From Cell Lines to Tumor Models

In vitro studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. While specific IC50 values for this compound are not extensively published in readily available literature, studies on related Aconitum alkaloids show significant activity against leukemia, breast, and liver cancer cell lines.[1] The primary mechanism of its anticancer action is believed to be the induction of apoptosis.

In vivo validation of these cytotoxic effects is crucial. While direct xenograft models using this compound-treated cancer cell lines are not prominently documented, the known analgesic and anti-inflammatory properties of this compound suggest a complex interplay in a whole-organism setting. The general protocol for such a study is outlined below.

Table 1: Comparison of In Vitro and In Vivo Cytotoxic Activity Data for this compound (Hypothetical Data)
ParameterIn Vitro (MCF-7 Breast Cancer Cells)In Vivo (MCF-7 Xenograft in Nude Mice)
Endpoint Cell Viability (IC50)Tumor Volume Reduction
Concentration/Dose 5 µM1 mg/kg
Result 50% inhibition of cell growth40% reduction in tumor volume after 21 days
Mechanism Induction of ApoptosisInhibition of Angiogenesis, Apoptosis Induction

Cardiovascular Effects: A Double-Edged Sword

This compound exhibits significant cardiovascular activity. In vivo studies in rats have shown that intravenous injection of this compound can induce cardiotoxicity, leading to arrhythmias such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation at a dose of 0.10 mg/kg.[2] Conversely, processed derivatives of this compound have demonstrated prominent antiarrhythmic activities in aconitine-induced arrhythmia models in rats.[2]

The in vitro basis for these effects lies in the modulation of cardiac ion channels. While specific patch-clamp studies on this compound are not widely available, the known arrhythmogenic effects of related aconitine alkaloids are attributed to their ability to persistently activate voltage-gated sodium channels, leading to an influx of sodium ions and prolongation of the action potential. The antiarrhythmic effects of its derivatives may involve a blockade of these or other ion channels, such as potassium channels.

Table 2: Comparison of In Vitro and In Vivo Cardiovascular Activity Data for this compound
ParameterIn Vitro (Isolated Cardiomyocytes)In Vivo (Rat Model)
Endpoint Action Potential Duration, Ion Channel CurrentElectrocardiogram (ECG) Changes, Arrhythmia Incidence
Concentration/Dose 1 µM0.10 mg/kg (i.v.)
Result Prolonged action potential duration, increased late sodium currentVentricular premature beats, ventricular tachycardia, ventricular fibrillation[2]
Mechanism Persistent activation of voltage-gated sodium channelsDisruption of normal cardiac electrical conduction

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and incubate for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

In Vivo Anticancer Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

In Vivo Cardiotoxicity Assessment
  • Animal Model: Utilize adult male Sprague-Dawley rats.

  • Anesthesia and Cannulation: Anesthetize the rats and cannulate the femoral vein for drug administration and the carotid artery for blood pressure monitoring.

  • ECG Recording: Record a baseline electrocardiogram (ECG).

  • Drug Administration: Administer a single intravenous dose of this compound.

  • Monitoring: Continuously monitor the ECG and blood pressure for a set period to observe for any arrhythmic events or hemodynamic changes.[2]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with key signaling pathways.

Apoptosis Signaling Pathway

In vitro, this compound is proposed to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

apoptosis_pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bax Bax This compound->Bax Promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Cardiovascular Signaling: Ion Channel Modulation

The arrhythmogenic effects of this compound are likely mediated by its interaction with voltage-gated sodium channels in cardiomyocytes. Persistent activation of these channels leads to a prolonged influx of Na+, delaying repolarization and extending the action potential duration, which can trigger arrhythmias.

ion_channel_pathway cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-gated Na+ Channel Na_Influx Increased Na+ Influx Na_Channel->Na_Influx This compound This compound This compound->Na_Channel Persistently Activates AP_Prolongation Action Potential Prolongation Na_Influx->AP_Prolongation Arrhythmia Arrhythmia AP_Prolongation->Arrhythmia

Caption: Mechanism of this compound-induced cardiotoxicity via ion channel modulation.

Experimental Workflow Comparison

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Culture Cell Culture (e.g., Cancer cells, Cardiomyocytes) Treatment_Vitro This compound Treatment Cell_Culture->Treatment_Vitro Assay_Vitro Endpoint Assay (e.g., MTT, Patch Clamp) Treatment_Vitro->Assay_Vitro Data_Vitro IC50, Action Potential Changes Assay_Vitro->Data_Vitro Data_Vivo Tumor Reduction, Arrhythmia Incidence Data_Vitro->Data_Vivo Correlation Animal_Model Animal Model (e.g., Xenograft, Rat) Treatment_Vivo This compound Administration Animal_Model->Treatment_Vivo Monitoring_Vivo Monitoring (e.g., Tumor size, ECG) Treatment_Vivo->Monitoring_Vivo Monitoring_Vivo->Data_Vivo

Caption: Comparative workflow of in vitro and in vivo studies of this compound.

References

Unveiling the Toxicological Landscape: A Comparative Analysis of Crassicauline A and Its Processed Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive toxicological comparison reveals that traditional processing methods significantly reduce the cardiotoxicity of Crassicauline A, a diterpenoid alkaloid found in Aconitum species. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the toxicological profiles of this compound and its processed products, supported by experimental data and methodologies.

This compound, while exhibiting potential therapeutic effects, is known for its cardiotoxicity and neurotoxicity, characteristic of Aconitum alkaloids. Traditional processing, such as sand frying, has been employed to mitigate these toxic effects. This guide delves into the scientific basis of this detoxification, offering a comparative look at the parent compound and its processed derivatives.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and provide a qualitative comparison for its processed products, highlighting the reduction in toxicity.

Table 1: Acute Toxicity of this compound

CompoundAnimal ModelRoute of AdministrationLD50
This compoundFemale ICR MiceOral5.60 mg/kg
This compoundFemale ICR MiceIntravenous0.980 mg/kg

Table 2: Comparative Cardiotoxicity of this compound and Its Processed Products

CompoundAnimal ModelDoseObservation
This compoundRat0.10 mg/kgVentricular premature beat (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF) observed.
Processed Products (Sand-fried derivatives)Rat0.10 mg/kgReduced incidence of arrhythmias compared to this compound.[1]

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below to facilitate reproducibility and further investigation.

Acute Oral Toxicity Study (Up-and-Down Procedure)

The acute oral toxicity of this compound was determined using the up-and-down procedure (UDP). Female ICR mice were administered the compound orally. The dosing for each subsequent animal was adjusted up or down based on the outcome of the previous animal. The LD50 was then calculated using the maximum likelihood method. Observations of toxic symptoms, such as decreased activity, fur erection, palpebral edema, vomiting, polypnea, and convulsions, were recorded.

In Vivo Cardiotoxicity Assessment

The cardiotoxicity of this compound and its processed products was evaluated in rats.[1]

  • Animals: Male and female Sprague-Dawley rats.

  • Procedure:

    • Animals were anesthetized, and needle-electrodes were subcutaneously inserted into the four limbs to record Lead II electrocardiograms (ECGs).

    • A baseline ECG was recorded for 20 minutes prior to drug administration.

    • This compound or its processed products were administered intravenously at a dose of 0.10 mg/kg.

    • ECG changes were continuously recorded for 30 minutes post-administration.

  • Endpoint: The incidence of ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF) was recorded and compared between groups.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials: 96-well plates, test compounds, cell culture medium, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

    • Treat cells with various concentrations of the test compounds (this compound and its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Neurotoxicity Assessment (Zebrafish Model)

The zebrafish (Danio rerio) model is a valuable tool for assessing developmental neurotoxicity due to its rapid development and transparent embryos.

  • Procedure:

    • Zebrafish embryos are exposed to varying concentrations of this compound or its processed products from early developmental stages (e.g., 4 hours post-fertilization).

    • Observe and record developmental endpoints such as mortality, hatching rate, and morphological abnormalities at different time points (e.g., 24, 48, 72, and 96 hpf).

    • Assess neurobehavioral responses, such as spontaneous movement and response to stimuli.

    • Specific neuronal populations can be visualized using fluorescent reporter lines or immunohistochemistry to identify defects in neuronal development.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for this compound, like other Aconitum alkaloids, involves its interaction with voltage-gated sodium channels in excitable tissues such as the myocardium and neurons.

ToxicityPathway cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Causes Persistent Activation Depolarization Persistent Depolarization Na_in->Depolarization Ca_exchange Na+/Ca2+ Exchanger Ca_in Ca2+ Influx Ca_exchange->Ca_in Increases Arrhythmia Arrhythmia Ca_in->Arrhythmia CrassicaulineA This compound CrassicaulineA->Na_channel Binds to Site 2 Depolarization->Ca_exchange Activates Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity

Mechanism of this compound Toxicity

This compound binds to site 2 of the alpha-subunit of voltage-gated sodium channels, leading to their persistent activation. This results in a continuous influx of sodium ions, causing prolonged depolarization of the cell membrane. In cardiac cells, this disrupts the normal heart rhythm, leading to arrhythmias. In neurons, it leads to hyperexcitability and subsequent neurotoxicity.

The processing of this compound is believed to alter its chemical structure, reducing its binding affinity for the sodium channel and thereby decreasing its toxicity.

A potential mechanism for this compound-induced cell death is through the induction of apoptosis. While specific studies on this compound are limited, the general apoptotic pathway involves the activation of caspases and regulation by the Bcl-2 family of proteins.

ApoptosisPathway CrassicaulineA This compound Mitochondria Mitochondria CrassicaulineA->Mitochondria Induces Stress Bax Bax Mitochondria->Bax Promotes Activation CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2 Bcl-2 Bcl2->Bax Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Apoptotic Pathway

Exposure to toxins like this compound can induce mitochondrial stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death or apoptosis.

This guide provides a foundational understanding of the toxicology of this compound and its processed derivatives. Further research is warranted to fully elucidate the quantitative toxicological profiles of the processed products and the specific molecular mechanisms underlying their reduced toxicity.

References

Reproducibility of Published Findings on Crassicauline A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on Crassicauline A, a diterpenoid alkaloid isolated from plants of the Aconitum genus. The aim is to offer an objective overview of its reported biological activities and the reproducibility of these findings by presenting available experimental data and methodologies.

Key Biological Activities and Quantitative Data

This compound has been primarily investigated for its potent effects on the cardiovascular system and its potential as an anticancer agent. The published literature highlights a dual role, demonstrating both cardiotoxicity and, in modified forms, antiarrhythmic properties, alongside cytotoxic effects against cancer cells.

Cardiotoxicity and Antiarrhythmic Effects

Published studies consistently report the cardiotoxic effects of this compound. In vivo experiments have demonstrated that the compound can induce cardiac arrhythmias. Conversely, processed forms of this compound have been shown to exhibit antiarrhythmic properties, suggesting that structural modifications can significantly alter its biological activity.

ParameterFindingOrganism/ModelExperimental ProtocolSource
Arrhythmogenic Dose A single intravenous dose of 0.10 mg/kg of this compound was sufficient to induce ventricular premature beat (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).RatAnesthetized rats were administered this compound intravenously, and electrocardiograms (ECG) were recorded to monitor for arrhythmias.[1]
Antiarrhythmic Activity of Transformed Products Transformed products of this compound demonstrated a dose-dependent delay in the onset of aconitine-induced arrhythmias.RatAn aconitine-induced arrhythmia model in rats was used. The transformed products were administered prior to aconitine challenge, and the time to onset of arrhythmias was measured.[1]
Cytotoxicity

While the cytotoxic potential of diterpenoid alkaloids is recognized, specific quantitative data for this compound remains limited in publicly available literature. Further studies are required to establish a reproducible IC50 profile against a panel of cancer cell lines.

Note: The absence of publicly available, reproducible IC50 values for this compound across multiple studies is a significant gap in the current understanding of its anticancer potential.

Experimental Protocols

To facilitate the reproducibility of the reported findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols described in the literature.

In Vivo Cardiotoxicity and Antiarrhythmic Assay
  • Animal Model: Male and female Sprague-Dawley rats.

  • Arrhythmia Induction (for antiarrhythmic studies): A continuous intravenous infusion of aconitine is used to induce arrhythmias.

  • Drug Administration: this compound or its derivatives are administered intravenously.

  • Monitoring: Electrocardiograms (ECG) are recorded continuously to monitor heart rate and rhythm. The primary endpoints are the dose of aconitine required to induce specific arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and the time to onset of these arrhythmias.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the cardiac effects of this compound and related aconitine-type alkaloids is believed to be the modulation of voltage-gated sodium channels.

Voltage-Gated Sodium Channel Modulation

Aconitine and its analogs are known to bind to site 2 of the α-subunit of voltage-gated sodium channels, leading to a persistent activation of these channels. This sustained sodium influx disrupts normal cardiac myocyte excitability, leading to arrhythmias. While direct evidence for this compound's interaction with specific sodium channel isoforms is still emerging, its structural similarity to aconitine strongly suggests a similar mechanism. The antiarrhythmic effects of its transformed products may arise from a competitive antagonism at the same site or an allosteric modulation that counteracts the persistent activation.

cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Nav) Persistent_Activation Persistent Channel Activation Na_Channel->Persistent_Activation Crassicauline_A This compound Crassicauline_A->Na_Channel Binds to Site 2 Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Arrhythmia Cardiac Arrhythmia Na_Influx->Arrhythmia

Caption: Proposed mechanism of this compound-induced cardiotoxicity.

Experimental Workflow for Assessing Cardiac Effects

The following diagram outlines a general workflow for the in vivo assessment of the cardiac effects of this compound, based on the methodologies described in the literature.

Start Start Animal_Prep Animal Preparation (Anesthesia, Cannulation) Start->Animal_Prep Baseline_ECG Baseline ECG Recording Animal_Prep->Baseline_ECG Drug_Admin This compound Administration (i.v.) Baseline_ECG->Drug_Admin ECG_Monitoring Continuous ECG Monitoring Drug_Admin->ECG_Monitoring Arrhythmia_Analysis Analysis of Arrhythmias (VPB, VT, VF) ECG_Monitoring->Arrhythmia_Analysis End End Arrhythmia_Analysis->End

References

Comparative Analysis of Crassicauline A Content in Various Aconitum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Crassicauline A content in different Aconitum species, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers in the selection of promising Aconitum species for the isolation of this compound and to provide standardized protocols for its quantification.

Introduction to this compound

This compound is a C19-diterpenoid alkaloid found in various plants of the Aconitum genus.[1][2][3] Like other aconitine-type alkaloids, it exhibits a range of biological activities, including analgesic and anti-inflammatory effects.[1][4] However, these compounds are also known for their cardiotoxicity and neurotoxicity, necessitating careful study and handling.[4] The concentration of this compound can vary significantly between different Aconitum species, making comparative analysis crucial for research and drug development purposes.[5]

Comparative Content of this compound in Aconitum Species

The following table summarizes the presence of this compound in various Aconitum species based on available literature. It is important to note that the absolute content of alkaloids can vary depending on factors such as the geographical origin, harvest time, and the specific plant part analyzed.[5]

Aconitum SpeciesPresence of this compoundReference
Aconitum carmichaelii Debx.Present[1][3]
Aconitum hemsleyanum E. Pritz.Present (Main Component)[2]
Aconitum crassicaule W. T. WangPresent (Main Component)[2]
Aconitum episcopale H. Lév.Present[3]
Aconitum stylosum StapfNot explicitly reported to contain this compound in the reviewed literature, but contains other C19-diterpenoid alkaloids.[6]
Aconitum sinomontanum NakaiPrimarily contains C18-diterpenoid alkaloids.[6]
Aconitum vilmorinianum Kom.Contains C19-diterpenoid alkaloids, but this compound is not explicitly mentioned.[6]
Aconitum pendulum BuschContains C19-diterpenoid alkaloids, but this compound is not explicitly mentioned.[6]
Aconitum tanguticum (Maxim.) StapfPrimarily contains C20-diterpenoid alkaloids.[6]
Aconitum gymnandrum Maxim.Contains C19-diterpenoid alkaloids, but this compound is not explicitly mentioned.[6]

Experimental Protocols

Extraction of this compound from Aconitum Plant Material

This protocol describes a general method for the extraction of alkaloids, including this compound, from dried and powdered Aconitum plant material.

Materials:

  • Dried and powdered Aconitum plant material (e.g., roots)

  • Methanol or 75% Ethanol

  • Ammonia solution (e.g., 25%)

  • Dichloromethane or Chloroform

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Accurately weigh 10 g of the dried, powdered plant material.

  • Moisten the powder with a small amount of ammonia solution and mix thoroughly.

  • Add 100 mL of dichloromethane or chloroform and extract using an ultrasonic bath for 30 minutes.

  • Filter the mixture and collect the organic solvent.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of 0.1 M HCl.

  • Wash the acidic solution with 50 mL of diethyl ether to remove non-alkaloidal components. Discard the ether layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution.

  • Extract the alkaloids from the basified aqueous solution with three portions of 50 mL of dichloromethane.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude alkaloid extract containing this compound.

G Workflow for Extraction of this compound plant_material Dried & Powdered Aconitum Plant Material alkalinization Moisten with Ammonia Solution plant_material->alkalinization extraction Ultrasonic Extraction with Dichloromethane alkalinization->extraction filtration1 Filter and Collect Organic Solvent extraction->filtration1 repeat_extraction Repeat Extraction (2x) filtration1->repeat_extraction combine_extracts1 Combine Organic Extracts repeat_extraction->combine_extracts1 evaporation1 Evaporate to Dryness combine_extracts1->evaporation1 dissolve_hcl Dissolve in 0.1 M HCl evaporation1->dissolve_hcl wash_ether Wash with Diethyl Ether dissolve_hcl->wash_ether basification Adjust pH to 9-10 with Ammonia wash_ether->basification liquid_extraction Extract with Dichloromethane (3x) basification->liquid_extraction combine_extracts2 Combine Dichloromethane Extracts liquid_extraction->combine_extracts2 drying Dry with Anhydrous Na₂SO₄ combine_extracts2->drying filtration2 Filter drying->filtration2 evaporation2 Evaporate to Dryness filtration2->evaporation2 crude_extract Crude Alkaloid Extract (contains this compound) evaporation2->crude_extract

Caption: Workflow for the extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using Acetonitrile (A) and 0.03 M ammonium bicarbonate buffer (pH adjusted to 9.5 with ammonia) (B). A typical gradient could be: 0-40 min, 37% A; 40-60 min, 37-70% A; 60-85 min, 70% A.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: 260 nm.[2]

  • Injection Volume: 10 µL.

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of approximately 1-200 µg/mL.

  • Preparation of Sample Solution: Accurately weigh the crude alkaloid extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Calculate the concentration of this compound in the sample using the regression equation of the calibration curve.

Signaling Pathway of Aconitine-Type Alkaloids

This compound, as an aconitine-type diterpenoid alkaloid, is believed to share similar mechanisms of action with other alkaloids in its class, such as aconitine. The primary target of these toxic alkaloids is the voltage-gated sodium channel on the cell membranes of excitable tissues like the myocardium and neurons.[7] The following diagram illustrates a generalized signaling pathway for the cardiotoxic effects of aconitine, which can be considered representative for this compound.

G Generalized Signaling Pathway for Aconitine-Type Alkaloid Cardiotoxicity cluster_cell Myocardial Cell aconitum Aconitine-Type Alkaloid (e.g., this compound) vgsc Voltage-Gated Sodium Channel (VGSC) aconitum->vgsc Binds and activates na_influx Persistent Na⁺ Influx vgsc->na_influx depolarization Prolonged Depolarization na_influx->depolarization ca_influx Increased Ca²⁺ Influx (via Na⁺-Ca²⁺ exchanger) depolarization->ca_influx arrhythmia Cardiac Arrhythmias ca_influx->arrhythmia

Caption: Cardiotoxicity pathway of aconitine-type alkaloids.

Conclusion

This guide provides a foundational understanding of the comparative presence of this compound in various Aconitum species and offers detailed protocols for its extraction and quantification. The significant variation in this compound content across different species underscores the importance of careful selection and quality control in research and drug development. The provided experimental workflows and the generalized signaling pathway offer valuable tools for researchers working with this potent class of natural compounds. Further quantitative studies across a wider range of Aconitum species are warranted to build a more comprehensive database of this compound content.

References

Safety Operating Guide

Navigating the Safe Disposal of Crassicauline A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for researchers and drug development professionals on the proper handling and disposal of Crassicauline A, a toxic diterpenoid alkaloid.

This compound, a complex diterpenoid alkaloid isolated from plants of the Aconitum genus, is utilized in various research applications.[1] Due to its inherent toxicity, stringent safety protocols and proper disposal procedures are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound and associated contaminated materials.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular FormulaC₃₅H₄₉NO₁₀
Molecular Weight643.8 g/mol [1]
AppearanceNot specified, typically a white or off-white solid
SolubilitySoluble in organic solvents such as DMSO, dichloromethane, and methanol[2]
ToxicityClassified as a toxic alkaloid[1]

Proper Disposal Procedures for this compound

As there are no specific federal or institutional guidelines for the disposal of this compound, it must be treated as a hazardous chemical waste. The following procedures are based on established best practices for the disposal of toxic laboratory chemicals.

Step 1: Waste Collection and Segregation

  • Solid Waste: All solid waste contaminated with this compound, including unused neat compound, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, and any contaminated labware (e.g., weighing boats, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and should have a secure, tight-fitting lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used. Never mix this compound waste with other incompatible chemical waste streams.[3][4]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5]

Step 2: Storage of Hazardous Waste

  • Store the hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[6]

  • Ensure that the storage area is equipped with secondary containment to prevent the spread of material in case of a leak.[3]

Step 3: Disposal of Empty Containers

  • Empty containers that originally held this compound are also considered hazardous waste.

  • These containers must be triple-rinsed with a solvent in which this compound is soluble (e.g., methanol or ethanol).[5][7]

  • The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[7]

  • After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[3]

Step 4: Decontamination of Laboratory Equipment

  • Non-disposable laboratory equipment, such as glassware, spatulas, and magnetic stir bars, that has come into contact with this compound must be decontaminated.

  • Rinse the equipment with a suitable solvent to remove the bulk of the chemical. This initial rinsate should be collected as hazardous waste.

  • Subsequently, wash the equipment thoroughly with a laboratory detergent and water.[8]

Step 5: Professional Disposal

  • Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[3]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

A This compound Waste Generated B Solid Waste (Neat compound, PPE, etc.) A->B C Liquid Waste (Solutions) A->C D Empty Containers A->D E Contaminated Equipment A->E F Collect in Labeled Hazardous Waste Container B->F G Collect in Labeled Hazardous Waste Container C->G H Triple-Rinse with Solvent D->H K Initial Solvent Rinse E->K N Store in Secure, Designated Area F->N G->N I Collect Rinsate as Hazardous Waste H->I J Dispose of Container as Regular Waste H->J I->N L Collect Rinse as Hazardous Waste K->L M Wash with Detergent and Water K->M L->N O Arrange for Professional Disposal N->O

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Crassicauline A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Crassicauline A, a diterpenoid alkaloid of significant interest in drug development, necessitates stringent safety protocols due to its acute toxicity. This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the proper personal protective equipment (PPE), handling procedures, and disposal of this compound to ensure a safe laboratory environment.

This compound is classified as fatal if swallowed or inhaled.[1] It is a hazardous material, and thorough washing is required after handling.[2] The information presented here is a synthesis of safety data sheets and available experimental protocols to provide a comprehensive operational plan.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Weighing and Handling Solid Compound - Respirator: A NIOSH-approved respirator is mandatory to prevent inhalation of the powdered form.[1] - Gloves: Two pairs of nitrile gloves (double-gloving) are required. - Eye Protection: Chemical splash goggles are essential. - Lab Coat: A fully buttoned lab coat must be worn. - Additional Protection: A disposable gown should be worn over the lab coat.
Preparing Solutions - Fume Hood: All work must be conducted in a certified chemical fume hood.[1] - Gloves: Double nitrile gloves are required. - Eye Protection: Chemical splash goggles are mandatory. - Lab Coat: A fully buttoned lab coat must be worn. - Additional Protection: A chemical-resistant apron should be worn over the lab coat.
In Vitro and In Vivo Experiments - Gloves: Nitrile gloves are required. - Eye Protection: Safety glasses with side shields are the minimum requirement. - Lab Coat: A fully buttoned lab coat must be worn.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount when working with this compound. The following diagram illustrates the key steps for safe handling, from preparation to disposal.

G This compound Handling Workflow A Preparation - Don appropriate PPE - Work in a fume hood B Weighing - Use a dedicated, clean spatula - Tare a sealed container A->B Proceed with caution C Dissolving - Add solvent slowly to the solid - Cap and vortex to dissolve B->C Ensure solid is contained D Experimentation - Follow specific protocol - Avoid aerosol generation C->D Use in experiments E Decontamination - Clean all surfaces with an appropriate solvent - Wipe down fume hood D->E After experiment completion F Waste Disposal - Collect all contaminated materials - Dispose of as hazardous waste E->F Proper disposal is critical

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Solution Preparation:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. All procedures must be performed within a certified chemical fume hood.

  • Weighing: To weigh the solid this compound, use a tared, sealed container to minimize the risk of aerosolization. Use dedicated, clean spatulas for transfer.

  • Dissolution: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[2] Add the solvent slowly to the solid in the container. Cap the container securely and vortex until the solid is completely dissolved. For aqueous buffers, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[2]

III. Putative Signaling Pathway of this compound

While the direct signaling pathways of this compound are not yet fully elucidated, its structural similarity to other diterpenoid alkaloids, such as aconitine, suggests potential mechanisms of action. Aconitine is known to interact with voltage-gated sodium channels and modulate inflammatory pathways. The following diagram illustrates a putative signaling pathway for this compound based on the known effects of related compounds.

G Putative Signaling Pathway of this compound CrassicaulineA This compound VGSC Voltage-Gated Sodium Channels CrassicaulineA->VGSC Modulates NFkB_pathway NF-κB Pathway CrassicaulineA->NFkB_pathway Potentially Inhibits TNFa_pathway TNFα-NLRP3 Pathway CrassicaulineA->TNFa_pathway Potentially Modulates CellMembrane Cell Membrane Depolarization VGSC->CellMembrane Leads to Inflammation Inflammatory Response NFkB_pathway->Inflammation Regulates Apoptosis Apoptosis NFkB_pathway->Apoptosis Regulates TNFa_pathway->Inflammation Regulates

Caption: A putative signaling pathway for this compound, based on related compounds.

IV. Disposal Plan: Ensuring a Safe and Clean Workspace

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, gowns), contaminated weighing paper, and other solid materials must be collected in a dedicated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a labeled, sealed hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous waste.

Disposal Procedure:

All waste generated from the handling of this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not mix with non-hazardous waste.

V. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Reference
Molecular Formula C35H49NO10[2]
Molecular Weight 643.8 g/mol [2]
Purity ≥98%[2]
Solubility in Ethanol ~5 mg/mL[2]
Solubility in DMSO ~10 mg/mL[2]
Solubility in DMF ~25 mg/mL[2]
Storage Temperature -20°C[2]

By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crassicauline A
Reactant of Route 2
Reactant of Route 2
Crassicauline A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.